molecular formula C19H15NO4S B12387039 TZ4M

TZ4M

Cat. No.: B12387039
M. Wt: 353.4 g/mol
InChI Key: ZBIWNXHXEOBENC-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TZ4M is a useful research compound. Its molecular formula is C19H15NO4S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H15NO4S

Molecular Weight

353.4 g/mol

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15NO4S/c1-24-15-9-7-13(8-10-15)11-17-18(22)20(19(23)25-17)12-16(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3/b17-11+

InChI Key

ZBIWNXHXEOBENC-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the TZ4M PID Controller

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise process control, understanding the functionality of core instrumentation is paramount. The Autonics TZ4M is a dual PID (Proportional-Integral-Derivative) auto-tuning controller designed for a wide range of applications demanding high accuracy and stability, such as temperature, pressure, and flow rate regulation.[1][2][3][4] This guide provides a detailed overview of its technical specifications, core functions, and operational principles.

Core Principles of PID Control

A PID controller is a control loop feedback mechanism that continuously calculates an error value as the difference between a desired setpoint (SP) and a measured process variable (PV).[5] It then applies a correction based on three terms:

  • Proportional (P): This term provides an output that is proportional to the current error.[3][5] A larger proportional gain results in a stronger response to the error, reducing rise time but potentially increasing overshoot.[4][5]

  • Integral (I): The integral term considers past errors by accumulating them over time. This helps to eliminate the steady-state error that might be present with a P-only controller.[1][3][4][5]

  • Derivative (D): This term predicts future errors by analyzing the rate of change of the error.[1] The derivative action can dampen oscillations and improve the stability of the system.

The combination of these three terms allows for precise and stable control of a process variable, making PID controllers a ubiquitous tool in industrial and scientific applications.[1][3][6]

Basic Functions of the this compound PID Controller

The Autonics this compound series offers a range of functions designed for versatile and precise control:

  • Dual PID Auto-Tuning: A key feature of the this compound is its dual PID auto-tuning function. This allows the user to select between a high-speed response to quickly reach the setpoint or a low-speed response to minimize overshoot, which is critical in sensitive applications.[2][7][8][9][10] The auto-tuning function automatically measures the thermal characteristics of the system and calculates the optimal PID parameters.[9]

  • Multi-Input Capability: The controller supports a wide variety of input sensors, including 13 different types of thermocouples, RTDs (Resistance Temperature Detectors), and analog voltage/current inputs.[2][7][11] This flexibility allows it to be integrated into diverse experimental setups.

  • Multiple Control Modes: The this compound can operate in several control modes, including ON/OFF control, P, PI, PD, PIDF, and PIDS.[8][11] This allows the user to select the most appropriate control strategy for their specific process.

  • Various Output Options: The controller is available with different output types to drive various actuators, including relay contact, Solid State Relay (SSR) drive, and current outputs (4-20mA DC).[9][11] It also features various sub-outputs for alarms and PV (Process Variable) retransmission.[2][7]

  • Ramp Function: The ramp function allows for a gradual increase or decrease of the setpoint over a user-defined time. This is useful for processes that require a controlled rate of change to prevent thermal shock or other undesirable effects.[2][8]

Technical Specifications

The following tables summarize the key quantitative data for the Autonics this compound PID controller.

General Specifications
Power Supply 100-240VAC 50/60Hz[8][11]
Allowable Voltage Range 90 to 110% of rated voltage[11]
Power Consumption Approx. 6VA[11]
Display Method 7-Segment LED (PV: Red, SV: Green)[11]
Sampling Period 500 ms[8]
Display Accuracy ±0.3% of F.S. or 3°C (the higher of the two)[2][8][11]
Ambient Temperature -10 to 50°C (no freezing or condensation)[11]
Storage Temperature -20 to 60°C[11]
Ambient Humidity 35 to 85% RH (no freezing or condensation)[11]
Control Specifications
Control Method ON/OFF, P, PI, PD, PIDF, PIDS control[8][11]
Proportional Band (P) 0.1 to 100.0% of F.S.[11]
Integral Time (I) 0 to 3600 sec[2][8][11]
Derivative Time (D) 0 to 3600 sec[2][8][11]
Control Period (T) 1 to 120 sec (for Relay/SSR output)[2][8][11]
Hysteresis (for ON/OFF) 1 to 100°C/°F (0.1 to 100.0°C/°F)[8][11]
Ramp Setting Ramp Up, Ramp Down: 1 to 99 min[2][8]
Input & Output Specifications
Multi-Input Thermocouple (K, J, R, E, T, S, N, W), RTD (DPt100Ω, JPt100Ω), Analog (1-5VDC, 0-10VDC, 4-20mADC)[11]
Relay Output 250VAC 3A 1c[11]
SSR Drive Output 12VDC ±3V, Max. 30mA[2][11]
Current Output 4-20mADC (Load resistance: Max. 600Ω)[11]
PV Transmission Output 4-20mADC (Load resistance: Max. 600Ω)[2][11]
Alarm Output 2 alarm outputs (Relay)[2]

Experimental Protocols: Key Operational Procedures

Detailed methodologies for utilizing the this compound's core functionalities are outlined below.

The auto-tuning function allows the controller to automatically determine the optimal PID parameters for the specific process being controlled.

  • Initial Setup: Ensure the controller is correctly wired to the input sensor and the output device. Apply power to the unit.

  • Initiate Auto-Tuning: Press and hold the 'AT' key for 3 seconds to start the auto-tuning process. The 'AT' indicator on the display will begin to flash.[9]

  • Tuning Process: The controller will begin to cycle the output ON and OFF to measure the process response. This may cause the process variable to oscillate around the setpoint.

  • Completion: Once the tuning is complete, the 'AT' indicator will turn off. The controller will have calculated and stored the optimal P, I, and D values.[9]

  • Manual Stop: To stop the auto-tuning process manually, press and hold the 'AT' key for 5 seconds. The controller will revert to the previously stored PID values.[9]

Note: It is recommended to perform the auto-tuning procedure when the controller is first installed and whenever there are significant changes to the process.[9]

For advanced users who wish to fine-tune the control parameters manually:

  • Enter Parameter Group: Access the parameter setting mode by pressing the mode key as described in the user manual.

  • Navigate to PID Parameters: Use the arrow keys to navigate to the P, I, and D parameter settings.

  • Adjust Values: Modify the values for the Proportional Band (P), Integral Time (I), and Derivative Time (D) as required.

  • Save and Exit: Save the new parameter settings and return to the run mode.

Visualizing Core Concepts

To further clarify the operational principles and logical flow of the this compound PID controller, the following diagrams are provided.

PID_Control_Loop cluster_controller PID Controller cluster_process Process Controller Sum1 + Sum2 - PID P, I, D Calculation Sum1->PID Error (e) ManipulatedVariable Manipulated Variable (MV) PID->ManipulatedVariable Plant Controlled System (e.g., Heater, Pump) ProcessVariable Process Variable (PV) Plant->ProcessVariable Setpoint Setpoint (SP) Setpoint->Sum1 ProcessVariable->Sum1 Sensor Sensor ProcessVariable->Sensor ManipulatedVariable->Plant Sensor->Sum1

Caption: A diagram of a basic PID control loop.

TZ4M_Workflow start Power On init Initialization start->init run_mode Run Mode (PV & SV Display) init->run_mode check_at Auto-Tuning Required? run_mode->check_at auto_tune Perform Auto-Tuning (AT Key) check_at->auto_tune Yes manual_setup Manual Parameter Setup check_at->manual_setup No control_op Control Operation (PID Calculation) auto_tune->control_op manual_setup->control_op output Generate Output (Relay, SSR, etc.) control_op->output monitor Monitor PV output->monitor monitor->run_mode

Caption: A logical workflow of the this compound controller.

References

Precision Temperature Control in the Laboratory: A Technical Guide to the Autonics TZ4M Series

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific research and pharmaceutical development, precise and reliable temperature control is not merely a convenience but a cornerstone of experimental validity and product quality. The Autonics TZ4M series of temperature controllers offers a robust solution for a myriad of laboratory applications where thermal accuracy is paramount. This technical guide provides an in-depth overview of the this compound series' specifications, detailed experimental protocols for its implementation, and visual workflows to aid in its integration into critical laboratory processes.

Core Specifications of the this compound Series

The this compound series provides a versatile and user-friendly platform for temperature regulation. The following tables summarize the key quantitative specifications of these controllers, enabling easy comparison and selection for specific laboratory needs.

General Specifications
SpecificationValue
Display Method 4-digit 7-segment LED
Power Supply 100-240VAC 50/60Hz
Allowable Voltage Range 90 to 110% of rated voltage
Power Consumption Approx. 6VA
Display Accuracy ±0.3% of Full Scale (FS) or ±3°C (whichever is greater)
Sampling Cycle 500ms
Ambient Temperature -10 to 50°C (Storage: -20 to 60°C)
Ambient Humidity 35 to 85% RH (non-condensing)
Dimensions W72 x H72 mm
Input Specifications
Input TypeModel SuffixRange
Thermocouple K(CA), J(IC), E(CR), T(CC), R(PR), S(PR), N(NN), W(TT)Refer to manufacturer's detailed range charts.
RTD DPt100Ω, JPt100ΩRefer to manufacturer's detailed range charts.
Analog (Voltage) 1-5VDC, 0-10VDC-1999 to 9999
Analog (Current) 4-20mA DC-1999 to 9999
Control and Output Specifications
ParameterOptions & Ranges
Control Method ON/OFF, P, PI, PD, PIDF, PIDS
Control Output Relay (250VAC 3A), SSR drive voltage (12VDC ±3V), Current (4-20mA DC)
Alarm Output AL1, AL2 (Relay: 250VAC 1A 1a)
Proportional Band (P) 0.0 to 100.0%
Integral Time (I) 0 to 3,600 sec
Derivative Time (D) 0 to 3,600 sec
Control Period (T) 1 to 120 sec
Hysteresis (ON/OFF) 1 to 100°C/°F
Communication Output RS485 (Modbus RTU)

Experimental Protocols

The following sections provide detailed methodologies for integrating the this compound temperature controller into common laboratory experiments.

Polymerase Chain Reaction (PCR) Thermal Cycler Integration

Objective: To precisely control the temperature cycles of a custom-built or retrofitted thermal cycler for DNA amplification.

Materials:

  • Autonics this compound Temperature Controller (e.g., this compound-14S with SSR output)

  • Solid State Relay (SSR) appropriate for the heater's power rating

  • Heating block with integrated cartridge heater

  • Pt100 RTD sensor for temperature feedback

  • PCR tubes and reagents

  • Power supply for the heater

Methodology:

  • System Assembly:

    • Install the Pt100 RTD sensor into the heating block, ensuring good thermal contact.

    • Connect the cartridge heater to the SSR.

    • Wire the SSR control input to the SSR drive output terminals of the this compound controller.[1]

    • Connect the Pt100 sensor to the RTD input terminals on the this compound.

    • Wire the main power supply for the heater through the SSR's load terminals.

    • Connect the this compound controller to a 100-240VAC power source.

  • Controller Configuration:

    • Enter the parameter setting mode on the this compound.

    • Select the appropriate input sensor type (DPt100Ω).

    • Choose the desired control method. For rapid temperature changes in PCR, PID control is recommended.[2]

    • Set the initial PID parameters (P, I, and D values). The autotuning function of the this compound can be utilized for initial optimization.[3][4] To do this, set your target temperature and activate the autotuning mode as per the user manual. The controller will then cycle the output and measure the system's response to determine optimal PID values.

  • PCR Protocol Execution:

    • Prepare the PCR master mix and aliquot into PCR tubes.[5][6]

    • Place the tubes in the heating block.

    • Program the this compound for the multi-stage temperature profile required for PCR. This can be achieved by manually setting the setpoint (SV) for each step.

    • Step 1: Initial Denaturation: Set SV to 94-98°C and hold for 1-5 minutes.[2][7]

    • Step 2: Cycling (30-40 cycles):

      • Denaturation: Set SV to 94-98°C for 15-30 seconds.

      • Annealing: Set SV to the primer-specific annealing temperature (e.g., 50-65°C) for 20-40 seconds.

      • Extension: Set SV to 72°C for a duration dependent on the target DNA length (e.g., 1 minute per kilobase).[5]

    • Step 3: Final Extension: Set SV to 72°C and hold for 5-10 minutes.[5][7]

    • Step 4: Hold: Set SV to 4°C for sample preservation.

Cell Culture Incubator Temperature Stabilization

Objective: To maintain a stable and uniform temperature within a cell culture incubator, a critical factor for optimal cell growth.

Materials:

  • Autonics this compound Temperature Controller (e.g., this compound-14R with relay output)

  • Heating element(s) within the incubator

  • High-accuracy thermocouple (e.g., K-type) or RTD sensor

  • Incubator chamber

Methodology:

  • System Integration:

    • Position the temperature sensor in a central location within the incubator, away from direct airflow from the door or heating elements, to get a representative reading of the internal environment.

    • Wire the incubator's heating element to the relay output of the this compound controller.

    • Connect the thermocouple or RTD sensor to the appropriate input terminals on the controller.

    • Power the this compound controller.

  • Controller Setup and Calibration:

    • In the parameter settings, select the correct sensor input type.

    • Set the control method to PID for precise and stable temperature maintenance, which is crucial for cell viability.[8]

    • Set the desired temperature for cell culture, typically 37°C for mammalian cells.[9]

    • Perform an autotuning cycle with the incubator door closed to allow the this compound to learn the thermal dynamics of the chamber and optimize the PID parameters.

    • For validation, place a calibrated, independent temperature logger inside the incubator and compare its readings with the this compound's display over a 24-hour period to ensure accuracy and stability. Adjust the input offset parameter on the this compound if necessary to match the calibrated logger.[10]

  • Operation:

    • Once calibrated and stable, the incubator is ready for cell culture.

    • Set the high and low alarm outputs on the this compound to alert users of any significant temperature deviations that could compromise the cell cultures.

Active Pharmaceutical Ingredient (API) Crystallization

Objective: To control the cooling rate of a solvent to induce the crystallization of an API with a desired crystal size and purity.

Materials:

  • Autonics this compound Temperature Controller

  • Jacketed reaction vessel

  • Chiller/heater circulator

  • Temperature sensor (thermocouple or RTD) immersed in the reaction mixture

  • Stirring mechanism

Methodology:

  • Apparatus Setup:

    • Insert the temperature sensor into the reaction vessel, ensuring it is submerged in the solvent but does not interfere with the stirrer.

    • Connect the circulator's inlet and outlet to the jacket of the reaction vessel.

    • The this compound's control output (e.g., 4-20mA current output) should be connected to the circulator's external control input to regulate the temperature of the heat transfer fluid.

    • Connect the temperature sensor from the reactor to the this compound's input.

  • Controller Programming for Cooling Profile:

    • Configure the this compound for the correct sensor type and PID control.

    • The "Ramp" function of the this compound can be utilized to program a controlled cooling rate, which is critical for controlling nucleation and crystal growth.[][12]

    • Set the initial temperature (the temperature at which the API is fully dissolved).

    • Program the ramp rate (e.g., a decrease of 0.5°C per minute).

    • Set the final temperature for the crystallization process.

  • Crystallization Process:

    • Dissolve the API in the solvent within the reactor at the initial temperature.

    • Initiate the programmed cooling profile on the this compound.

    • The controller will gradually lower the setpoint, and the PID algorithm will modulate the circulator to precisely follow this cooling ramp.

    • Monitor the solution for the onset of crystallization.

    • Once the final temperature is reached, the controller will maintain this temperature for a specified holding time to allow for complete crystallization.

Visualizing Laboratory Workflows and Logic

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and logical relationships in the context of using the this compound temperature controller in a laboratory setting.

Experimental Setup Workflow

Experimental_Setup_Workflow cluster_physical_setup Physical Assembly cluster_controller_config Controller Configuration cluster_experiment Experiment Execution install_sensor Install Temperature Sensor (e.g., Pt100 RTD) connect_heater Connect Heating/Cooling Element to Relay/SSR install_sensor->connect_heater wire_controller Wire Sensor and Relay/SSR to this compound Controller connect_heater->wire_controller power_up Connect this compound and Heater to Power Source wire_controller->power_up select_input Select Input Sensor Type power_up->select_input set_control_mode Set Control Mode (PID) select_input->set_control_mode run_autotune Run Autotuning (AT) set_control_mode->run_autotune set_alarms Set Alarm Parameters run_autotune->set_alarms set_sv Set Target Temperature (SV) set_alarms->set_sv monitor_pv Monitor Process Variable (PV) set_sv->monitor_pv data_logging Log Temperature Data monitor_pv->data_logging

A generalized workflow for setting up the this compound controller for a laboratory experiment.
PID Control Logic

PID_Control_Logic cluster_inputs Inputs cluster_controller This compound PID Controller cluster_system Controlled System (e.g., Heater) sv Setpoint (SV) User Defined Target Temp. error_calc Error = SV - PV sv->error_calc pv Process Variable (PV) Measured Temp. from Sensor pv->error_calc p_term Proportional (P) Responds to present error error_calc->p_term i_term Integral (I) Corrects past, cumulative error error_calc->i_term d_term Derivative (D) Predicts future error error_calc->d_term summation Σ p_term->summation i_term->summation d_term->summation control_output Control Output (to SSR/Relay) summation->control_output heater Heating Element control_output->heater process Thermal Process heater->process process->pv Feedback Loop

Logical flow of the PID control algorithm within the this compound controller.
Hypothetical Drug Discovery Signaling Pathway Analysis

Drug_Discovery_Pathway cluster_treatment Experimental Condition cluster_pathway Cellular Signaling Cascade cluster_response Cellular Response drug Test Compound receptor Receptor Activation drug->receptor temp_stress Thermal Stress (Controlled by this compound) kinase1 Kinase A Phosphorylation temp_stress->kinase1 Modulates receptor->kinase1 kinase2 Kinase B Activation kinase1->kinase2 tf Transcription Factor Activation kinase2->tf gene_exp Target Gene Expression tf->gene_exp apoptosis Apoptosis gene_exp->apoptosis proliferation Cell Proliferation gene_exp->proliferation

Example of a signaling pathway diagram relevant to drug development studies involving thermal stress.

References

An In-depth Technical Guide to the Autonics TZ4M Dual PID Control for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise temperature control is paramount to ensure the validity and reproducibility of experimental outcomes. The Autonics TZ4M is a digital temperature controller that offers a dual PID control function, providing a flexible and adaptable solution for a variety of research applications that demand high precision and stability. This guide provides a detailed technical overview of the this compound's core functionalities, with a focus on its dual PID control mechanism, to empower researchers in leveraging this instrument for their work.

Core Concept: Dual PID Control

The "dual PID" functionality of the this compound refers to its two distinct PID (Proportional-Integral-Derivative) control algorithms that can be selected based on the specific requirements of the thermal system under control: PIDF and PIDS. This allows the user to prioritize either a rapid response to temperature changes or the minimization of temperature overshoot, a critical feature in sensitive experimental setups.

  • PIDF (High-speed Response Mode): This mode is engineered to bring the process variable (PV), i.e., the actual temperature, to the setpoint value (SV) in the shortest possible time.[1][2] This is particularly beneficial in applications where rapid heating or cooling is required, such as in thermal cycling experiments or processes that need a quick ramp-up to a specific temperature.[1][2]

  • PIDS (Low-speed Response Mode): The PIDS mode is designed to minimize overshoot, where the process variable exceeds the setpoint before stabilizing.[1][2] This is crucial for experiments involving thermally sensitive materials or reactions where even a slight temperature overshoot could compromise the results or damage the sample.[1][2] Examples include cell culture incubation, enzyme kinetics studies, and the crystallization of pharmaceutical compounds.

The selection between these two modes allows researchers to tailor the controller's performance to the specific thermal characteristics and constraints of their experimental system. The factory default setting for the TZ series is PIDS mode.[1][2]

Quantitative Data and Specifications

The technical specifications of the Autonics this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Specifications
SpecificationValue
Power Supply 100-240VAC 50/60Hz
Allowable Voltage Range 90 to 110% of rated voltage
Power Consumption Approx. 6VA
Display Method 7-Segment LED (PV: Red, SV: Green)
Control Method ON/OFF, P, PI, PD, PIDF, PIDS
Sampling Period 500 ms
Display Accuracy ±0.3% of Full Scale (F.S.) or 3°C (whichever is greater)
Ambient Temperature -10 to 50°C (no freezing or condensation)
Storage Temperature -20 to 60°C
Ambient Humidity 35 to 85% RH

Source:[1][3]

Table 2: Input and Output Specifications
CategorySpecificationDetails
Input Sensor ThermocoupleK(CA), J(IC), R(PR), E(CR), T(CC), S(PP), N(NN), W(TT)
RTDDIN Pt100, JIS Pt100 (3-wire type)
Voltage1-5VDC, 0-10VDC
Current4-20mADC
Control Output Relay250VAC 3A 1c
SSR Drive12VDC ±3V, Max. 30mA
Current4-20mADC (Load resistance: Max. 600Ω)
Sub Output Event 1, 2Relay contact output 250VAC 1A 1a
Communication RS485Modbus RTU protocol

Source:[1][4]

Table 3: PID Control Parameters
ParameterSetting Range
Proportional Band (P) 0.1 to 999.9%
Integral Time (I) 0 to 3600 sec
Derivative Time (D) 0 to 3600 sec
Control Time (T) 1 to 120 sec
Hysteresis (for ON/OFF) 1 to 100°C
Ramp Setting Ramp Up, Ramp Down: 1 to 99 min

Source:[1][3]

Experimental Protocols

While specific experimental protocols are highly dependent on the research question, the following provides a detailed methodology for setting up and tuning the Autonics this compound for a generic laboratory heating experiment, such as maintaining a stable temperature for a chemical reaction in a water bath.

Objective: To achieve and maintain a stable setpoint temperature of 80°C in a 5-liter water bath with minimal overshoot.
Materials:
  • Autonics this compound-14R (Relay output model)

  • K-type thermocouple

  • Solid State Relay (SSR) appropriate for the heater's power rating

  • 1000W immersion heater

  • 5-liter water bath with magnetic stirrer

  • PC with Autonics DAQMaster software installed

  • RS485 to USB converter

Methodology:
  • System Setup:

    • Install the immersion heater securely in the water bath.

    • Place the K-type thermocouple in the water bath, ensuring the tip is positioned to measure the bulk water temperature and is not in direct contact with the heater.

    • Connect the thermocouple to the appropriate input terminals on the this compound.

    • Wire the relay output of the this compound to the control input of the SSR.

    • Connect the SSR in series with the power supply to the immersion heater.

    • Connect the this compound to a PC via the RS485 to USB converter for data logging.

  • Initial Configuration:

    • Power on the this compound controller.

    • Enter the parameter setting mode.

    • Configure the input sensor type to K-type thermocouple.

    • Set the desired temperature (SV) to 80°C.

    • Select the PIDS control mode to prioritize minimizing overshoot.

  • Auto-Tuning Procedure:

    • Ensure the water bath is filled and the stirrer is active.

    • Activate the auto-tuning (AT) function on the this compound.[1] The controller will then cycle the heater on and off to learn the thermal characteristics of the system and automatically calculate the optimal P, I, and D parameters.[1]

    • Monitor the process until the auto-tuning cycle is complete, indicated by the AT lamp turning off.[1]

  • Performance Evaluation and Data Logging:

    • Once auto-tuning is complete, the controller will begin normal operation.

    • Use the DAQMaster software to monitor and log the process variable (PV) and setpoint (SV) in real-time.

    • Observe the initial rise to the setpoint, noting the rise time and any overshoot.

    • Allow the system to run for an extended period (e.g., 1 hour) to evaluate the stability of the temperature control.

    • Analyze the logged data to quantify the performance, including the magnitude of any temperature fluctuations around the setpoint.

  • Manual Fine-Tuning (Optional):

    • If the performance is not optimal (e.g., slow response or minor oscillations), the PID parameters can be manually adjusted from the values determined by the auto-tuning process.

    • For a slower, more stable response, you might slightly increase the proportional band (P) or integral time (I).

    • For a faster response, you might decrease the proportional band (P). Make small, incremental changes and observe the effect on the system's stability.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical flow of the this compound's operation and the dual PID control selection process.

Dual_PID_Control_Logic cluster_input Input Stage cluster_controller This compound Controller cluster_output Output Stage cluster_system Controlled System Sensor Thermocouple/RTD (Measures PV) Comparator Comparator Error = SV - PV Sensor->Comparator PV PID_Select Dual PID Selection Comparator->PID_Select Error PIDF PIDF Algorithm (Fast Response) PID_Select->PIDF PIDF Mode PIDS PIDS Algorithm (Low Overshoot) PID_Select->PIDS PIDS Mode Output_Control Output Control Logic PIDF->Output_Control PIDS->Output_Control AT Auto-Tuning (Calculates P, I, D) AT->PIDF Sets Parameters AT->PIDS Sets Parameters Actuator SSR/Relay (Controls Heater) Output_Control->Actuator Control Signal Process Thermal Process (e.g., Water Bath) Actuator->Process Heat Energy Process->Sensor Temperature Feedback Experimental_Workflow A System Assembly (Heater, Sensor, Controller) B Initial Configuration (Input Type, SV, PID Mode) A->B C Perform Auto-Tuning B->C D Start Data Logging (DAQMaster Software) C->D E Run Experiment & Monitor (Evaluate Rise Time, Overshoot, Stability) D->E F Analyze Logged Data E->F G Fine-Tune PID Parameters (Optional) F->G If performance is not optimal H Final Experimental Run F->H If performance is optimal G->E H->F

References

An In-depth Technical Guide to the Initial Setup and Configuration of the Autonics TZ4M Temperature Controller

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the initial setup and core configuration of the Autonics TZ4M dual PID auto-tuning temperature controller. Designed for researchers, scientists, and drug development professionals, this document details the essential parameters and procedures to ensure precise temperature regulation in laboratory and industrial applications.

Core Specifications

The Autonics this compound series offers a versatile and stable solution for temperature control. Key specifications are summarized below.

FeatureSpecification
Display Method 4-digit 7-segment LED[1]
Control Method ON/OFF control, P, PI, PD, PIDF, PIDS control[1][2]
Power Supply 100-240VAC 50/60Hz[3]
Dimensions 72 x 72 mm[4]
Sampling Cycle 500ms[1]
Control Output Relay contact output, SSR drive voltage output, or Current output (4-20mADC)[1][3][4]
Alarm Output Alarm1+Alarm2[4]
Display Accuracy ±0.3% based on FS or 3°C Max[3]
Ambient Temperature -10 to 50°C (Storage: -20 to 60°C)[3]
Ambient Humidity 35 to 85% RH[3]

Input Sensor Configuration

Proper configuration of the input sensor is critical for accurate temperature measurement. The this compound supports a variety of thermocouples and RTD sensors.

Input TypeModel CodeInput Range (°C)Input Range (°F)
Thermocouple
K (CA)KCaH-100 to 1300-148 to 2372
J (IC)JIcH0 to 80032 to 1472
R (PR)R PR0 to 170032 to 3092
E (CR)ECrH0 to 80032 to 1472
T (CC)TCcH-200 to 400-328 to 752
S (PR)S PR0 to 170032 to 3092
N (NN)NN0 to 130032 to 2372
W (TT)U TT0 to 230032 to 4172
RTD
DPt100ΩDPtH0 to 50032 to 932
JPt100ΩJPtH0 to 50032 to 932
Analog
Voltage (0-10VDC)A--1-1999 to 9999-
Voltage (1-5VDC)A--2-1999 to 9999-
Current (DC4-20mA)A--3-1999 to 9999-

Table adapted from the Autonics TZ Series manual.[5]

  • Power Down: Ensure the controller is disconnected from the power supply.

  • Disassemble Case: Press the front case and pull to detach it from the main body.[5]

  • Set Internal Switches: Configure the internal S/W 1 and S/W 2 switches according to the input sensor type as specified in the table below.[5]

  • Reassemble and Power On: Reattach the case and connect the power supply.

  • Parameter Setting: Navigate to Parameter Group 2 and set the [IN-T] parameter to match the connected sensor type.[5]

Input TypeS/W 1S/W 2
Thermocouple11
RTD22
Analog (Voltage/Current)22

Table adapted from the Autonics TZ Series manual.[5]

Initial Setup and Auto-Tuning Workflow

The following diagram illustrates the logical flow for the initial setup and execution of the auto-tuning function, which is essential for optimizing PID control parameters.

Initial_Setup_Workflow start Start: Power On Controller set_sv Set Target Temperature (SV) using Arrow Keys start->set_sv enter_param1 Press 'MD' Key to Enter Parameter Group 1 set_sv->enter_param1 config_param1 Configure Alarm Values (AL1, AL2) and other basic parameters enter_param1->config_param1 return_run Press 'MD' Key to Return to RUN Mode enter_param1->return_run If only basic setup needed enter_param2 Press and Hold 'MD' Key (3s) to Enter Parameter Group 2 config_param1->enter_param2 Optional, for advanced setup config_param2 Set Input Type [IN-T], Control Mode [C-MD], etc. enter_param2->config_param2 config_param2->return_run start_at Press and Hold 'AT' Key (3s) to Start Auto-Tuning return_run->start_at at_running Auto-Tuning in Progress ('AT' indicator flashes) start_at->at_running at_complete Auto-Tuning Complete ('AT' indicator turns off) at_running->at_complete end_op Controller Operates with Optimized PID Constants at_complete->end_op

Caption: Logical workflow for the initial setup and auto-tuning of the this compound controller.

The auto-tuning function automatically calculates the optimal PID time constants by measuring the thermal characteristics of the system.[6] It is recommended to perform this function upon initial setup.[3][6]

  • Initial Setup: Complete the input sensor configuration and wire the controller to the process.

  • Set SV: Set the desired Set Value (SV) or target temperature using the front panel keys.

  • Initiate Auto-Tuning: Press and hold the AT key for 3 seconds or more to begin the auto-tuning process. The "AT" indicator on the display will start to flicker.[3][6]

  • Monitoring: The controller will cycle the output to measure the system's response. This process may take a significant amount of time depending on the thermal properties of the system.

  • Completion: Auto-tuning is complete when the "AT" indicator stops flickering. The newly calculated PID constants are automatically saved and applied.[6]

  • Interruption: To stop the auto-tuning process manually, press and hold the AT key for 5 seconds. If the process is interrupted or if power is lost, the PID constants will revert to their previous values.[6]

There are two auto-tuning modes available, selectable in the second parameter group:

  • Tun1 (Default): Executes auto-tuning at the set SV.[3][6]

  • Tun2: Executes auto-tuning at 70% of the set SV.[3][6]

Control Method Configuration

The this compound features dual PID control, allowing for either high-speed or low-overshoot responses.[3][7] This functionality is configured in Parameter Group 2.

Control_Method_Selection start_node Enter Parameter Group 2 select_pidt Navigate to 'PIDt' Parameter start_node->select_pidt pidf_node Select 'PIDF' (High-Speed Response) select_pidt->pidf_node For fast response pids_node Select 'PIDS' (Low-Overshoot Response) select_pidt->pids_node For minimal overshoot application_pidf Application: Injection molding, electric furnaces (where rapid heating is required) pidf_node->application_pidf application_pids Application: Plating, oil temperature control (where overshoot is critical) pids_node->application_pids

Caption: Selection pathway for dual PID control modes in the this compound controller.

  • PIDF (High-Speed Response Type): This mode is suitable for applications that require a rapid response to reach the set temperature, such as electric furnaces or injection molding machines.[3][6]

  • PIDS (Low-Speed Response Type): This mode is designed for systems where minimizing overshoot is critical, even if it results in a slower approach to the set temperature. Examples include plating machines and oil temperature control systems.[3][6] The factory default setting is PIDS.[3][6]

Core Parameter Groups

The this compound's functions are organized into parameter groups. Access them using the MD key.

Accessed by a short press of the MD key. Contains frequently adjusted parameters.

ParameterDescriptionSetting Range
AL1 Alarm 1 setting valueVaries with alarm mode
AL2 Alarm 2 setting valueVaries with alarm mode
P Proportional Band0.1 to 100.0%
I Integral Time0 to 3600 sec
d Derivative Time0 to 3600 sec
HYS Hysteresis (for ON/OFF control)1 to 100°C/°F
rESL Manual Reset0.0 to 100.0%

Accessed by pressing and holding the MD key for 3 seconds. Contains fundamental configuration settings.

ParameterDescriptionSetting Range
In-t Input sensor type selectionSee Input Types table
C-Md Control method (PID, ON/OFF, etc.)PID, ON/OFF, P, PI, PD
oUt Control output typerLY (Relay), SSRP (SSR)
AL-1 Alarm 1 operation mode11 available modes
AL-2 Alarm 2 operation mode11 available modes
PIDt Dual PID control modePIDF, PIDS
LoC Parameter LockOFF, LoC1, LoC2, LoC3

For a complete list of all parameters and their functions, refer to the official Autonics this compound user manual.[8]

References

An In-depth Technical Guide to Sensor Compatibility for the Autonics TZ4M Temperature Controller

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the input sensor compatibility of the Autonics TZ4M temperature controller. Accurate temperature measurement and control are critical in research and drug development for ensuring the validity of experimental outcomes and the quality of pharmaceutical products. The this compound offers a versatile solution with its wide range of compatible sensors. This document details the compatible sensor types, their measurement ranges, and the necessary configuration steps to ensure precise and reliable operation.

Compatible Temperature Sensors

The Autonics this compound temperature controller is designed to accept inputs from a variety of industry-standard temperature sensors, including thermocouples and Resistance Temperature Detectors (RTDs). The choice of sensor depends on the specific application, considering factors such as the required temperature range, accuracy, and cost.

The this compound supports a broad range of thermocouple types, each with its own characteristic temperature range. The selection of a thermocouple should be based on the temperature environment to be monitored. The compatible thermocouple types and their respective measurement ranges are summarized in Table 1.[1][2][3][4][5]

Table 1: Compatible Thermocouple Types and Temperature Ranges

Thermocouple TypeDesignationTemperature Range (°C)Temperature Range (°F)
K (CA)KCaH-100 to 1300-148 to 2372
K (CA)KCaL-100.0 to 999.9Not Supported
J (IC)JIcH0 to 80032 to 1472
J (IC)JIcL0.0 to 800.0Not Supported
E (CR)ECrH0 to 80032 to 1472
E (CR)ECrL0.0 to 800.0Not Supported
T (CC)TCcH-200 to 400-328 to 752
T (CC)TCcL-199.9 to 400.0Not Supported
R (PR)R PR0 to 170032 to 3092
S (PR)S PR0 to 170032 to 3092
N (NN)NN0 to 130032 to 2372
W (TT)U TT0 to 230032 to 4172

For applications requiring higher accuracy and stability, the this compound is compatible with platinum-based RTDs. The supported RTD types are detailed in Table 2.[1][2][3]

Table 2: Compatible RTD Types and Temperature Ranges

RTD TypeDesignationTemperature Range (°C)Temperature Range (°F)
DPt100ΩDPtH0 to 50032 to 932
DPt100ΩDPtL-199.9 to 199.9-199.9 to 391.8
JPt100ΩJPtH0 to 50032 to 932
JPt100ΩJPtL-199.9 to 199.9-199.9 to 391.8

Analog Inputs

In addition to direct temperature sensor inputs, the this compound can accept analog voltage or current signals from other transducers or transmitters. This allows for the control of processes based on a variety of measured parameters that are converted to a standard analog signal. The compatible analog input types and their display ranges are presented in Table 3.[2][3][6]

Table 3: Compatible Analog Inputs and Display Ranges

Input TypeDesignationDisplay Range
Voltage1-5VDC-1999 to 9999
Voltage0-10VDC-1999 to 9999
Current4-20mADC-1999 to 9999

Sensor Configuration and Setup Procedures

Proper configuration of the this compound controller is crucial for accurate measurements. This involves both hardware and software settings tailored to the specific sensor being used.

Before powering on the controller, the internal switches (SW1 and SW2) must be set according to the type of input sensor. The case needs to be detached to access these switches. The required switch settings are outlined in Table 4.[3][7][8]

Table 4: Internal Switch Settings for Input Type Selection

Input TypeSW1SW2
Thermocouple11
RTDmAV
Analog (Voltage/Current)22

After setting the internal switches and powering on the device, the specific input sensor type must be configured in the parameter settings of the controller. This is done by accessing parameter group 2 and setting the [IN-T] parameter to match the connected sensor.

Sensor Selection and Configuration Workflow

The following diagram illustrates the logical workflow for selecting and configuring a compatible sensor for the this compound temperature controller.

Sensor_Selection_Workflow This compound Sensor Selection and Configuration Workflow cluster_selection Sensor Selection cluster_configuration Controller Configuration cluster_verification Verification start Start: Define Application Requirements temp_range Determine Required Temperature Range start->temp_range accuracy_req Define Accuracy and Stability Needs temp_range->accuracy_req sensor_type Select Sensor Type (Thermocouple, RTD, or Analog) accuracy_req->sensor_type power_off Ensure Controller Power is OFF sensor_type->power_off set_switches Set Internal Switches (SW1, SW2) per Table 4 power_off->set_switches power_on Power ON Controller set_switches->power_on set_params Configure Input Type Parameter [IN-T] in Group 2 power_on->set_params connect_sensor Connect Sensor to Terminals set_params->connect_sensor verify_reading Verify PV (Process Value) Matches Known Temperature connect_sensor->verify_reading end_process Configuration Complete verify_reading->end_process

Caption: Workflow for this compound sensor selection and setup.

Experimental Protocol: Sensor Integration and Verification

This section provides a generalized protocol for integrating a new temperature sensor with the Autonics this compound controller.

Objective: To correctly install and configure a compatible temperature sensor with the this compound controller and verify its proper operation.

Materials:

  • Autonics this compound Temperature Controller

  • Compatible temperature sensor (Thermocouple or RTD)

  • Appropriate wiring for the sensor

  • Screwdriver for terminal connections

  • Reference thermometer for verification (optional but recommended)

Procedure:

  • Safety First: Ensure the power to the this compound controller is completely disconnected before proceeding with any wiring or internal switch adjustments.

  • Sensor Selection: Based on the experimental requirements (temperature range, accuracy), select an appropriate sensor from the compatibility tables above.

  • Hardware Configuration:

    • Carefully detach the front case of the this compound controller to access the internal selection switches.

    • Refer to Table 4 and set the SW1 and SW2 switches to the correct position for the chosen sensor type (Thermocouple or RTD).

    • Re-attach the controller's case.

  • Wiring:

    • Connect the sensor wires to the appropriate input terminals on the rear of the this compound controller. Ensure correct polarity for thermocouples. For 3-wire RTDs, ensure each wire is connected to its designated terminal.

  • Power Up and Software Configuration:

    • Apply power to the this compound controller.

    • Enter the parameter setting mode by following the instructions in the user manual.

    • Navigate to parameter group 2 and locate the input type setting [IN-T].

    • Set the value of [IN-T] to correspond to the specific type of thermocouple or RTD being used (e.g., 'KCaH' for a K-type thermocouple).

    • Save the parameter settings and return to the normal run mode.

  • Verification:

    • Observe the Process Value (PV) on the controller's display.

    • If possible, place the sensor in an environment with a known temperature (e.g., an ice bath at 0°C or boiling water at 100°C, adjusting for atmospheric pressure) or alongside a calibrated reference thermometer.

    • Compare the PV reading on the this compound with the known temperature. If there is a significant discrepancy, re-check the wiring and parameter settings. An input correction [IN-B] can be applied if a slight, consistent offset is observed.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize the Autonics this compound temperature controller with a high degree of confidence in the accuracy and reliability of their temperature measurements and control.

References

An In-depth Technical Guide to Communication Protocols for the TZ4M Series in a Lab Environment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Autonics TZ4M series of temperature controllers offers precise and stable temperature management critical for laboratory environments, particularly in drug development where exacting conditions are paramount for experimental reproducibility and success. This guide provides a comprehensive overview of the communication protocols available for the this compound series, enabling seamless integration into data acquisition and control systems for advanced research applications.

Core Communication Capabilities

The this compound series can be equipped with an RS485 communication interface, allowing for remote monitoring and control.[1][2] This capability is essential for logging experimental data, automating temperature profiles, and ensuring the integrity of sensitive biological and chemical processes. While specific models within the TZ series are confirmed to support RS485, it is crucial to verify this option is included when ordering.[1]

Two primary protocols can be utilized for communication with the this compound series: a proprietary Autonics protocol and the widely adopted Modbus RTU protocol. The Autonics comprehensive device management software, DAQMaster, supports the TZ/TZN series, indicating a standardized communication framework.[3]

Data Presentation: Communication Protocol Specifications

For effective integration, understanding the specific parameters of the communication protocols is essential. The following tables summarize the key quantitative data for both the Autonics proprietary protocol and Modbus RTU.

Table 1: Autonics Proprietary Protocol Parameters

ParameterValueDescription
Physical Interface RS485A robust serial communication standard suitable for noisy environments.
Communication Method 2-wire half-duplexAllows for two-way communication over a single pair of wires.
Synchronization AsynchronousData is transmitted without a shared clock signal.
Start Bit 1 bitSignals the beginning of a data frame.
Data Bits 8 bitsThe standard number of bits for data transmission.
Parity Bit NoneNo error-checking bit is used.
Stop Bit 1 bitSignals the end of a data frame.
Communication Speed 2400, 4800, 9600 bpsSelectable data transfer rates.[1]
Max. Connections 31 unitsMultiple controllers can be connected on a single network.[1]
Communication Distance Within 1.2 kmMaximum distance for reliable communication.[1]

Table 2: Modbus RTU Protocol Parameters (Inferred from similar Autonics models)

ParameterValueDescription
Physical Interface RS485The standard for industrial serial communication.
Protocol Modbus RTUA widely supported, master-slave protocol.[4][5]
Communication Mode RTU (Remote Terminal Unit)Binary data transmission for efficiency.
Data Bits 8 bitsThe standard for Modbus RTU.
Parity Configurable (None, Even, Odd)Provides error checking capabilities.
Stop Bits 1 or 2 bitsConfigurable to match network requirements.
Slave Address 1 - 99Unique identifier for each controller on the network.
Function Codes 03, 04, 06, 16 (Typical)For reading and writing register values.

Experimental Protocols: Interfacing with the this compound in a Research Setting

This section outlines the detailed methodologies for establishing communication with a this compound controller and integrating it into a laboratory data acquisition system.

Protocol 1: Establishing RS485 Communication

Objective: To physically connect the this compound controller to a host computer for data exchange.

Materials:

  • This compound controller with RS485 communication option.

  • RS485 to USB converter.

  • Twisted-pair wiring.

  • Host computer with data acquisition software (e.g., LabVIEW, MATLAB, or DAQMaster).

Methodology:

  • Wiring:

    • Power down the this compound controller.

    • Connect the 'A+' and 'B-' terminals of the this compound's RS485 output to the corresponding 'A+' and 'B-' terminals on the RS485 to USB converter. Ensure correct polarity to prevent communication errors.

    • Use twisted-pair wiring to minimize electromagnetic interference.

  • Controller Configuration:

    • Power on the this compound controller.

    • Enter the parameter setting mode.

    • Set the communication address (e.g., 1 to 99). Each device on the RS485 network must have a unique address.

    • Select the desired communication speed (e.g., 9600 bps). This must match the setting on the host computer.

  • Host Computer Setup:

    • Install the necessary drivers for the RS485 to USB converter.

    • Connect the converter to a USB port on the host computer.

    • In the device manager, identify the COM port assigned to the converter.

    • Configure your data acquisition software to communicate with the assigned COM port using the parameters specified in Table 1 or 2.

Protocol 2: Data Logging and Remote Control

Objective: To read the present value (PV) and set a new setpoint value (SV) remotely.

Materials:

  • A successfully established RS485 communication link.

  • Software capable of sending and receiving serial data (e.g., a terminal program, Python with pyserial, or DAQMaster).

Methodology (using a conceptual command structure):

  • Reading the Present Value (PV):

    • Construct the command frame to request the PV from the this compound. This will typically involve the slave address, a function code for reading, the address of the PV register, and a checksum.

    • Transmit the command frame over the serial connection.

    • Listen for the response from the this compound. The response frame will contain the slave address, function code, data length, the PV data, and a checksum.

    • Parse the received data to extract the PV. The data may need to be converted from its raw format (e.g., hexadecimal) to a decimal temperature value.

  • Writing a New Setpoint Value (SV):

    • Construct the command frame to write a new SV. This will include the slave address, a function code for writing, the address of the SV register, the new SV data, and a checksum.

    • Transmit the command frame to the this compound.

    • The this compound should respond with an echo of the command frame to confirm successful receipt and execution.

Mandatory Visualizations

The following diagrams illustrate the key communication pathways and workflows.

Communication_Signaling_Pathway cluster_researcher Researcher's Domain cluster_interface Interface cluster_lab Lab Environment Data_Acquisition_Software Data Acquisition Software (e.g., LabVIEW, MATLAB, DAQMaster) Host_Computer Host Computer Data_Acquisition_Software->Host_Computer User Commands Host_Computer->Data_Acquisition_Software Logged Data RS485_USB_Converter RS485 to USB Converter Host_Computer->RS485_USB_Converter USB RS485_USB_Converter->Host_Computer USB TZ4M_Controller This compound Controller RS485_USB_Converter->TZ4M_Controller RS485 (Twisted Pair) TZ4M_Controller->RS485_USB_Converter Data Response Controlled_Process Controlled Process (e.g., Bioreactor, Chemical Reactor) TZ4M_Controller->Controlled_Process Control Output (e.g., Relay, SSR) Controlled_Process->TZ4M_Controller Sensor Input (e.g., Thermocouple, RTD)

Caption: Data flow from researcher's software to the controlled process and back.

Experimental_Workflow cluster_setup Initial Setup cluster_operation Data Acquisition & Control cluster_analysis Post-Experiment A 1. Wire this compound to RS485 Converter B 2. Configure this compound Address & Baud Rate A->B C 3. Connect Converter to Host PC B->C D 4. Configure COM Port in Software C->D E 5. Initiate Communication Link D->E F 6. Send 'Read PV' Command E->F G 7. Receive and Log PV Data F->G G->F Loop for continuous monitoring H 8. Send 'Write SV' Command (as needed) G->H Optional I 9. Terminate Communication G->I H->F J 10. Export Logged Data I->J K 11. Analyze and Visualize Data J->K

Caption: Step-by-step workflow for setting up and running a data-logged experiment.

Logical_Relationship Master Master (Host PC with Software) Request Command Frame (Address, Function, Data, CRC) Master->Request Constructs Slave Slave (this compound Controller) Response Response Frame (Address, Function, Data, CRC) Slave->Response Constructs Request->Slave Transmits to Response->Master Transmits to

Caption: Master-slave relationship in Modbus/RS485 communication.

References

An In-depth Technical Guide to the TZ4M Controller for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

The Autonics TZ4M series of temperature controllers offers a robust and versatile solution for precise thermal regulation in a variety of scientific and industrial applications. This guide provides a detailed overview of the this compound's core features, technical specifications, and operational workflows, tailored for researchers, scientists, and professionals in drug development who require accurate and repeatable temperature control for their experiments.

Core Capabilities at a Glance

The this compound is a dual PID auto-tuning controller, engineered to provide either high-speed temperature attainment or minimal overshoot, making it adaptable to a wide range of experimental setups.[1][2] Its multi-input capability allows for compatibility with numerous sensor types, while various output options ensure seamless integration with different heating and cooling elements.

Key Technical Specifications

The following tables summarize the essential quantitative data of the this compound controller, facilitating easy comparison and selection for specific experimental needs.

Table 1: General Specifications

FeatureSpecification
Power Supply 100-240VAC 50/60Hz
Allowable Voltage Range 90 to 110% of rated voltage
Power Consumption Approx. 6VA
Display Method 7-Segment LED (Process Value: Red, Set Value: Green)
Display Accuracy ±0.3% of Full Scale (F.S.) or 3°C (whichever is greater)
Sampling Cycle 500ms
Ambient Temperature -10 to 50°C (Storage: -20 to 60°C)
Ambient Humidity 35 to 85% RH (non-condensing)
Dimensions DIN W72xH72mm

Source:[1][2][3][4]

Table 2: Input and Output Specifications

ParameterTypeSpecification
Multi-Input ThermocoupleK(CA), J(IC), R(PR), E(CR), T(CC), S(PR), N(NN), W(TT)
RTDDIN Pt100, JIS Pt100 (2, 3-wire type)
Voltage1-5VDC, 0-10VDC
Current4-20mADC
Control Output Relay250VAC 3A 1c
SSR Drive12VDC ±3V (Max. 30mA)
Current4-20mADC (Load resistance: Max. 600Ω)
Alarm Output Relay250VAC 1A 1a (Event 1, 2)
PV Transmission Current4-20mADC (Load resistance: Max. 600Ω)

Source:[1][3][5][6]

Table 3: Control and Functional Specifications

FunctionSpecificationDescription
Control Method ON/OFF, P, PI, PD, PIDF, PIDSA range of control modes from simple on/off to advanced PID algorithms.[3][7]
Auto-Tuning 2-Step Auto-TuningAutomatically calculates optimal PID parameters for the thermal system.[3][5]
Dual PID PIDF (High-Speed), PIDS (Low-Overshoot)Selectable PID modes to prioritize either fast response or stability.[3][5][8]
Proportional Band (P) 0.0 to 100.0%
Integral Time (I) 0 to 3,600 sec
Derivative Time (D) 0 to 3,600 sec
Control Period (T) 1 to 120 sec
Hysteresis (for ON/OFF) 1 to 100°C (0.1 to 100.0°C) variableDefines the deadband for on/off control to prevent chattering.[2][3]
Communication RS485 (Optional)Allows for remote monitoring and control.[4][9]

Source:[2][3][5][8]

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the research application, the following outlines the general methodology for setting up and utilizing the this compound controller for a typical temperature-controlled experiment.

Initial Setup and Configuration

Objective: To correctly wire and configure the this compound controller for the specific sensor and actuator being used.

Materials:

  • This compound Controller

  • Appropriate temperature sensor (e.g., K-type thermocouple, Pt100 RTD)

  • Heating/cooling element (e.g., resistive heater with SSR, Peltier module)

  • Power supply

Procedure:

  • Wiring: De-energize all power sources. Connect the power supply, sensor, and control output (Relay, SSR, or Current) to the appropriate terminals on the rear of the this compound unit as per the connection diagrams in the manual.[9] Ensure correct polarity for DC signals and sensor inputs.

  • Input Type Selection: Access the internal switches to set the general input type (e.g., Thermocouple, RTD, Voltage/Current).[6]

  • Parameter Configuration: Power on the controller. Navigate to Parameter Group 2 to select the specific input sensor type (e.g., K, J, Pt100) and other foundational settings.[9]

  • Output and Alarm Setup: Configure the main control output type and any desired alarm functions, such as high/low deviation alarms.

PID Control and Auto-Tuning

Objective: To achieve stable and accurate temperature control by optimizing the PID parameters.

Procedure:

  • Set the Set Value (SV): Input the desired target temperature for the experiment.

  • Select PID Mode: In the parameter settings, choose the appropriate PID control mode. For applications requiring rapid heating, PIDF (High-speed response) is suitable. For experiments sensitive to temperature overshoot, such as certain chemical reactions or cell culture incubation, PIDS (Low-speed response) is recommended.[3][5][8]

  • Initiate Auto-Tuning (AT): For initial setup or if the thermal load changes significantly, perform an auto-tuning cycle. This is typically initiated by pressing and holding the 'AT' key for a few seconds.[3][5] The controller will then cycle the output to analyze the system's thermal response and calculate the optimal P, I, and D values.

  • Monitor and Refine: Observe the controller's performance as it regulates the temperature around the setpoint. If necessary, the PID parameters calculated by the auto-tuning function can be manually adjusted for finer control.

Visualizing Core Processes

The following diagrams, generated using the DOT language, illustrate key logical workflows of the this compound controller.

PID_Mode_Selection_Workflow start Experiment Start decision Is rapid heating or minimal overshoot the priority? start->decision pidf_mode Select PIDF Mode (High-Speed Response) decision->pidf_mode Rapid Heating pids_mode Select PIDS Mode (Low-Overshoot Response) decision->pids_mode Minimal Overshoot run_process Run Experimental Process pidf_mode->run_process pids_mode->run_process

PID Control Mode Selection Workflow

Auto_Tuning_Process cluster_user_action User Action cluster_controller_process Controller Process press_at Press & Hold 'AT' Key for >3 seconds at_start Auto-Tuning (AT) Begins (AT lamp blinks) press_at->at_start system_analysis Controller cycles output to measure thermal response of the system at_start->system_analysis pid_calculation Calculates optimal P, I, and D values system_analysis->pid_calculation at_end Auto-Tuning Ends (AT lamp turns off) pid_calculation->at_end store_values New PID values are stored at_end->store_values

Auto-Tuning (AT) Process Flow

Input_Signal_Configuration start Start Configuration hw_switch Set Internal Hardware Switches (e.g., for Thermocouple/RTD vs Voltage) start->hw_switch param_group Navigate to Parameter Group 2 hw_switch->param_group sw_config Set Specific Input Type in Software (e.g., 'K', 'Pt100') param_group->sw_config end Configuration Complete sw_config->end

Input Sensor Configuration Logic

References

TZ4M manual and datasheet for first-time users

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the TZ4M Temperature Controller for First-Time Users

Audience Focus: This document serves as a comprehensive technical guide for professionals in industrial process control, automation, and related fields who are new to the this compound series of temperature controllers. While the core principles of control systems are broadly applicable, the this compound is specifically an industrial temperature controller and is not designed for direct application in life science or drug development research such as signaling pathway analysis. This guide provides a detailed overview of its functionalities, specifications, and operational workflows.

The Autonics this compound is a dual PID auto-tuning temperature controller designed for precise and stable temperature management in various industrial applications.[1][2] Its versatility is showcased through multiple control methods, diverse input and output options, and a clear 4-digit 7-segment LED display.[3] This guide will delve into the core specifications, operational procedures, and logical workflows of the this compound to enable effective implementation for first-time users.

Core Specifications

The capabilities of the this compound controller are extensive, covering a wide range of process requirements. The following tables summarize the key quantitative data for easy reference and comparison.

General Specifications
SpecificationValue
Power Supply 100-240 VAC, 50/60 Hz[4]
24 VAC 50/60 Hz, 24-48 VDC[4]
Allowable Voltage Range 90 to 110% of rated voltage[4]
Power Consumption Approx. 6 VA, Max. 7W[4]
Display Method 4-digit 7-segment LED (Process Value: Red, Set Value: Green)[4]
Dimensions 72 x 72 mm[1]
Weight Approx. 0.82 lbs[1]
Ambient Temperature -10 to 50°C (Storage: -20 to 60°C)[4]
Ambient Humidity 35 to 85% RH (Storage: 35 to 85% RH)[4]
Input Specifications
Input TypeModel/Range
Thermocouple K(CA), J(IC), E(CR), T(CC), R(PR), S(PR), N(NN), W(TT)[3][4]
RTD DPt100Ω, JPt100Ω (3-wire)[5]
Voltage 1-5 VDC, 0-10 VDC[4]
Current 4-20 mA DC[4]
Output Specifications
Output TypeSpecification
Relay Contact 250 VAC 3A 1c[4]
SSR Drive Voltage 12 VDC ±3V, Max. 30mA[4]
Current 4-20 mA DC (Load resistance: Max. 600Ω)[4]
Alarm Output Alarm1 + Alarm2[1]
PV Retransmission 4-20 mA DC (Load resistance: Max. 600Ω)[4]
Control Specifications
Control ParameterRange/Value
Control Method ON/OFF, P, PI, PD, PIDF, PIDS[3][6]
Sampling Cycle 500 ms[3]
Proportional Band (P) 0.1 to 100.0% of FS[4]
Integral Time (I) 0 to 3,600 sec[7]
Derivative Time (D) 0 to 3,600 sec[7]
Control Period (T) 1 to 120 sec (for Relay/SSR output)[7]
Hysteresis 1 to 100°C/°F (at ON/OFF control)[8]

Key Operational Protocols

This section details the methodologies for crucial operations of the this compound controller. These procedures are fundamental to configuring the device for optimal performance in a given application.

Protocol 1: Initial Setup and Input Configuration
  • Installation: The unit must be securely mounted on a panel in an environment free from excessive dust, flammable gases, direct sunlight, humidity, vibration, or impact.[8]

  • Wiring: Connect the power supply and input sensor to the appropriate terminals, ensuring the correct polarity for thermocouple inputs.[8] Use terminals of the specified size and tighten the screws to the recommended torque (0.74 to 0.90 N·m) to prevent malfunctions.[8]

  • Input Type Selection: Before powering on, configure the internal switches to match the type of input sensor (e.g., thermocouple, RTD, voltage, or current) being used.[9][10]

  • Power On and Verification: Apply power to the unit. The Process Value (PV) and Set Value (SV) will be displayed. Verify that the PV reading is within the expected range for the connected sensor.

Protocol 2: Auto-Tuning (AT) Procedure

The auto-tuning function enables the controller to automatically determine the optimal PID parameters by analyzing the thermal characteristics of the system.[8]

  • Initiate Auto-Tuning: Press and hold the AT key for 3 seconds or more to start the auto-tuning process.[8] The AT lamp on the front panel will begin to flicker.[8]

  • Tuning Execution: The controller will cycle the output ON and OFF to measure the system's response. This process can be executed at the set value (SV) or at 70% of the SV, depending on the selected mode in the parameter settings.[8]

  • Completion: Once the tuning is complete, the AT lamp will turn off. The controller will have calculated and saved the optimal Proportional Band (P), Integral Time (I), and Derivative Time (D) values.[8]

  • Cancellation: To stop the auto-tuning process manually, press and hold the AT key for 5 seconds or more.[8] If power is lost during tuning, the PID constants will not be updated.[8]

Logical Workflows and Diagrams

To visualize the operational logic of the this compound, the following diagrams have been created using the DOT language.

PID_Control_Logic cluster_input Input Stage cluster_control PID Controller cluster_output Output Stage Sensor_Input Sensor Input (PV) Error_Calc Calculate Error (e = SV - PV) Sensor_Input->Error_Calc Set_Value Set Value (SV) Set_Value->Error_Calc PID_Algo PID Algorithm (P, I, D Calculation) Error_Calc->PID_Algo Control_Output Control Output (MV) PID_Algo->Control_Output Final_Element Final Control Element (Heater/Cooler) Control_Output->Final_Element Final_Element->Sensor_Input Process Feedback

Caption: PID Control Logic Workflow in the this compound.

Alarm_Operation_Workflow PV Process Value (PV) Comparison Compare PV to Alarm Setting PV->Comparison Alarm_Setting Alarm Set Value (e.g., High Limit) Alarm_Setting->Comparison Condition_Met Alarm Condition Met? Comparison->Condition_Met Alarm_Output_ON Alarm Output ON Condition_Met->Alarm_Output_ON Yes Alarm_Output_OFF Alarm Output OFF Condition_Met->Alarm_Output_OFF No

Caption: Basic Alarm Operation Logical Flow.

Auto_Tuning_Process Start Start Auto-Tuning (Hold AT Key > 3s) AT_Flicker AT Lamp Flickers Start->AT_Flicker System_Analysis Controller Analyzes System Response AT_Flicker->System_Analysis Manual_Stop Manual Stop (Hold AT Key > 5s) AT_Flicker->Manual_Stop PID_Calc Calculate Optimal P, I, D Values System_Analysis->PID_Calc System_Analysis->Manual_Stop Save_Params Save New PID Parameters PID_Calc->Save_Params End End Auto-Tuning (AT Lamp OFF) Save_Params->End

Caption: this compound Auto-Tuning (AT) Experimental Workflow.

References

Differences between TZ4M models for research applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TZ4M Series Controllers

Introduction

The this compound series are advanced, dual PID auto-tuning temperature controllers designed for high-precision temperature management in a variety of industrial applications. While the query specified research applications in drug development, it is important to clarify that the this compound series are industrial controllers and not biological or chemical models. This guide provides a comprehensive technical overview of the this compound models, their functionalities, and operational parameters, tailored for a technical audience requiring precise process control.

Core Features of the this compound Series

The this compound series controllers offer a range of features to ensure optimal temperature regulation:

  • Dual PID Auto-Tuning: The controllers employ a sophisticated dual PID algorithm that allows for either fast response or low overshoot, depending on the application's requirements. The auto-tuning function automatically measures the thermal characteristics of the system and calculates the optimal PID parameters.

  • Multiple Control Modes: Users can select between ON/OFF control, P, PI, PD, PIDF, and PIDS control modes to suit various processes.[1]

  • Versatile Input and Output Options: The this compound series supports a wide range of input sensors, including thermocouples and RTDs, and offers various output options such as relay, SSR, and current outputs.[1][2]

  • Clear Display: A 7-segment LED display shows the process value (PV) in red and the setting value (SV) in green for easy monitoring.[1]

Quantitative Data Summary

The following tables summarize the key technical specifications of the this compound series controllers.

General Specifications
SpecificationValue
Power Supply 100-240VAC 50/60Hz
Allowable Voltage Range 90 to 110% of rated voltage
Power Consumption Approx. 6VA
Display Method 7-Segment LED (PV: Red, SV: Green)
Control Method ON/OFF, P, PI, PD, PIDF, PIDS
Display Accuracy ±0.3% based on F.S. or 3°C Max.
Setting Type Front push buttons
Ambient Temperature -10 to 50°C
Storage Temperature -20 to 60°C
Ambient Humidity 35 to 85% RH
Input Sensor Specifications
Sensor TypeModelRange (°C)
Thermocouple K (CA)-100 to 1300
J (IC)0 to 800
R (PR)0 to 1700
E (CR)0 to 800
T (CC)-200 to 400
S (PR)0 to 1700
N (NN)0 to 1300
W (TT)0 to 2300
RTD DIN Pt100-199.9 to 500.0
JIS Pt100-199.9 to 500.0
Analog Voltage1-5VDC, 0-10VDC
Current4-20mADC
Output Specifications
Output TypeRatingModel Indicator
Relay 250VAC 3A 1cR
SSR 12VDC ±3V Max. 30mAS
Current 4-20mADC (Load resistance: Max. 600Ω)C

Control Methodologies and Operational Protocols

The this compound series offers distinct PID control modes to cater to different process requirements: PIDF for high-speed response and PIDS for low-speed response with minimal overshoot.[1][2]

PIDF (High-Speed Response Type)

This mode is suitable for applications that require a rapid response to reach the setpoint temperature quickly. Examples include injection molding machines and electric furnaces that need preheating.[1][2]

PIDS (Low-Speed Response Type)

This mode is designed for processes where minimizing overshoot is critical to prevent damage or hazards, such as in plating machines or oil temperature control systems.[1][2] The factory default setting for the TZ series is PIDS.[1][2]

Auto-Tuning Protocol

The auto-tuning function optimizes the PID parameters for the specific thermal characteristics of the controlled system. The protocol for initiating auto-tuning is as follows:

  • Initial Setup: Connect the controller and the sensor to the system.

  • Initiate Auto-Tuning: Press and hold the AT key for 3 seconds or more to start the auto-tuning process. The AT lamp will flicker during this process.

  • Completion: The AT lamp will turn off when the auto-tuning is complete. The calculated PID parameters are then stored.

  • Interruption: To stop the auto-tuning process, press and hold the AT key for 5 seconds or more.

There are two auto-tuning modes:

  • Tun1 (Default): Auto-tuning is executed at the set value (SV).

  • Tun2: Auto-tuning is executed at 70% of the set value (SV).

Diagrams of Signaling Pathways and Logical Relationships

The following diagrams illustrate the core logical flows and control pathways within the this compound controllers.

PID_Control_Logic cluster_input Input Stage cluster_controller PID Controller Logic cluster_output Output Stage Process_Variable Process Variable (PV) (from Sensor) Error_Calculation Error (e) = SV - PV Process_Variable->Error_Calculation Set_Point Set Point (SV) (User Defined) Set_Point->Error_Calculation Proportional Proportional (P) Kp * e(t) Error_Calculation->Proportional Integral Integral (I) Ki * ∫e(t)dt Error_Calculation->Integral Derivative Derivative (D) Kd * de/dt Error_Calculation->Derivative Summation Σ Proportional->Summation Integral->Summation Derivative->Summation Control_Output Control Output (MV) Summation->Control_Output Actuator Heating/Cooling Element Control_Output->Actuator Actuator->Process_Variable Feedback Loop

Caption: PID Control Logic Flowchart

Control_Mode_Selection Start Start Process_Requirement Define Process Requirement Start->Process_Requirement High_Speed High-Speed Response Needed? Process_Requirement->High_Speed Fast Settling Time Low_Overshoot Minimal Overshoot Critical? Process_Requirement->Low_Overshoot Process Stability Select_PIDF Select PIDF Mode High_Speed->Select_PIDF Yes High_Speed->Low_Overshoot No End End Select_PIDF->End Select_PIDS Select PIDS Mode Low_Overshoot->Select_PIDS Yes Low_Overshoot->End No Select_PIDS->End

Caption: PIDF vs. PIDS Selection Workflow

Output_Type_Selection cluster_outputs Output Options Load_Type Load Type & Control Requirement Relay Relay Output (R) High Capacity Switching Slower Response Load_Type->Relay High Power Load SSR SSR Output (S) Solid State Relay Drive Fast Response Load_Type->SSR High Frequency Switching Current Current Output (C) 4-20mA DC Proportional Control Load_Type->Current Analog Control of Actuator

References

A Comprehensive Technical Guide to the Power and Electrical Specifications of the Autonics TZ4M Temperature Controller

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise temperature control is paramount. The Autonics TZ4M series of temperature controllers offers a robust solution for maintaining stable thermal environments essential for sensitive experiments and processes. This technical guide provides an in-depth look at the power requirements and electrical specifications of the this compound, ensuring its effective and safe integration into laboratory and manufacturing settings.

Power Supply and Consumption

The this compound is designed to be versatile, accommodating various power sources commonly found in laboratory and industrial environments. The primary power supply option is 100-240VAC at 50/60Hz.[1] An alternative model is available that operates on 24VAC at 50/60Hz or 24-48VDC.[1] This flexibility allows for integration into a wide range of equipment and power infrastructures. The power consumption of the device is nominal, typically around 6VA, with a maximum draw of 7W.[1]

SpecificationValue
Power Supply 100-240VAC 50/60Hz or 24VAC 50/60Hz / 24-48VDC
Allowable Voltage Range 90 to 110% of rated voltage
Power Consumption Approx. 6VA (Max. 7W)

Input and Output Electrical Specifications

The this compound is a highly configurable controller, accepting a variety of sensor inputs and providing multiple control output options to suit different heating and cooling elements.

Input Specifications

The controller supports a wide array of temperature sensors, as well as analog voltage and current inputs. This allows for compatibility with numerous existing experimental setups.

Input TypeSpecification
Thermocouple K(CA), J(IC), R(PR), E(CR), T(CC), S(PR), N(NN), W(TT)[1]
RTD DIN Pt100, JIS Pt100 (3-wire type)[1]
Voltage 1-5VDC, 0-10VDC[1]
Current 4-20mADC[1]
Display Accuracy ±0.3% of Full Scale (F.S.) or 3°C (whichever is greater)[1]
Control Output Specifications

The this compound offers three main types of control outputs: relay, Solid State Relay (SSR) drive, and current output. The choice of output depends on the switching frequency and the power requirements of the controlled device.

Output TypeSpecification
Relay Contact Output 250VAC 3A 1c[1]
SSR Drive Voltage Output 12VDC ±3V, Max. 30mA[1]
Current Output 4-20mADC (Load resistance: Max. 600Ω)[1]
Alarm Output

In addition to the primary control output, the this compound features alarm outputs to signal deviations from setpoints or other critical events.

SpecificationValue
Event 1, 2 Output Relay contact output: 250VAC 1A 1a[1]

Electrical Safety and Durability

To ensure reliable and safe operation, the this compound is built to high electrical standards.

SpecificationValue
Dielectric Strength 2000VAC 50/60Hz for 1 minute
Insulation Resistance Min. 100MΩ (at 500VDC megger)
Noise Immunity ±2kV square wave noise (pulse width 1µs) on R-phase and S-phase
Memory Retention Approx. 10 years (non-volatile semiconductor memory)

Experimental Protocols: PID Auto-Tuning

A key experimental procedure for optimizing the performance of the this compound for a specific thermal system is the PID (Proportional-Integral-Derivative) auto-tuning function. This process allows the controller to learn the thermal characteristics of the system and calculate the optimal PID parameters for fast and stable temperature control.

Methodology:

  • Initiation: The auto-tuning process is initiated by pressing the "AT" key on the front panel for three seconds. The "AT" lamp will begin to flicker, indicating that the process has started.[1][2]

  • Execution: During auto-tuning, the controller will cycle the output on and off to measure the system's response.

  • Modes of Operation: The user can select between two auto-tuning modes in the parameter settings:

    • PIDF (High-speed response type): This mode is suitable for systems that require a fast response to reach the setpoint quickly.[2][3]

    • PIDS (Low-speed response type): This mode is designed for systems where minimizing overshoot is critical, even if it results in a slightly slower response time.[3] The factory default setting is PIDS.

  • Completion: Once the auto-tuning process is complete, the "AT" lamp will turn off, and the newly calculated PID parameters will be stored in the controller's memory.[1][2]

  • Cancellation: The auto-tuning process can be manually stopped by pressing the "AT" key for five seconds.[1][2]

It is recommended to perform the auto-tuning procedure when the controller is first installed and periodically thereafter, as the thermal characteristics of the system may change over time.[2]

Visualizations

This compound Power and Control Flow

TZ4M_Power_Flow cluster_power Power Supply cluster_controller This compound Controller cluster_outputs Control & Alarm Outputs Power_Source 100-240VAC / 24VAC / 24-48VDC Power_Module Internal Power (Approx. 6VA) Power_Source->Power_Module Power In Control_Logic Control Logic (PID Algorithm) Power_Module->Control_Logic Internal Power Relay_Out Relay Output (250VAC 3A) Control_Logic->Relay_Out Control Signal SSR_Out SSR Drive Output (12VDC 30mA) Control_Logic->SSR_Out Control Signal Current_Out Current Output (4-20mA) Control_Logic->Current_Out Control Signal Alarm_Out Alarm Output (250VAC 1A) Control_Logic->Alarm_Out Alarm Signal Input_Interface Sensor/Analog Input Input_Interface->Control_Logic Process Variable

Caption: Power and control signal flow within the this compound.

PID Auto-Tuning Workflow

PID_Auto_Tuning_Workflow start Start press_at Press 'AT' Key (3 seconds) start->press_at at_flickers 'AT' Lamp Flickers press_at->at_flickers select_mode Select Mode: PIDF (Fast) or PIDS (Stable) at_flickers->select_mode controller_calculates Controller Cycles Output & Calculates PID Parameters select_mode->controller_calculates at_off 'AT' Lamp Off controller_calculates->at_off manual_stop Press 'AT' Key (5 seconds) controller_calculates->manual_stop Manual Override end End at_off->end stop_process Tuning Stopped manual_stop->stop_process

Caption: Workflow for the PID auto-tuning process.

References

Methodological & Application

Application Note: Programming the TZ4M for Specific Temperature Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for programming the Autonics TZ4M temperature controller to execute specific temperature profiles. The this compound, a dual PID auto-tuning controller, can be configured for both simple and complex temperature sequences, making it a versatile tool for various research and development applications where precise thermal cycling is critical.

This document outlines two primary methods for programming temperature profiles: manual programming directly on the controller's front panel and automated programming via a computer using the Autonics DAQMaster software with RS485 communication.

Introduction to Temperature Profiling with the this compound

A temperature profile is a predetermined sequence of temperature changes over time. This typically involves ramping the temperature up or down at a specific rate to a setpoint, holding it there for a defined period (soaking), and then proceeding to the next temperature step. Such profiles are essential in a multitude of scientific applications, including:

  • Drug Stability and Degradation Studies: Simulating various environmental conditions to assess the shelf-life and degradation pathways of pharmaceutical products.

  • Cell Culture and Tissue Engineering: Optimizing growth conditions by cycling through different temperatures to mimic physiological environments or induce specific cellular responses.

  • Materials Science: Investigating the thermal properties of materials, such as phase transitions and thermal expansion.

  • Enzyme Kinetics and Protein Stability Assays: Studying the effect of temperature on reaction rates and protein denaturation.

The this compound controller facilitates temperature profiling through its Ramp function . When enabled, this function allows for a controlled, linear change in temperature from the current value to the new setpoint over a user-defined time.

Manual Temperature Profile Programming

This protocol describes how to program a multi-step temperature profile by manually adjusting the setpoint (SV) and utilizing the ramp function. This method is suitable for simpler profiles or when a dedicated computer connection is not available.

Experimental Protocol: Manual Programming

Objective: To program a three-step temperature profile consisting of a ramp-up, a soak, and a ramp-down.

Materials:

  • Autonics this compound Temperature Controller

  • Heating/cooling device connected to the this compound's output

  • Temperature sensor (thermocouple or RTD) connected to the this compound's input

  • Stopwatch or timer

Procedure:

  • Enter Parameter Group 2:

    • Press and hold the MD key for approximately 3 seconds to enter the parameter setting mode.

    • Navigate through the parameter groups until you reach Parameter Group 2.

  • Enable the Ramp Function:

    • In Parameter Group 2, locate the rAmP parameter.

    • Set the value of rAmP to ON to enable the ramp function. This will make the rAPU (Ramp Up Time) and rAPd (Ramp Down Time) parameters accessible in Parameter Group 1.[1][2]

  • Return to Run Mode:

    • Press and hold the MD key to save the changes and return to the main display (Run mode).

  • Set the Ramp-Up and Ramp-Down Rates:

    • Press the MD key once to enter Parameter Group 1.

    • Locate the rAPU parameter. This sets the time (in minutes) it will take for the temperature to ramp up to the setpoint. Set your desired ramp-up time.

    • Locate the rAPd parameter. This sets the time (in minutes) it will take for the temperature to ramp down to the setpoint. Set your desired ramp-down time.

  • Initiate the First Ramp-Up:

    • In Run mode, press the up or down arrow keys to set the first target temperature (SV1).

    • The controller will now begin to ramp the temperature from the current value to SV1 at the rate defined by rAPU.

  • First Soak Period:

    • Once the temperature reaches SV1, start a stopwatch or timer for the desired soak duration.

    • The controller will maintain the temperature at SV1.

  • Initiate the Second Ramp (Up or Down):

    • At the end of the first soak period, set the second target temperature (SV2).

    • If SV2 is higher than SV1, the controller will ramp up at the rAPU rate.

    • If SV2 is lower than SV1, the controller will ramp down at the rAPd rate.

  • Second Soak Period:

    • Once the temperature reaches SV2, begin timing the second soak period.

  • Continue for Additional Steps:

    • Repeat steps 7 and 8 for all subsequent steps in your temperature profile.

Data Presentation: Manual Programming Parameters
ParameterSymbolGroupDescriptionRange
Ramp FunctionrAmP2Enables or disables the ramp function.OFF, ON
Ramp Up TimerAPU1The time for the temperature to ramp up to the setpoint.1 - 99 minutes
Ramp Down TimerAPd1The time for the temperature to ramp down to the setpoint.1 - 99 minutes
Set ValueSVRun ModeThe target temperature setpoint.Dependent on sensor type

Logical Workflow for Manual Programming

manual_workflow start Start param2 Enter Parameter Group 2 start->param2 enable_ramp Set rAmP = ON param2->enable_ramp param1 Enter Parameter Group 1 enable_ramp->param1 set_rapu_rapd Set rAPU and rAPd param1->set_rapu_rapd set_sv1 Set SV1 set_rapu_rapd->set_sv1 ramp1 Ramp to SV1 set_sv1->ramp1 soak1 Hold at SV1 (Manual Timing) ramp1->soak1 set_sv2 Set SV2 soak1->set_sv2 ramp2 Ramp to SV2 set_sv2->ramp2 soak2 Hold at SV2 (Manual Timing) ramp2->soak2 end_run End Profile soak2->end_run

Manual Programming Workflow

Automated Temperature Profile Programming with DAQMaster

For more complex or lengthy temperature profiles, and for enhanced reproducibility, the use of Autonics' DAQMaster software is recommended. This requires a this compound model with RS485 communication capability and a connection to a computer. DAQMaster is a comprehensive device management program that allows for parameter setting, real-time monitoring, and data logging.[3][4]

While DAQMaster does not have a dedicated "profile creator," its "Script Support" feature (available in the Pro version) allows for the creation of custom programs to automate the sequence of setpoint changes and soak times.[4]

Experimental Protocol: Automated Programming with DAQMaster

Objective: To create and run an automated multi-step temperature profile using DAQMaster.

Materials:

  • Autonics this compound Temperature Controller with RS485 communication

  • Computer with DAQMaster software installed

  • RS485 to USB converter

  • Appropriate wiring for RS485 communication

Procedure:

  • Hardware Connection:

    • Connect the this compound's RS485 terminals to the RS485 to USB converter, and plug the converter into the computer.

    • Ensure the heating/cooling apparatus and temperature sensor are correctly wired to the this compound.

  • Establish Communication in DAQMaster:

    • Launch the DAQMaster software.

    • Add the this compound controller as a new device, configuring the correct communication port, baud rate, and device address.[4]

    • Establish a connection with the controller.

  • Enable Ramp Function via DAQMaster:

    • Once connected, you can read all the parameters from the this compound.

    • Navigate to the rAmP parameter in Parameter Group 2 and set it to ON.

    • Set the desired rAPU and rAPd values in Parameter Group 1.

  • Develop a Control Script (DAQMaster Pro):

    • Utilize the "Script Editor" in DAQMaster Pro.

    • Write a script that sequentially changes the Set Value (SV) parameter at specified time intervals. The script would essentially automate the manual process described in the previous section.

    • The script should include:

      • Commands to write a new SV to the controller.

      • Delay or timer functions to implement the soak periods.

      • A loop structure to execute the desired number of profile steps.

  • Execute the Temperature Profile:

    • Run the script from within DAQMaster.

    • The software will send commands to the this compound to automatically execute the temperature profile.

  • Monitor and Log Data:

    • Use DAQMaster's monitoring tools to view the real-time temperature profile.

    • Configure data logging to save the temperature data to a file for later analysis.[3]

Data Presentation: Key DAQMaster Communication Parameters
ParameterDescriptionTypical Values
Communication PortThe COM port assigned to the RS485 to USB converter.COM1, COM2, etc.
Baud RateThe speed of communication. Must match the controller's setting.2400, 4800, 9600, 19200, 38400, 115200 bps
Device AddressThe unique address of the this compound on the RS485 network.1 - 99
ParityError checking method.None, Even, Odd
Stop BitThe number of bits to signal the end of a data packet.1, 2

Signaling Pathway for Automated Control

automated_control cluster_pc Computer cluster_interface Communication Interface cluster_controller Temperature Control System daqmaster DAQMaster Software script Control Script (SV, Time) daqmaster->script Executes rs485_usb RS485 to USB Converter daqmaster->rs485_usb RS485 Commands This compound This compound Controller rs485_usb->this compound heater_cooler Heating/Cooling Device This compound->heater_cooler Control Output sensor Temperature Sensor heater_cooler->sensor Thermal Feedback sensor->this compound Process Variable (PV)

Automated Control Signaling

Conclusion

The Autonics this compound temperature controller offers flexibility for implementing temperature profiles in research and development settings. For straightforward, short-duration profiles, manual programming provides a quick and accessible method. For complex, long-term, or highly repetitive thermal cycling, leveraging the RS485 communication capabilities with the DAQMaster software allows for automation, enhanced precision, and comprehensive data logging. By selecting the appropriate programming method, researchers can effectively tailor the this compound's functionality to meet the specific demands of their experimental protocols.

References

Optimizing Thermal Processing: Application Notes for the TZ4M Autotuning Function in a Laboratory Furnace

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the autotuning function of the TZ4M temperature controller in a laboratory furnace. Adherence to these guidelines will ensure precise and repeatable thermal processing, a critical factor for successful experimental outcomes in research, development, and quality control.

Introduction to PID Control and Autotuning

Modern laboratory furnaces rely on Proportional-Integral-Derivative (PID) controllers to maintain a precise and stable temperature. The PID algorithm continuously calculates the difference between the desired temperature setpoint (SV) and the actual process value (PV) and adjusts the power output to the heating elements to minimize this error.

The Autotuning function of the this compound controller automates the process of finding the optimal PID parameters for your specific furnace and workload. By initiating an autotuning cycle, the controller intentionally induces temperature oscillations to learn the thermal characteristics of the system. It then calculates and stores the ideal P, I, and D values to ensure rapid heating, minimal overshoot, and stable temperature control.

The this compound Autotuning Function: An Overview

The this compound controller features a powerful and user-friendly autotuning function. Key operational details are summarized below.

FeatureDescription
Activation Press and hold the 'AT' key for 3 seconds.[1]
Indication The 'AT' lamp will flicker during the autotuning process.[1]
Completion The 'AT' lamp turns off when the process is complete.[1]
Cancellation Press and hold the 'AT' key for 5 seconds to stop the process. PID values will revert to their previous settings.[1]
Power Failure If power is lost during autotuning, the original PID values are retained.[1]

The this compound offers two distinct autotuning modes, selectable in the parameter settings:

Autotuning ModeDescription
Tun1 (Default) Autotuning is performed at the set temperature (SV).[1][2]
Tun2 Autotuning is performed at 70% of the set temperature (SV).[1][2]

Experimental Protocols

Initial Setup and Pre-Autotuning Checklist

Before initiating the autotuning process, ensure the following:

  • The laboratory furnace is properly installed and connected to the this compound controller.

  • The thermocouple is correctly positioned within the furnace to accurately measure the temperature of the workload area.

  • The furnace door is closed and latched.

  • The furnace is empty or contains a representative thermal load for your typical experiments. Note: Autotuning with a representative load will yield more accurate PID parameters for your specific application.

General Autotuning Protocol

This protocol outlines the fundamental steps to perform an autotuning cycle.

Autotuning_Workflow A 1. Set Desired Temperature (SV) B 2. Press and Hold 'AT' Key for 3 Seconds A->B C 3. 'AT' Lamp Flashes - Autotuning in Progress B->C D 4. Controller Induces Temperature Oscillations C->D E 5. PID Parameters are Calculated and Saved D->E F 6. 'AT' Lamp Turns Off - Autotuning Complete E->F G 7. Furnace is Ready for Operation F->G

General workflow for the this compound autotuning function.

Application-Specific Protocols

The choice of autotuning mode (Tun1 or Tun2) depends on the specific requirements of your experimental protocol.

Objective: Rapid heating to a high-temperature setpoint with minimal overshoot to prevent sample loss.

Recommended Autotuning Mode: Tun1

Rationale: Ashing protocols typically involve a single, high-temperature hold.[3][4][5] Autotuning at the actual setpoint (Tun1) will provide the most accurate PID parameters for maintaining stability at this critical temperature.

Protocol:

  • Set the SV to your desired ashing temperature (e.g., 600°C).

  • Ensure the autotuning mode is set to Tun1 in the controller's parameter settings.

  • Initiate the autotuning process as described in the General Autotuning Protocol.

  • Upon completion, the furnace is optimized for your ashing application.

Typical Ashing Parameters:

ParameterValue
Temperature Range 500°C - 900°C
Heating Rate As fast as possible
Hold Time 2 - 12 hours

Objective: Precise temperature control with minimal overshoot during ramping and soaking stages to ensure desired material properties.

Recommended Autotuning Mode: Tun2 or Tun1 (see rationale)

Rationale: Annealing processes often involve multiple temperature ramps and soaks.[6] Overshooting the target temperature can be detrimental to the material's microstructure.

  • Use Tun2 when: Your process is highly sensitive to temperature overshoot, and a more conservative initial tuning is desired. Autotuning at 70% of the SV will result in less aggressive heating, reducing the risk of overshoot.

  • Use Tun1 when: Your process involves a single, critical annealing temperature and you have a good understanding of your furnace's thermal behavior.

Protocol (using Tun2 for a sensitive material):

  • Set the SV to your primary annealing temperature (e.g., 850°C for a steel alloy).

  • In the controller's parameter settings, select Tun2 .

  • Initiate the autotuning process. The controller will perform the tuning cycle around 595°C (70% of 850°C).

  • After completion, the PID parameters will be optimized for a less aggressive heating profile.

  • Run a test cycle to verify that the temperature control is precise and overshoot is minimized at the actual annealing temperature.

Typical Annealing Parameters for Steel:

ParameterValue
Heating Rate 100°C/hour - 400°C/hour
Soaking Temperature 800°C - 950°C
Soaking Time 1 - 2 hours per inch of thickness
Cooling Rate Slow, controlled cooling in the furnace

Decision-Making for Autotuning Mode Selection

The following diagram illustrates the decision-making process for selecting the appropriate autotuning mode.

Tuning_Mode_Decision A Start: Select Autotuning Mode B Is the process highly sensitive to temperature overshoot? A->B C Does the process involve multiple temperature ramps and soaks? B->C No D Use Tun2 (Autotune at 70% of SV) B->D Yes C->D Yes E Is the process a single, high-temperature hold? C->E No F Use Tun1 (Autotune at SV) E->F Yes G Consider Tun1, but perform a test run to check for overshoot. E->G No

Decision diagram for selecting the appropriate autotuning mode.

Post-Autotuning Validation and Best Practices

For research and drug development applications, validating the performance of your furnace after autotuning is crucial for ensuring data integrity and experimental reproducibility.

  • Perform a Temperature Uniformity Survey (TUS): After autotuning, conduct a TUS to ensure that the temperature is consistent across the entire working volume of the furnace. This is especially important when processing multiple samples simultaneously.

  • Regular Calibration: The autotuning function optimizes the controller's response, but it does not calibrate the thermocouple. Regularly calibrate your thermocouple against a certified reference standard to ensure the accuracy of your temperature readings.[2]

  • Data Logging: If your this compound controller has a communication output, connect it to a data logging system to record the temperature profile of your experiments. This provides a verifiable record of the thermal processing conditions.

  • Re-tune When Necessary: If you significantly change the type or mass of your workload, or if you notice a degradation in temperature control performance, it is advisable to re-run the autotuning process.

References

Application Note: Utilizing the Autonics TZ4M for Precise Remote Monitoring and Control in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Precise temperature control is a critical parameter in numerous preclinical research and drug development applications, directly impacting experimental reproducibility and the integrity of biological samples. This document provides a detailed guide for setting up and utilizing the Autonics TZ4M dual PID temperature controller for remote monitoring and control in a laboratory setting. This application note includes detailed protocols for integrating the this compound with a PC via RS485 communication for data logging and remote setpoint adjustment using Autonics' DAQMaster software. A practical experimental protocol is provided to demonstrate the application of the this compound in assessing the temperature-dependent cytotoxicity of a novel compound on a cancer cell line.

Introduction to the Autonics this compound Temperature Controller

The Autonics this compound is a versatile and highly accurate dual PID temperature controller suitable for a wide range of research applications requiring precise thermal regulation. Its key features include multiple control modes (ON/OFF, P, PI, PD, PIDF, PIDS), compatibility with various temperature sensors (thermocouples and RTDs), and multiple output options to control heating and cooling elements.[1][2] Select models of the this compound series are equipped with an RS485 communication interface, enabling remote monitoring and control, which is particularly advantageous for long-term experiments, maintaining sterile environments, and ensuring the safety of personnel when dealing with hazardous materials.[3][4]

Key Specifications for Research Applications

For the researcher, selecting the appropriate this compound model is crucial. The following table summarizes the key specifications of different this compound models relevant to a laboratory environment.

FeatureThis compound-R4RThis compound-R4SThis compound-R4C
Control Output RelaySSR DriveCurrent (4-20mA)
Alarm Outputs 222
Communication RS485 (Modbus RTU)RS485 (Modbus RTU)RS485 (Modbus RTU)
Power Supply 100-240 VAC100-240 VAC100-240 VAC
Input Sensor Types Thermocouple (K, J, R, E, T, S, N, W), RTD (DPt100Ω, JPt100Ω)Thermocouple (K, J, R, E, T, S, N, W), RTD (DPt100Ω, JPt100Ω)Thermocouple (K, J, R, E, T, S, N, W), RTD (DPt100Ω, JPt100Ω)
Control Modes ON/OFF, P, PI, PD, PIDF, PIDSON/OFF, P, PI, PD, PIDF, PIDSON/OFF, P, PI, PD, PIDF, PIDS
Sampling Cycle 500ms500ms500ms
Display Accuracy F.S. ±0.3%F.S. ±0.3%F.S. ±0.3%

Setting up the this compound for Remote Monitoring and Control

This section details the protocol for establishing a remote monitoring and control system for the this compound using a personal computer.

Materials
  • Autonics this compound temperature controller with RS485 communication option

  • Appropriate temperature sensor (e.g., K-type thermocouple or Pt100 RTD)

  • Heating/cooling element compatible with the this compound's output (e.g., a small incubator, a heated plate, or a Peltier device)

  • RS485 to USB converter

  • Personal computer with Windows operating system

  • Autonics DAQMaster software (downloadable from the Autonics website)[5][6]

Protocol for Hardware and Software Setup
  • Hardware Connection:

    • Connect the temperature sensor to the appropriate input terminals on the rear of the this compound.

    • Connect the heating/cooling element to the control output terminals. Ensure the load is within the specified limits of the this compound's output (Relay, SSR, or Current).

    • Connect the RS485 communication lines from the this compound to the RS485 to USB converter. Ensure correct polarity (A to A, B to B).

    • Plug the USB converter into the PC.

  • Software Installation and Configuration:

    • Install the driver for the RS485 to USB converter.

    • Download and install the Autonics DAQMaster software.[5][6]

    • Launch DAQMaster.

    • In the "Project" window, right-click on "My System" and select "Add Device".

    • From the "Support Device List", select the "TZN/TZ Series".

    • In the "DAQ Interface" dialog box, select the COM port assigned to your USB converter.

    • Set the communication parameters (Baud Rate, Parity, Data Bit, Stop Bit) to match the settings on the this compound controller. The default settings are often 9600 bps, Even parity, 8 data bits, and 1 stop bit.

    • Click "Connect". DAQMaster will scan for the connected device.[7]

    • Once connected, the this compound will appear under "My System".

Remote Monitoring and Control with DAQMaster
  • Real-time Monitoring: Double-click on the device in the "My System" tree to open a monitoring window. This will display the Present Value (PV) and Set Value (SV) in real-time.

  • Data Logging:

    • In the "Project" window, right-click on the device and select "Logging".

    • Configure the logging interval and the file format (e.g., .csv for easy import into data analysis software).

    • Start logging to record the temperature data over time.[7]

  • Remote Control:

    • The Set Value (SV) can be changed remotely from the DAQMaster interface.

    • Right-click on the device and select "Parameter Group" to access and modify all the controller's parameters remotely.

Experimental Protocol: Assessing Temperature-Dependent Cytotoxicity

This protocol provides a practical example of how the this compound can be used to investigate the effect of temperature on the efficacy of a cytotoxic compound in a cancer cell line.

Background

Many chemotherapeutic agents have temperature-dependent efficacy. Maintaining a precise and stable temperature during in vitro assays is crucial for obtaining reliable and reproducible results. This experiment will determine the IC50 of a novel compound at different, precisely controlled temperatures.

Materials
  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Novel cytotoxic compound

  • 96-well plates

  • MTT assay kit[8][9][10]

  • Small incubator or enclosed chamber with a heating element controlled by the this compound

  • This compound remote monitoring and control setup as described in Section 3.

Experimental Workflow
  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the cytotoxic compound. Add the compound to the wells at various concentrations. Include a vehicle control.

  • Temperature-Controlled Incubation:

    • Place the 96-well plates into the temperature-controlled chamber.

    • Using the DAQMaster software, set the this compound to the desired experimental temperatures (e.g., 35°C, 37°C, and 39°C).

    • Use the data logging feature to continuously monitor and record the temperature throughout the incubation period.

    • Incubate the plates for 48 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.[8][9][10]

    • Add solubilization solution to dissolve the formazan crystals.[8][10]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration at each temperature.

    • Plot the dose-response curves and determine the IC50 value for each temperature.

    • Analyze the logged temperature data to confirm temperature stability during the experiment.

Visualizations

Remote Monitoring and Control Workflow

Remote_Monitoring_Workflow cluster_lab Laboratory Environment cluster_office Researcher's Office This compound This compound Heater_Cooler Heating/ Cooling Element This compound->Heater_Cooler Control Output PC PC with DAQMaster This compound->PC RS485 Communication Sensor Sensor Sensor->this compound Temperature Feedback Experiment Cell Culture Experiment Heater_Cooler->Experiment Temperature Regulation Experiment->Sensor

Caption: Workflow for remote temperature monitoring and control.

Experimental Logic for Temperature-Dependent Cytotoxicity Assay

Cytotoxicity_Experiment_Logic cluster_temp Temperature Incubation (48h) start Start: Seed Cells in 96-well Plates add_compound Add Serial Dilutions of Cytotoxic Compound start->add_compound temp1 Incubate at 35°C add_compound->temp1 temp2 Incubate at 37°C add_compound->temp2 temp3 Incubate at 39°C add_compound->temp3 mtt_assay Perform MTT Assay temp1->mtt_assay temp2->mtt_assay temp3->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data: Calculate IC50 at each temperature read_absorbance->analyze_data end End: Compare Temperature Dependent Efficacy analyze_data->end

Caption: Logic flow for the temperature-dependent cytotoxicity experiment.

Hypothetical Temperature-Sensitive Signaling Pathway

Signaling_Pathway Drug Drug Receptor Receptor Drug->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Apoptosis) Transcription_Factor->Gene_Expression Temperature Temperature Temperature->Kinase_A Modulates Activity

Caption: A hypothetical drug-targeted signaling pathway with a temperature-sensitive kinase.

Conclusion

The Autonics this compound temperature controller, when coupled with its RS485 communication capabilities and DAQMaster software, provides a robust and reliable solution for precise temperature control, monitoring, and data logging in a research environment. This system is particularly well-suited for applications in drug development where temperature can be a critical variable. The detailed protocols and examples provided in this application note offer a clear framework for researchers to implement the this compound in their laboratories, thereby enhancing experimental accuracy and reproducibility.

References

Application Notes: The TZ4M Controller in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Initial research indicates that the term "TZ4M" in a materials science context refers not to a research material (such as an alloy or compound), but to the Autonics this compound series, a digital PID temperature controller .[1][2][3][4] This discovery necessitates a reframing of the topic. The application of the this compound in materials science is not as a substance to be studied, but as a critical piece of laboratory equipment used to precisely regulate the thermal conditions of an experiment.

In materials science, the ability to accurately control temperature is fundamental. Processes such as crystal growth, alloy annealing, ceramic sintering, polymer curing, and thin-film deposition are highly sensitive to thermal profiles. A reliable temperature controller is essential for achieving reproducible and predictable material properties. The Autonics this compound is an example of such a device, designed to provide stable and precise temperature management for electric furnaces, ovens, and other heating elements.[1][5]

2. Core Functionality: Dual PID Control

The primary feature of the this compound controller is its dual Proportional-Integral-Derivative (PID) auto-tuning function.[5][6] This allows the controller to automatically learn the thermal characteristics of a system (e.g., a furnace's heating and cooling rates) and calculate the optimal PID parameters. This results in superior temperature stability with minimal overshoot or undershoot from the setpoint.

The this compound offers two PID modes relevant to materials processing:[1][5]

  • PIDF (High-Speed Response): Best suited for applications requiring a rapid approach to the target temperature, such as in-situ heating stages for microscopy or rapid thermal annealing.

  • PIDS (Low-Speed Response): Ideal for processes where overshooting the target temperature could ruin a sample or experiment, such as delicate crystal growth or the heat treatment of sensitive alloys.

The relationship between the controller, heating element, sensor, and the desired temperature (Set Value) is illustrated in the control loop diagram below.

G cluster_0 Temperature Control System controller This compound Controller heater Heating Element (e.g., Furnace Coil) controller->heater Control Output (Relay, SSR, or 4-20mA) process Materials Process (e.g., Annealing Chamber) heater->process Heat sensor Thermocouple / RTD Sensor process->sensor Measures Temp. sensor->controller Process Value (PV) Feedback sv Set Value (SV) (User Defined) sv->controller Input

Caption: A diagram illustrating a typical PID control loop in a materials science application.

3. Quantitative Data: this compound Technical Specifications

The following table summarizes the key technical specifications for a representative model of the this compound series. This data is crucial for determining its suitability for a specific experimental setup.

SpecificationValue / OptionsSource(s)
Power Supply 100-240 VAC 50/60Hz; 24 VAC 50/60Hz; 24-48 VDC[1][6]
Display Method 7-Segment LED (Process Value: Red, Set Value: Green)[1]
Control Method ON/OFF, P, PI, PD, PIDF, PIDS control[4]
Input Sensors Thermocouple: K, J, R, E, T, S, N, WRTD: DPt100Ω, JPt100Ω (3-wire)[1]
Control Outputs Relay: 250VAC 3ASSR Drive: 12VDC ±3VCurrent: 4-20mA DC (Load ≤ 600Ω)[1][3][5]
Display Accuracy ±0.3% of Full Scale (FS) or 3°C (whichever is greater)[1][6]
Sampling Period 500ms (0.5s)[5][6]
Ambient Temperature -10°C to 50°C (non-freezing)
Dimensions (WxH) 72 x 72 mm[3]

Experimental Protocol: Annealing of a Cold-Rolled Aluminum Alloy Sheet

Objective: To perform a recovery and recrystallization anneal on a cold-rolled Al-6061 alloy sample to improve its ductility. This protocol details how a this compound controller would be used to manage the heat treatment cycle in a laboratory box furnace.

Materials & Equipment:

  • Cold-rolled Al-6061 sample (1" x 1")

  • Laboratory Box Furnace with K-type thermocouple

  • Autonics this compound Temperature Controller (connected to the furnace)

  • Tongs and appropriate PPE (gloves, safety glasses)

  • Metallographic preparation equipment

  • Hardness tester (e.g., Rockwell or Vickers)

Methodology:

  • System Preparation:

    • Ensure the this compound controller is correctly wired to the furnace's power relay (or SSR) and the K-type thermocouple.

    • Place the thermocouple tip in close proximity to the sample location within the furnace to ensure accurate temperature measurement.

    • Turn on the main power to the controller and furnace.

  • Controller Programming (Setting the Thermal Profile):

    • Set the Target Temperature (Set Value - SV): Enter the parameter setting mode on the this compound. Set the SV to 415°C , the standard annealing temperature for Al-6061.

    • Select Control Mode: Ensure the controller is set to a PID mode (e.g., PIDS for minimal overshoot).

    • (Optional) Set Ramp Rate: If the experiment requires a controlled heating rate, program the ramp function. For this protocol, set a ramp rate of 10°C/minute .

    • Run Auto-Tuning (AT): Before the first run, perform an auto-tuning cycle. Press and hold the AT key for >3 seconds.[5] The controller will heat the furnace and oscillate around the SV to calculate the optimal PID constants for the specific furnace setup. This may take some time.

  • Experimental Execution:

    • Once auto-tuning is complete, place the Al-6061 sample in the center of the furnace.

    • Close the furnace door and initiate the heating program on the this compound.

    • The controller will now execute the thermal profile: ramping the temperature from ambient to 415°C at 10°C/minute.

    • Monitor the Process Value (PV) on the controller's display to ensure it is following the set program.

    • Once the PV reaches 415°C, the controller will maintain this temperature. Hold the sample at this temperature (soak time) for 2 hours .

    • After the soak time, power off the furnace and allow the sample to cool slowly inside the furnace (furnace cool) to room temperature. The this compound's display will show the decreasing PV.

  • Post-Treatment Analysis:

    • Once cooled, remove the sample.

    • Perform Rockwell hardness testing on the annealed sample and compare it to an as-received (cold-rolled) sample to quantify the change in mechanical properties.

    • (Optional) Perform metallographic analysis to observe the recrystallized grain structure.

The workflow for this experimental protocol is visualized below.

G cluster_workflow Annealing Experimental Workflow prep 1. System Preparation (Install Sample & Thermocouple) program 2. Program this compound Controller - Set SV: 415°C - Set Ramp: 10°C/min - Run Auto-Tune (if first use) prep->program execute 3. Execute Heating Cycle (Controller manages furnace power) program->execute monitor 4. Monitor PV vs. Time (Ramp -> Soak -> Cool) execute->monitor controller_role This compound Role: - Executes ramp/soak profile - Maintains temp stability via PID - Provides real-time PV feedback execute->controller_role analysis 5. Post-Treatment Analysis (Hardness Testing, Microscopy) monitor->analysis

Caption: Workflow for an annealing experiment using the this compound temperature controller.

References

Precision Temperature Control in Biological Incubators: Application Notes and Protocols for the TZ4M Controller

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Autonics TZ4M temperature controller for maintaining precise and stable temperature environments within biological incubators. Accurate temperature control is paramount for the success of cell culture, tissue engineering, and various other temperature-sensitive biological assays. Even minor temperature fluctuations can significantly impact cellular processes, leading to inconsistent and unreliable experimental outcomes. The this compound, with its advanced dual PID control capabilities, offers a robust solution for achieving the stringent temperature stability required in research and development.

Key Features of the this compound for Biological Applications

The Autonics this compound is a versatile digital temperature controller with several features that make it highly suitable for biological incubators:

  • Dual PID Control: The this compound offers two distinct PID (Proportional-Integral-Derivative) control algorithms:

    • PIDF (High-Speed Response): This mode is designed for rapid temperature recovery, which is beneficial after incubator door openings. It prioritizes reaching the setpoint temperature quickly.[1][2]

    • PIDS (Low-Speed Response with Minimal Overshoot): This mode is critical for sensitive biological applications where temperature overshoot can be detrimental to cells. It prioritizes a slower, more controlled approach to the setpoint to prevent exceeding the target temperature.[1]

  • Auto-Tuning (AT) Function: This feature allows the controller to automatically learn the thermal properties of the incubator and set optimal PID parameters, simplifying the setup process.[1][2]

  • Multiple Input Sensor Compatibility: The this compound is compatible with various temperature sensors, including thermocouples (K, J, T, etc.) and RTDs (Pt100), offering flexibility in system design.

  • Alarm Outputs: The controller can be configured with high and low temperature alarms to alert users of any deviations from the setpoint, safeguarding valuable cultures and experiments.

Data Presentation: Performance Metrics

The following tables summarize the expected performance of a biological incubator equipped with a properly tuned this compound controller. These values represent typical targets for ensuring experimental reproducibility.

Table 1: Temperature Stability and Uniformity

ParameterTarget SpecificationJustification
Temporal Stability ± 0.1°CMinimizes stress on cells due to temperature fluctuations over time.
Spatial Uniformity ± 0.5°CEnsures all cultures within the incubator experience the same thermal environment.[3][4]
Setpoint Accuracy ± 0.2°CGuarantees that the incubator's actual temperature is true to the desired setpoint.

Table 2: Dynamic Temperature Performance

ParameterTarget SpecificationJustification
Temperature Overshoot < 0.3°CPrevents cellular damage or induction of heat shock responses.
Temperature Recovery Time (after 30s door opening) < 10 minutesReduces the time cultures are exposed to suboptimal temperatures.

Experimental Protocols

Protocol for this compound Calibration and Initial Setup

Objective: To ensure the this compound controller accurately reflects the true internal temperature of the incubator.

Materials:

  • Calibrated reference thermometer with a probe (e.g., a certified digital thermometer with a thermocouple or Pt100 probe).

  • Biological incubator connected to the this compound controller.

  • Glycerol or mineral oil.

Methodology:

  • Placement of Reference Probe: Place the calibrated reference thermometer probe in the geometric center of the incubator. To buffer against rapid air temperature changes, it is good practice to insert the probe into a small, sealed container of glycerol or mineral oil.

  • Equilibration: Close the incubator door and allow the system to stabilize at the desired setpoint (e.g., 37°C) for at least 2-4 hours.

  • Temperature Comparison: Compare the temperature reading on the this compound display with the reading from the calibrated reference thermometer.

  • Input Correction (Offset Adjustment): If there is a discrepancy, access the this compound's parameter settings and adjust the input correction or offset value until the controller's display matches the reference thermometer. Refer to the this compound user manual for specific instructions on accessing this parameter.

  • Documentation: Record the calibration date, the reference thermometer used, the setpoint, the initial and final readings, and any adjustments made in a dedicated equipment logbook.

Protocol for PID Tuning using the Auto-Tuning (AT) Function

Objective: To optimize the PID parameters of the this compound for the specific thermal characteristics of the incubator, ensuring stable and responsive temperature control.

Methodology:

  • Select the Appropriate PID Mode:

    • For most biological applications where minimizing overshoot is critical, select the PIDS (Low-Speed Response) mode in the this compound's parameter settings.

    • If rapid temperature recovery after frequent door openings is the primary concern and a slight overshoot is tolerable, the PIDF (High-Speed Response) mode can be considered.

  • Initiate Auto-Tuning:

    • Ensure the incubator is at ambient temperature and the door is closed.

    • Set the desired operating temperature (e.g., 37°C) as the setpoint (SV).

    • Activate the Auto-Tuning (AT) function on the this compound controller. The 'AT' indicator will typically flash during the tuning process.[1][2]

  • Tuning Process: The this compound will cycle the incubator's heater on and off to learn its heating and cooling characteristics. This process can take a significant amount of time, depending on the size and thermal properties of the incubator. Do not open the incubator door during this process.

  • Completion of Auto-Tuning: Once the tuning is complete, the 'AT' indicator will stop flashing, and the controller will have stored the optimal P, I, and D values.

  • Verification: Monitor the incubator's temperature as it approaches and stabilizes at the setpoint. Observe for any significant overshoot or oscillations. The temperature should settle smoothly at the setpoint.

Protocol for Temperature Uniformity Mapping

Objective: To verify that the temperature is consistent throughout the incubator chamber.[3]

Materials:

  • Multiple calibrated temperature data loggers (a minimum of 9 is recommended for a standard-sized incubator).

  • Mapping diagram of the incubator shelves.

Methodology:

  • Logger Placement: Place the data loggers at various locations within the incubator: one in the center of each shelf and one in each corner of the top, middle, and bottom shelves.

  • Data Logging: Set the loggers to record the temperature at regular intervals (e.g., every 1-5 minutes) for a continuous period of 24 hours.

  • Data Analysis:

    • Download the data from all loggers.

    • Calculate the minimum, maximum, and average temperature for each logger.

    • Determine the maximum temperature difference between any two points in the incubator at any given time.

    • The results should fall within the specifications outlined in Table 1.

  • Documentation: Record the logger locations, raw data, and analysis in a validation report.

Visualizations

PID Control Logic

PID_Control_Logic cluster_0 This compound PID Controller cluster_1 Biological Incubator Setpoint Setpoint (SV) (e.g., 37.0°C) Error Error (SV - PV) Setpoint->Error PV Process Variable (PV) (Actual Incubator Temp) PV->Error PID PID Algorithm (P, I, D Calculation) Error->PID Output Control Output (to Heater) PID->Output Heater Heater Output->Heater Incubator Incubator Chamber Heater->Incubator Heat Transfer Sensor Temperature Sensor (e.g., Pt100) Incubator->Sensor Sensor->PV

Caption: PID control loop for a biological incubator.

Experimental Workflow for Temperature Validation

Temperature_Validation_Workflow start Start setup Incubator Setup and This compound Installation start->setup calibration Calibrate this compound with Reference Thermometer setup->calibration pid_tuning Perform PID Auto-Tuning (PIDS Mode) calibration->pid_tuning stability_test Conduct 24-hour Temperature Stability Test pid_tuning->stability_test uniformity_mapping Perform Temperature Uniformity Mapping stability_test->uniformity_mapping analysis Analyze Data: Stability, Uniformity, Overshoot uniformity_mapping->analysis decision Data Meets Specifications? analysis->decision pass Validation Complete decision->pass Yes fail Troubleshoot and Re-evaluate decision->fail No fail->setup

Caption: Workflow for incubator temperature validation.

Impact of Temperature on Cellular Signaling

Cellular_Signaling_Impact cluster_stable Stable Temperature (37°C) cluster_unstable Temperature Fluctuation / Overshoot receptor_s Growth Factor Receptor pathway_s Signaling Cascade (e.g., MAPK/ERK) receptor_s->pathway_s transcription_s Transcription Factor Activation pathway_s->transcription_s gene_s Gene Expression for Proliferation & Survival transcription_s->gene_s hsp Heat Shock Protein (HSP) Expression stress Heat Stress stress->hsp apoptosis Apoptotic Pathway Activation stress->apoptosis cell_cycle Cell Cycle Arrest stress->cell_cycle

Caption: Effect of temperature on cellular pathways.

Troubleshooting Common Temperature Issues

IssuePotential CauseRecommended Action
Temperature consistently above or below setpoint Incorrect calibration (input offset).Recalibrate the this compound using a certified reference thermometer (see Protocol 3.1).
Temperature oscillates around the setpoint Poor PID tuning (P, I, or D values are not optimal).Re-run the Auto-Tuning (AT) function (see Protocol 3.2). If oscillations persist, manual tuning may be required.
Significant temperature overshoot PIDF mode is being used, or the 'D' (Derivative) value is too low.Switch to PIDS mode. Re-run Auto-Tuning.
Slow temperature recovery after door opening PIDS mode may be too slow for the application; 'I' (Integral) value may be too high.Consider using PIDF mode if slight overshoot is acceptable. Otherwise, manually adjust PID parameters after consulting with a qualified technician.
Inconsistent temperatures in different areas of the incubator (poor uniformity) Improper air circulation; incorrect placement of items within the incubator.Ensure the incubator's circulation fan is operational. Avoid overcrowding shelves and ensure there is space for air to circulate around all cultures.

References

Application Note: Programming Ramp and Soak Cycles for Advanced Experimental Control with TZ4M Series Controllers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide for programming and utilizing TZ4M series temperature controllers to perform precise ramp and soak cycles in experimental settings. It includes comprehensive protocols, data parameter tables, and visual workflows to facilitate the implementation of complex thermal profiles essential for research and development applications.

Introduction to Ramp and Soak Control in Research

Temperature control is a critical parameter in a vast array of scientific experiments, from materials science to molecular biology. Simple setpoint control, which maintains a single temperature, is often insufficient for processes that require gradual temperature changes and specific holding times. Ramp and soak cycles allow for the precise, automated execution of a predefined temperature profile, which is crucial for:

  • Crystallization Processes: Controlling the rate of cooling to influence crystal size and purity.

  • Material Phase Transitions: Studying the effects of controlled heating and cooling on material properties.

  • Enzyme Kinetics: Investigating enzyme activity at various temperatures.

  • Drug Stability and Formulation: Assessing the impact of thermal stress on active pharmaceutical ingredients (APIs) and formulations.

  • Cell Culture and Biological Processes: Mimicking physiological conditions or inducing specific cellular responses through thermal cycling.

The this compound series of temperature controllers offers robust functionality for programming multi-segment ramp and soak profiles, providing researchers with the necessary tools to ensure experimental reproducibility and accuracy.

Programming Protocol for Ramp and Soak Cycles

This protocol outlines the general steps for programming a multi-segment temperature profile on a this compound controller. The user interface typically involves navigating through parameter groups to set the desired values for each step of the cycle.

Understanding Ramp and Soak Parameters

A temperature profile is built from a series of "steps" or "segments." Each segment consists of either a ramp or a soak.

  • Ramp: A linear change in temperature over a specified time. This can be a ramp-up (heating) or a ramp-down (cooling).

  • Soak: A period where the temperature is held constant at a specific setpoint for a defined duration.

Step-by-Step Programming Guide
  • Enter Programming Mode: Access the parameter setting menu on the controller. This usually involves pressing and holding a specific key (e.g., 'MD' or 'Mode') for a few seconds.

  • Select the Program Pattern: Navigate to the program pattern group (e.g., 'PAT') where you can define the ramp/soak cycle.

  • Define Each Step (Segment): For each step in your desired temperature profile, you will need to set the target temperature and the time to reach that temperature.

    • Step 1 (Initial Ramp):

      • Set the target temperature for the first soak period (SV1).

      • Set the time it should take to ramp from the current temperature to SV1 (T1).

    • Step 2 (First Soak):

      • The target temperature will be the same as the end of the previous ramp (SV1).

      • Set the duration for which the temperature should be held at SV1 (T2).

    • Step 3 (Second Ramp):

      • Set the next target temperature (SV2).

      • Set the time for the ramp from SV1 to SV2 (T3).

    • Continue for all desired segments.

  • End the Program: The final step should be configured to either hold the last temperature indefinitely, turn off the output, or return to a standby temperature. This is often done by setting the time parameter of the final step to 'END'.

  • Save and Run the Program: Exit the programming mode, ensuring all changes are saved. Select the programmed pattern and initiate the run.

Data Presentation: Programming Parameters

The following table summarizes the key parameters involved in programming a ramp and soak cycle on a this compound series controller.

Parameter GroupParameterDescriptionTypical Range
Program Pattern PAT.SSelects the program pattern number to edit or run.1 - 4
SV[n]Set Value (Target Temperature) for step 'n'.Dependent on sensor type
T[n]Time for step 'n'. Defines ramp duration or soak duration.00:01 to 99:59 (hh:mm)
Run Settings RUNStarts the execution of the selected program pattern.-
RSTResets the program execution.-
Control ATAuto-tuning function to optimize PID parameters.-
PProportional Band0.1 - 999.9
IIntegral Time0 - 9999 sec
DDerivative Time0 - 9999 sec

Experimental Protocol: Thermal Stress Testing of a Protein Sample

This protocol provides a practical example of using a ramp and soak cycle for a common biochemical application.

Objective: To assess the thermal stability of a purified protein by subjecting it to a controlled heat-shock and recovery cycle.

Materials:

  • This compound Temperature Controller connected to a heating/cooling block.

  • Protein sample in a suitable buffer.

  • Cuvettes or PCR tubes for the sample.

Methodology:

  • System Preparation:

    • Ensure the this compound controller is correctly configured for the connected temperature sensor (e.g., thermocouple, RTD).

    • Place the protein sample into the heating/cooling block.

    • Insert the temperature sensor into a reference well in the block to ensure accurate temperature feedback.

  • Programming the Thermal Cycle:

    • Program the following 4-step profile into the this compound controller:

      • Step 1 (Ramp-up): Ramp the temperature from ambient (e.g., 25°C) to 75°C over 30 minutes.

      • Step 2 (Soak): Hold the temperature at 75°C for 15 minutes to induce thermal stress.

      • Step 3 (Ramp-down): Cool the sample down to 4°C over 60 minutes to allow for potential refolding.

      • Step 4 (Final Soak): Hold the temperature at 4°C indefinitely until the sample is retrieved.

  • Execution and Data Collection:

    • Initiate the programmed run on the this compound controller.

    • Monitor the temperature profile to ensure it follows the programmed cycle.

    • After the cycle is complete, retrieve the sample for analysis (e.g., spectroscopy, activity assays) to determine the extent of denaturation and refolding.

Visualizations

Logical Flow for Programming a Ramp/Soak Cycle

G start Start enter_prog Enter Programming Mode start->enter_prog select_pat Select Program Pattern enter_prog->select_pat define_step1 Define Step 1 (SV1, T1) select_pat->define_step1 define_step2 Define Step 2 (SV2, T2) define_step1->define_step2 more_steps More Steps? define_step2->more_steps more_steps->define_step1 Yes end_prog Set End of Program more_steps->end_prog No save_exit Save and Exit end_prog->save_exit run_prog Run Program save_exit->run_prog

Caption: Programming workflow for a multi-segment cycle.

Example Temperature Profile for Protein Stress Test

G xaxis Time yaxis Temperature (°C) origin origin origin->xaxis origin->yaxis xend xend yend yend p1 25°C p2 75°C p1->p2 Ramp-up (30 min) p3 p2->p3 Soak (15 min) p4 4°C p3->p4 Ramp-down (60 min) p4->xend Hold

Application Note: Achieving High-Accuracy Temperature Readings with the Autonics TZ4M Temperature Controller and Thermocouples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Accurate temperature measurement is critical for researchers, scientists, and drug development professionals to ensure data integrity, process control, and product quality. The Autonics TZ4M is a versatile dual PID temperature controller capable of high-precision measurements when paired with an appropriate thermocouple.[1][2][3] However, improper connection and environmental factors can introduce significant errors into the readings. This application note provides a detailed protocol for connecting a thermocouple to the this compound controller, outlines best practices to minimize errors, and offers a troubleshooting guide for common issues. By following these guidelines, users can achieve reliable and accurate temperature measurements for their critical applications.

Key Specifications and Considerations

Proper setup requires an understanding of both the controller and the thermocouple specifications. The following table summarizes key parameters for the Autonics this compound and general thermocouple considerations.

ParameterAutonics this compound SpecificationsThermocouple Best Practices
Compatible Thermocouple Types K(CA), J(IC), E(CR), T(CC), R(PR), S(PR), N(NN), W(TT)[1][2][4]Select a thermocouple type appropriate for the required temperature range and environment.[5]
Input Connection Screw terminals for thermocouple input.[6]Ensure clean, tight, and secure connections at the terminal block.[5][7]
Wiring Polarity Polarity must be correctly observed.[4][6]Strictly adhere to the thermocouple's color-coding for positive and negative leads.[5][7]
Extension Wires Use dedicated thermocouple extension wires of the same type as the sensor.[5][7][8]Do not use standard copper wire, as this will introduce measurement errors.[5][7]
Noise and Interference Susceptible to electromagnetic interference (EMI).Route thermocouple wires away from power lines and other sources of EMI. Use shielded extension wires with the shield grounded at one end (controller side).[5][7]
Grounding Proper grounding is essential to prevent ground loops.Implement a single-point grounding system.[9][10]
Cold Junction Compensation (CJC) Internal to the this compound controller.Keep the area around the controller's terminals at a stable temperature and free from drafts.[9][10]
Auto-Tuning (AT) The this compound features an auto-tuning function to optimize PID parameters.[4][6]Perform an auto-tuning cycle after initial setup and whenever the thermal characteristics of the system change.[4][6]

Experimental Protocols

This protocol describes the step-by-step procedure for physically connecting a thermocouple to the Autonics this compound controller.

Materials:

  • Autonics this compound Temperature Controller

  • Compatible Thermocouple

  • Thermocouple Extension Wire (if required, of the same type as the thermocouple)

  • Small Flathead Screwdriver

  • Wire Strippers

Procedure:

  • Power Down: Ensure the this compound controller and any associated equipment are completely powered off before making any connections.[6]

  • Identify Terminals: Locate the thermocouple input terminals on the rear of the this compound controller. Refer to the device manual for the specific terminal numbers.

  • Prepare Wires: If using extension wire, strip a small amount of insulation from the ends of the positive and negative leads.

  • Observe Polarity: Identify the positive and negative leads of your thermocouple or extension wire. Thermocouple wires are color-coded by type. Incorrect polarity will lead to erroneous readings.[5][7]

  • Connect Wires: Loosen the terminal screws. Insert the positive thermocouple wire into the corresponding positive terminal and the negative wire into the negative terminal.

  • Secure Connections: Tighten the terminal screws to ensure a firm and secure connection. A loose connection can introduce errors.[7][11]

  • Route Wires: Route the thermocouple and extension wires away from any power cables, motors, or other sources of electromagnetic interference to minimize noise.[5][7]

  • Grounding: If using a shielded extension wire, connect the shield to the ground terminal on the controller side only to prevent ground loops.[5][9]

  • Power On and Configure: Power on the this compound controller. Configure the input sensor type in the parameter settings to match the connected thermocouple type (e.g., K, J, T).[12]

This protocol provides a systematic approach to diagnosing and resolving common issues that lead to inaccurate temperature readings.

Procedure:

  • Verify Connections: Check that all wire connections at the this compound terminals are secure and that the polarity is correct.[13]

  • Inspect Wiring: Examine the entire length of the thermocouple and any extension wires for signs of damage, corrosion, or breaks.[13]

  • Confirm Controller Settings: Ensure the input sensor type selected in the this compound's parameters matches the thermocouple being used.[10][13]

  • Check for Noise Sources: Identify and relocate any nearby sources of electromagnetic interference, such as power lines or electric motors.[14]

  • Evaluate Thermocouple Placement: Ensure the thermocouple tip has sufficient immersion depth in the medium being measured to avoid errors from heat sinking. A general guideline is an immersion depth of at least 10 times the probe's diameter.[8][15]

  • Test with a Known Reference: If possible, test the thermocouple's accuracy by placing it in a controlled temperature environment, such as an ice bath (0°C), and comparing the reading to the expected value.[13]

  • Perform Auto-Tuning: Run the this compound's auto-tuning function to allow the controller to optimize its PID parameters for the specific thermal system.[4][6]

  • Isolate the Issue: If the problem persists, try connecting a different, known-good thermocouple to the controller to determine if the issue lies with the original sensor or the controller itself.[13]

Visualizations

G cluster_thermocouple Thermocouple cluster_controller Autonics this compound Controller tc Thermocouple Tip Positive (+) Negative (-) This compound Input Terminals Positive (+) Negative (-) tc:pos->this compound:pos  Positive Lead tc:neg->this compound:neg  Negative Lead

Caption: Correct wiring of a thermocouple to the this compound controller.

G start Inaccurate Reading Detected check_connections Verify Secure Connections and Correct Polarity start->check_connections check_settings Confirm Controller Input Type Matches Thermocouple check_connections->check_settings Connections OK accurate_reading Accurate Reading Achieved check_connections->accurate_reading Issue Found & Fixed inspect_wiring Inspect Wiring for Damage check_settings->inspect_wiring Settings Correct check_settings->accurate_reading Issue Found & Fixed check_noise Check for EMI/RFI Sources inspect_wiring->check_noise Wiring OK inspect_wiring->accurate_reading Issue Found & Fixed test_reference Test with Known Temperature Reference check_noise->test_reference No Noise Sources check_noise->accurate_reading Issue Found & Fixed replace_tc Replace Thermocouple test_reference->replace_tc Reading is Inaccurate test_reference->accurate_reading Reading is Accurate contact_support Contact Technical Support replace_tc->contact_support Problem Persists replace_tc->accurate_reading New TC Works

Caption: Troubleshooting workflow for inaccurate thermocouple readings.

References

Best Practices for Wiring the Autonics TZ4M PID Controller in a Research Setup

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Autonics TZ4M is a versatile and precise dual PID auto-tuning temperature controller suitable for a wide range of research applications where accurate temperature regulation is critical. Proper wiring and setup are paramount to ensure the integrity of experimental data and the safety of the laboratory environment. These notes provide detailed protocols and best practices for integrating the this compound into common research equipment.

This compound Key Specifications

A clear understanding of the this compound's specifications is the foundation for proper implementation. The following table summarizes its key electrical and performance characteristics.

SpecificationValue
Power Supply 100-240VAC 50/60Hz
Allowable Voltage Range 90 to 110% of rated voltage
Power Consumption Approx. 6VA
Display Method 7-Segment LED (Process Value: Red, Set Value: Green)
Control Method ON/OFF, P, PI, PD, PIDF, PIDS Control
Input Sensor Types Thermocouple (K, J, R, E, T, S, N, W), RTD (DPt100Ω, JPt100Ω), Analog (1-5VDC, 0-10VDC, DC4-20mA)
Control Output Options Relay (250VAC 3A), SSR drive (12VDC ±3V 30mA max), Current (DC4-20mA, max 600Ω load)[1][2]
Alarm Outputs Event 1, Event 2 (Relay: 250VAC 1A)
Sampling Time 0.5 sec
Ambient Temperature -10 to 50°C (no freezing or condensation)
Ambient Humidity 35 to 85% RH (no freezing or condensation)

General Wiring Best Practices

Adherence to proper wiring techniques is crucial for both safety and signal integrity. Incorrect wiring can lead to inaccurate control, equipment damage, or electrical hazards.[3]

  • Power Source: Always connect the controller to a stable power source that matches the specified voltage (100-240VAC).[4] Use a dedicated circuit if possible to avoid electrical noise from other laboratory equipment.

  • Wire Gauge: For power and relay output connections, use a wire gauge of at least AWG 20 (0.50mm²).[5]

  • Terminal Connections: Ensure all screw terminals are tightened securely to the recommended torque to prevent loose connections, which can be a fire hazard.[5]

  • Sensor Wiring:

    • For thermocouples, use the correct type of extension wire (compensating wire) to avoid temperature measurement errors.[5] Observe the correct polarity (+ and -).

    • For RTD sensors, use 3-wire connections with cables of the same thickness and length to minimize resistance imbalances.[5]

  • Noise Immunity: Keep sensor and communication wires away from high-voltage power lines to prevent inductive noise.[5] If this is unavoidable, use shielded cables and ensure proper grounding.[3]

  • Safety First: Always disconnect the power supply before making or changing any wiring connections.[4]

Experimental Protocols and Wiring Diagrams

The following protocols outline the wiring for common research applications using the this compound. These examples assume the use of a K-type thermocouple for temperature sensing and a Solid State Relay (SSR) for controlling a heating element, a common and precise setup for many lab applications.

Protocol 1: Temperature Control of a Laboratory Oven

This setup is ideal for applications such as sample drying, material curing, or heat stability studies. The SSR provides fast, precise switching of the heating element, allowing for tight temperature control.

Methodology:

  • Mounting: Securely mount the this compound in a panel cutout and the SSR to a heat sink in a well-ventilated area to dissipate heat generated during operation.

  • Power Connection: Wire the AC power source (100-240VAC) to terminals 7 and 8 of the this compound.

  • Sensor Connection: Connect the K-type thermocouple to the this compound, ensuring the positive lead goes to terminal 2 and the negative lead to terminal 3.

  • SSR Control Output: Connect the SSR drive output of the this compound (terminals 9 [+] and 10 [-]) to the DC input terminals of the SSR.

  • Heater Circuit: Wire the high-current AC circuit for the heating element. The live AC line should be routed through the load terminals of the SSR. The neutral line connects directly to the other terminal of the heating element.

  • Configuration: In the this compound's parameter settings, select the appropriate input sensor type (K-type thermocouple) and set the control output to SSR drive.

  • Auto-Tuning: Once wiring is complete and verified, use the Autotuning (AT) function of the this compound to allow the controller to learn the thermal characteristics of the oven and optimize the PID parameters.[1][2]

Wiring Diagram:

G cluster_0 AC Power Source (100-240V) cluster_1 Autonics this compound cluster_2 Solid State Relay (SSR) cluster_3 Lab Oven ac_power L N This compound 7 (L) 8 (N) 2 (+) 3 (-) 9 (+) 10 (-) ac_power:n->this compound:p8 N ac_power:l->this compound:p7 L ssr DC IN + DC IN - AC LOAD 1 AC LOAD 2 ac_power:l->ssr:load1 L oven Heating Element K-Type Thermocouple ac_power:n->oven:h2_in N This compound:p9->ssr:in_p + This compound:p10->ssr:in_n - This compound:p2->oven:sensor + This compound:p3->oven:sensor - ssr:load2->oven:h1_in Switched L

Wiring diagram for controlling a laboratory oven.
Protocol 2: Precision Temperature Control for a Water Bath

This protocol is essential for incubating samples, warming reagents, or performing enzyme kinetics assays where stable and uniform temperature is critical.[6]

Methodology:

  • Component Placement: Place the this compound in a suitable enclosure to protect it from splashes. The SSR should be mounted on a heat sink away from direct contact with water. The heating element and thermocouple should be safely submersible.

  • Power and Sensor Wiring: Follow steps 2 and 3 from Protocol 1 to connect power and the thermocouple to the this compound.

  • Control Output and Heater Circuit: Follow steps 4 and 5 from Protocol 1 to wire the SSR and the submersible heating element.

  • Alarm Setup (Optional but Recommended): For critical experiments, an alarm can be configured to alert the user of temperature deviations. Wire a buzzer or indicator light to the Event 1 output (terminals 4 and 5). In the this compound parameters, set the alarm mode (e.g., high deviation alarm) and the alarm setpoint.

  • Configuration and Tuning: Configure the this compound for the correct sensor and SSR output. Run the auto-tuning function with the water bath filled to its typical operating level to ensure accurate PID values.

Experimental Workflow:

Workflow for setting up a temperature-controlled water bath.
Protocol 3: Small-Scale Chemical Reactor Temperature Control

Maintaining a precise reaction temperature is often crucial for product yield and purity in drug development and chemical synthesis.[7][8] This setup provides the necessary control for a jacketed reactor vessel.

Methodology:

  • System Integration: The this compound and SSR are wired to control a heating element immersed in the fluid of a circulating bath, which in turn heats or cools the reactor jacket.

  • Wiring: The wiring for the power, sensor, SSR, and heater is identical to Protocol 1. The K-type thermocouple should be placed to measure the temperature of the reactor's contents accurately.

  • Advanced Control (Dual PID): The this compound features a dual PID function that can be advantageous for systems that require both heating and cooling.[9] One PID algorithm can be tuned for the heating response (high-speed response type, PIDF) and another for the cooling response (low-speed response with minimal overshoot, PIDS).[1] This would require a more complex setup with a cooling loop also under the controller's management.

  • Ramp/Soak Programming: For reactions requiring a specific temperature profile over time, the this compound's ramp function can be programmed to gradually increase or decrease the setpoint.

  • Tuning: Due to the thermal lag inherent in a jacketed reactor system, manual tuning of the PID parameters (P, I, and D values) may be necessary after an initial auto-tune to optimize performance and prevent overshoot.

Logical Relationship of Control:

G This compound This compound Controller SSR Solid State Relay This compound->SSR Controls Heater Heating Element SSR->Heater Switches Power to Circulator Circulating Bath Heater->Circulator Heats Fluid in Jacket Reactor Jacket Circulator->Jacket Pumps Fluid to Reactor Reactor Contents Jacket->Reactor Transfers Heat to Sensor Thermocouple Reactor->Sensor Temperature Measured by Sensor->this compound Sends Signal to

Control loop for a jacketed chemical reactor.

References

Safeguarding Research: Application Notes and Protocols for TZ4M Alarm Functions in Experimental Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols and guidance for leveraging the alarm functionalities of the TZ4M temperature controller to enhance experimental safety in research, scientific, and drug development laboratories. Adherence to these protocols can significantly mitigate risks associated with temperature-sensitive experiments, protecting valuable samples, equipment, and personnel.

The this compound controller offers a range of programmable alarm outputs that can be configured to activate in response to specific temperature deviations, ensuring timely alerts and automated safety measures. Proper implementation of these alarms is a critical component of Good Laboratory Practice (GLP).[1][2][3]

Section 1: Over-Temperature Protection in Chemical Synthesis using Heating Mantles

Heating mantles are frequently used for controlled heating of flammable substances in organic synthesis.[4][5][6] An over-temperature condition can lead to solvent boil-over, fire, or explosion. Integrating a this compound controller with an independent thermocouple provides a crucial layer of safety.

Experimental Protocol: Over-Temperature Cut-Off for Reflux Reaction

This protocol describes the setup of a this compound controller to automatically cut power to a heating mantle in the event of a temperature overshoot.

Objective: To prevent the temperature of a reaction mixture from exceeding a critical safety limit.

Materials:

  • Autonics this compound-R (Relay Output Model)

  • Heating Mantle

  • Reaction flask with reflux condenser

  • K-type thermocouple (independent of the heating mantle's internal sensor)

  • Magnetic stirrer and stir bar

  • Solid-State Relay (SSR) appropriately rated for the heating mantle's power consumption

Procedure:

  • System Assembly:

    • Set up the reflux apparatus (flask, condenser, etc.) within a fume hood.

    • Place the independent K-type thermocouple in the reaction vessel, ensuring the tip is submerged in the reaction mixture but not touching the glass.

    • Connect the heating mantle's power cord to the output of the SSR.

    • Connect the input of the SSR to the this compound's relay output (terminals 8 and 9 for AL1).

    • Connect the main power supply to the SSR's input.

    • Connect the K-type thermocouple to the this compound's input terminals (10 and 11).

    • Power on the this compound controller.

  • This compound Parameter Configuration:

    • Set the input sensor type to K-type thermocouple.

    • Define the Set Value (SV) to the desired reaction temperature (e.g., 80°C).

    • Configure Alarm 1 (AL1) as a "Deviation High" alarm.

    • Set the AL1 value to the maximum allowable temperature deviation (e.g., 5°C above SV). This means the alarm will trigger at 85°C.

    • Ensure the AL1 output is configured to be active when the alarm condition is met.

  • Operation and Alarm Response:

    • Start the magnetic stirrer and the heating mantle (controlled by its own thermostat, set slightly higher than the this compound's SV).

    • The this compound will monitor the reaction temperature via the independent thermocouple.

    • If the temperature exceeds 85°C, the this compound's AL1 relay will activate, cutting power to the SSR and thus to the heating mantle.

    • An audible or visual alarm connected to the this compound's alarm output should also be triggered.

    • In case of an alarm:

      • Immediately investigate the cause of the temperature overshoot.

      • Do not restore power to the heating mantle until the issue is resolved.

      • Document the alarm event and the corrective actions taken.

Quantitative Data Summary: Over-Temperature Protection
ParameterValueUnit
Target Reaction Temperature (SV)80.0°C
Alarm TypeDeviation High-
Alarm Setpoint (AL1)+5.0°C
Alarm Trigger Temperature85.0°C
Assumed Controller Response Time< 1second
Heating Mantle Power150Watts

Workflow Diagram: Over-Temperature Protection

G cluster_0 Experimental Setup cluster_1 This compound Control and Safety Circuit cluster_2 Alarm Condition Reaction_Vessel Reaction Vessel (Target: 80°C) Over_Temp Temperature > 85°C Reaction_Vessel->Over_Temp Heating_Mantle Heating Mantle Heating_Mantle->Reaction_Vessel Heat Thermocouple Independent K-Type Thermocouple This compound This compound Controller (SV=80°C, AL1=85°C) Thermocouple->this compound PV (Process Value) SSR Solid-State Relay This compound->SSR AL1 Output Signal Alarm_Action Power to Heating Mantle CUT OFF This compound->Alarm_Action SSR->Heating_Mantle Power Control Power Main Power Power->SSR Over_Temp->this compound

Workflow for over-temperature protection.

Section 2: Low-Temperature and Power Failure Alarms for Cryopreservation Units

The integrity of biological samples stored in cryogenic freezers is paramount. A deviation from the set temperature or a power failure can lead to the irreversible loss of valuable research materials. The this compound can be integrated into a monitoring system to provide immediate alerts in such events.

Experimental Protocol: Monitoring a -80°C Freezer

This protocol details the use of a this compound to monitor a -80°C freezer and trigger alarms for temperature deviations and power failures.

Objective: To ensure the timely notification of personnel in the event of a freezer malfunction or power outage.

Materials:

  • Autonics this compound-R (Relay Output Model)

  • -80°C Laboratory Freezer

  • PT100 RTD sensor with a temperature range appropriate for -80°C

  • Uninterruptible Power Supply (UPS) for the this compound and alarm system

  • Autodialer or building management system (BMS) interface

  • Visual and audible alarm (e.g., siren and strobe light)

Procedure:

  • System Installation:

    • Place the PT100 sensor inside the freezer at a location representative of the sample storage area.

    • Connect the PT100 sensor to the this compound's input terminals.

    • Connect the this compound and the alarm system (autodialer, siren, strobe) to a UPS to ensure operation during a power outage.

    • Connect the this compound's Alarm 1 (AL1) relay output to the autodialer/BMS and the local alarms. Configure this for a "Deviation Low" alarm.

    • Connect the this compound's Alarm 2 (AL2) relay output, configured as a "Deviation High" alarm, in parallel with AL1 to the same notification system.

  • This compound Parameter Configuration:

    • Set the input sensor type to PT100.

    • Set the Set Value (SV) to -80.0°C.

    • Configure Alarm 1 (AL1) as a "Deviation High" alarm with a setpoint of -70.0°C.

    • Configure Alarm 2 (AL2) as a "Deviation Low" alarm with a setpoint of -90.0°C (if monitoring for over-cooling is desired).

    • The inherent power-off state of the relay will serve as a power failure alarm, as the UPS-powered alarm system will detect the loss of signal from the this compound's relay if the main power to the controller is lost.

  • Alarm Response Protocol:

    • Upon receiving an alarm:

      • The on-call personnel must immediately acknowledge the alarm.

      • Proceed to the laboratory to investigate the cause.

      • If a high-temperature alarm (-70°C):

        • Check if the freezer door is properly closed.

        • Verify if the freezer is running and check for any error codes on its display.

        • If the freezer is malfunctioning, initiate the emergency sample transfer protocol to a backup freezer.[7][8][9][10]

      • If a power failure alarm:

        • Assess the duration of the power outage and the expected time of restoration.

        • If a prolonged outage is anticipated, prepare for sample transfer.

    • All alarm events, investigations, and actions must be documented in the freezer's logbook.

Quantitative Data Summary: -80°C Freezer Monitoring
ParameterValueUnit
Target Freezer Temperature (SV)-80.0°C
Alarm 1 TypeDeviation High-
Alarm 1 Setpoint (AL1)-70.0°C
Alarm 2 TypeDeviation Low-
Alarm 2 Setpoint (AL2)-90.0°C
UPS Backup Time> 8hours
Notification Delay< 1minute

Signaling Pathway: Freezer Alarm Escalation

G Freezer_Temp Freezer Temperature -80°C ± 10°C Temp_Deviation Temperature > -70°C OR Power Failure Freezer_Temp->Temp_Deviation TZ4M_Alarm This compound Alarm Triggered Temp_Deviation->TZ4M_Alarm Local_Alarm Audible/Visual Alarm in Lab TZ4M_Alarm->Local_Alarm Remote_Alarm Autodialer / BMS Notifies On-Call Staff TZ4M_Alarm->Remote_Alarm Staff_Response On-Call Staff Responds Remote_Alarm->Staff_Response Investigation On-Site Investigation Staff_Response->Investigation Action Corrective Action (e.g., Transfer Samples) Investigation->Action Documentation Document Event Action->Documentation

Freezer alarm escalation pathway.

Section 3: Ensuring Sterility with Autoclave Temperature Monitoring

Autoclaves use high-pressure steam to sterilize equipment and materials.[11][12][13][14][15] Failure to reach or maintain the target sterilization temperature can lead to incomplete sterilization, compromising subsequent experiments. A this compound can be used as an independent monitor to verify the sterilization cycle's temperature profile.

Experimental Protocol: Independent Verification of Autoclave Cycle

Objective: To independently verify and log that an autoclave cycle has reached the required sterilization temperature for the specified duration.

Materials:

  • Autonics this compound-R with RS485 communication option

  • High-temperature K-type thermocouple suitable for autoclave conditions

  • Data logging software (e.g., Autonics DAQMaster)

  • PC connected to the this compound via an RS485 to USB converter

Procedure:

  • System Setup:

    • Place the tip of the independent thermocouple inside a representative item to be sterilized (e.g., within a flask of liquid or deep inside a pack of instruments).

    • Carefully run the thermocouple wire through the autoclave door gasket, ensuring a proper seal.

    • Connect the thermocouple to the this compound's input.

    • Connect the this compound to a PC via the RS485 interface.

    • Launch the data logging software.

  • This compound and Software Configuration:

    • Configure the this compound for a K-type thermocouple input.

    • Set up the data logging software to record the temperature from the this compound at a specified interval (e.g., every 15 seconds).

    • Configure an alarm in the this compound (e.g., Alarm 1 as "Deviation Low") with a setpoint just below the target sterilization temperature (e.g., 120°C for a 121°C cycle). This can be used to flag cycles that fail to reach temperature.

  • Operation and Data Review:

    • Begin the autoclave cycle as per the manufacturer's instructions.

    • The this compound will log the temperature profile of the load throughout the cycle.

    • After the cycle is complete, review the logged data to confirm that the load reached the target temperature (e.g., 121°C) and was held for the required duration (e.g., 15 minutes).

    • If the "Deviation Low" alarm was triggered during the cycle, it indicates a failed sterilization run. The materials must be re-processed.

    • Archive the temperature log for quality control and regulatory compliance.

Quantitative Data Summary: Autoclave Cycle Verification
ParameterValueUnit
Target Sterilization Temperature121.0°C
Required Hold Time15minutes
Low-Temperature Alarm Setpoint120.0°C
Data Logging Interval15seconds
Communication ProtocolRS485-

Logical Diagram: Autoclave Verification Process

G Start Start Autoclave Cycle Place_TC Place Independent Thermocouple in Load Start->Place_TC Connect_this compound Connect TC to this compound and this compound to PC Place_TC->Connect_this compound Run_Cycle Run Autoclave Cycle Connect_this compound->Run_Cycle Log_Data This compound Logs Temperature via RS485 Run_Cycle->Log_Data Cycle_Complete Cycle Complete Log_Data->Cycle_Complete Review_Log Review Temperature Log Cycle_Complete->Review_Log Check_Temp Temp ≥ 121°C for 15 min? Review_Log->Check_Temp Pass Sterilization Successful Check_Temp->Pass Yes Fail Sterilization Failed Check_Temp->Fail No Reprocess Reprocess Load Fail->Reprocess

Autoclave temperature verification process.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Temperature Fluctuations with the TZ4M Controller

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing temperature fluctuations in experiments utilizing the Autonics TZ4M temperature controller.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if I notice temperature instability?

A1: When experiencing temperature fluctuations, begin with these initial checks:

  • Power Supply: Ensure the this compound controller has a stable and correct power supply. Verify that the electrical connections are secure and the cables are undamaged.[1]

  • Sensor Placement: Double-check the positioning of the temperature sensor. It should be correctly placed to accurately measure the temperature of your experimental setup, away from drafts or direct heat sources that could lead to erroneous readings.[1][2]

  • Wiring: Inspect all wiring for loose connections or damage. Faulty wiring can lead to inaccurate signal transmission.

  • Environmental Factors: Assess the surrounding environment for any changes that could affect temperature stability, such as drafts, changes in ambient temperature, or proximity to other heating or cooling equipment.[2]

Q2: My controller is displaying an error message. What does it mean?

A2: The this compound controller will display specific error messages to indicate a problem. Here are some common error codes and their meanings:

Error CodeMeaningRecommended Action
oPEnThe input sensor is not connected or the wire is broken.Check the sensor wiring and ensure it is securely connected to the controller's terminals.
HHHHThe measured temperature is higher than the input range of the sensor.Verify that the correct sensor type is selected in the controller's parameters and that it is suitable for the target temperature range.
LLLLThe measured temperature is lower than the input range of the sensor.Confirm the selected sensor type in the parameters matches the connected sensor and its operational range.

Q3: What is PID control and how does it affect temperature stability?

A3: PID (Proportional-Integral-Derivative) control is a feedback mechanism that continuously calculates an error value—the difference between the desired setpoint temperature and the actual process temperature—and applies a correction based on three terms:[3][4]

  • Proportional (P): Responds to the current error. A higher value results in a more aggressive response.[4]

  • Integral (I): Accumulates past errors to eliminate residual steady-state error.[4]

  • Derivative (D): Predicts future errors based on the current rate of change, which helps to dampen oscillations.[4]

Properly tuning these PID parameters is crucial for stable temperature control. Poorly tuned parameters can lead to oscillations, overshooting the setpoint, and slow response times.[5]

Troubleshooting Guides

Issue 1: Temperature Overshooting the Setpoint

Overshooting occurs when the process temperature exceeds the setpoint before stabilizing.[3] This can be critical in sensitive experiments.

Troubleshooting Steps:

  • Utilize Autotuning: The this compound features an autotuning function that automatically calculates optimal PID parameters. This should be your first step to achieve stable control.[6]

  • Select the Appropriate PID Mode: The this compound offers two primary PID modes:

    • PIDF (High-speed response type): Use this for applications where reaching the setpoint quickly is important.[1][6]

    • PIDS (Low-speed response type): This mode is designed to minimize overshoot and is ideal for temperature-sensitive applications.[1][6]

  • Manual PID Tuning: If autotuning is insufficient, manual adjustment of the P, I, and D parameters may be necessary. A common method is the Ziegler-Nichols tuning method, or a trial-and-error approach with small, incremental changes.[4][5]

  • Disable the Integrator for Large Errors: In some advanced control strategies, the integral function can be temporarily disabled when there is a large error to prevent excessive overshoot.[2]

Experimental Protocols

Protocol 1: Performing an Autotuning Cycle on the this compound

This protocol outlines the steps to initiate the autotuning function on the Autonics this compound controller to optimize PID parameters for your specific experimental setup.

Methodology:

  • Initial Setup: Ensure the controller is correctly installed, the sensor is properly positioned in your experimental apparatus, and the system is at a stable starting temperature.

  • Initiate Autotuning:

    • Press and hold the AT key on the front panel for 3 seconds or more to start the autotuning process.[6]

    • The AT indicator light will begin to flicker, indicating that the autotuning cycle is in progress.[6]

  • Tuning Process: The controller will cycle the output on and off to learn the thermal characteristics of your system. This process may take some time. Do not disturb the setup during this period.

  • Completion: The AT light will turn off when the autotuning process is complete.[6] The controller will then use the newly calculated PID values for temperature regulation.

  • Periodic Retuning: For long-term experiments, it is advisable to periodically re-run the autotuning function to account for any changes in the thermal characteristics of the control object.[6]

The this compound offers two autotuning modes:

  • Tun1 (Default): Autotuning is performed at the set value (SV).[6]

  • Tun2: Autotuning is performed at 70% of the set value (SV).[6]

You can select the desired mode in the second parameter setting group.[6]

Data Presentation

Table 1: Autonics this compound Key Specifications
ParameterSpecification
Power Supply 100-240VAC 50/60Hz
Allowable Voltage Range 90 to 110% of rated voltage
Display Accuracy ±0.3% of Full Scale or 3°C (whichever is greater)[1]
Control Method ON/OFF, P, PI, PD, PIDF, PIDS[1]
Sampling Time 0.5 seconds
Control Output Options Relay, SSR, Current (4-20mADC)[1]
Alarm Output Event 1, Event 2
Table 2: Supported Input Sensor Types and Ranges
Sensor TypeModelTemperature Range (°C)
Thermocouple K (CA)-100 to 1300
J (IC)0 to 800
R (PR)0 to 1700
E (CR)0 to 800
T (CC)-200 to 400
S (PR)0 to 1700
N (NN)0 to 1300
W (TT)0 to 2300
RTD DPt100Ω-199.9 to 500.0
JPt100Ω-199.9 to 500.0

Visualizations

Diagram 1: General Troubleshooting Workflow for Temperature Fluctuations

TroubleshootingWorkflow Troubleshooting Flow for this compound Temperature Fluctuations start Temperature Fluctuation Observed check_power Check Power Supply & Connections start->check_power check_sensor Inspect Sensor Placement & Wiring check_power->check_sensor check_env Assess Environmental Factors check_sensor->check_env run_autotune Perform Autotuning (AT) check_env->run_autotune stable Temperature Stable? run_autotune->stable manual_tune Manual PID Tuning Required? adjust_pid Adjust P, I, D Parameters manual_tune->adjust_pid Yes consult_manual Consult User Manual for Advanced Settings manual_tune->consult_manual No select_pids Select PIDS Mode for Less Overshoot adjust_pid->select_pids select_pids->stable contact_support Contact Technical Support consult_manual->contact_support stable->manual_tune No resolved Issue Resolved stable->resolved Yes

Caption: A logical workflow for diagnosing and resolving temperature instability.

Diagram 2: PID Control Logic for Temperature Regulation

PID_Control_Logic PID Controller Logic cluster_controller This compound Controller cluster_system Experimental System setpoint Setpoint Temperature (SV) sum Σ setpoint->sum pid PID Algorithm (P, I, D) sum->pid Error output Control Output (to Heater/Cooler) pid->output process Heating/Cooling Process output->process pv Process Variable (PV) process->pv sensor Temperature Sensor sensor->sum Feedback pv->sensor

Caption: The feedback loop of a PID controller for temperature regulation.

References

How to resolve a TZ4M sensor error or open circuit alarm

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals utilizing equipment with TZ4M temperature controllers, encountering a sensor error or an open circuit alarm can disrupt critical experiments. This guide provides a structured approach to troubleshooting and resolving these issues to ensure minimal downtime and maintain data integrity.

Frequently Asked Questions (FAQs)

Q1: What does an "OPEN" message on my this compound display signify?

An "OPEN" message on the process value (PV) display indicates that the temperature controller is not detecting a connected sensor, or the sensor has failed, creating an open circuit.

Q2: What is a Sensor Break Alarm (SBA) and how does it relate to an open circuit?

The Sensor Break Alarm (SBA) is a function of the this compound controller that activates an alarm output when the sensor line is disconnected or breaks.[1][2][3] This feature is designed to promptly alert users to a compromised sensor connection, preventing the process from running without temperature feedback.

Q3: Can I use the Loop Break Alarm (LBA) and Sensor Break Alarm (SBA) simultaneously?

No, if you intend to use the SBA function, the Loop Break Alarm (LBA) and other standard alarm operations cannot be used. You must choose one based on the critical monitoring needs of your experiment.[1]

Troubleshooting Guide: Resolving a this compound Sensor Error or Open Circuit Alarm

This guide will walk you through the steps to diagnose and resolve a sensor error.

Step 1: Initial Verification
  • Check Sensor Wiring: Ensure the sensor is securely and correctly connected to the designated terminals on the rear of the this compound controller. Verify that the polarity is correct for thermocouple sensors.[4] Loose or incorrect wiring is a common cause of sensor errors.

  • Inspect for Physical Damage: Visually inspect the entire length of the sensor wire and the sensor probe for any signs of damage, such as cuts, frays, or corrosion.

Step 2: Isolate the Fault
  • Test with a Known-Good Sensor: If possible, disconnect the suspect sensor and connect a new or known-good sensor of the same type to the controller. If the "OPEN" message disappears and the controller displays a plausible temperature reading, the original sensor is likely faulty and should be replaced.

  • Check Controller Terminals: If the error persists with a known-good sensor, inspect the controller's input terminals for any damage or debris that might be obstructing a proper connection.

Step 3: Controller Parameter Verification
  • Confirm Input Type Setting: Access the parameter settings of your this compound controller and verify that the configured input type matches the type of sensor you are using (e.g., K-type thermocouple, Pt100 RTD). An incorrect input setting will result in an error.

  • Review Alarm Settings: If you are receiving a specific alarm output, check the alarm parameter settings (EV-1 or EV-2) to ensure they are configured correctly for a Sensor Break Alarm (SBA) if desired.

If the issue remains unresolved after following these steps, it is recommended to contact technical support for further assistance, as the controller itself may require servicing.

Sensor and Controller Specifications

The following table summarizes key specifications for the Autonics this compound temperature controller relevant to sensor input and alarm functionality.

SpecificationValue
Input Sensor Types Thermocouple: K(CA), J(IC), R(PR), E(CR), T(CC), S(PP), N(NN), W(TT)RTD: DIN Pt100, JIS Pt100 (2 or 3-wire)[5]Voltage: 1-5VDC, 0-10VDC[5]Current: 4-20mADC[5]
Display Accuracy ±0.3% of Full Scale (F.S.) or 3°C (whichever is greater)[5]
Alarm Output Event 1, 2 output: Relay contact output 250VAC 1A 1a[5]
Sampling Time 500ms[6][7]
Ambient Temperature -10°C to 50°C[6]
Ambient Humidity 35 to 85% RH (non-condensing)[6]

Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting a this compound sensor error.

TZ4M_Troubleshooting start Start: this compound Sensor Error ('OPEN' or SBA Alarm) check_wiring Step 1: Check Sensor Wiring - Secure connection? - Correct polarity? start->check_wiring wiring_ok Wiring Correct? check_wiring->wiring_ok inspect_sensor Step 2: Inspect Sensor - Physical damage? sensor_ok Sensor Undamaged? inspect_sensor->sensor_ok wiring_ok->inspect_sensor Yes fix_wiring Action: Correct Wiring wiring_ok->fix_wiring No replace_sensor Action: Replace Sensor sensor_ok->replace_sensor No test_known_good Step 3: Test with Known-Good Sensor sensor_ok->test_known_good Yes fix_wiring->check_wiring resolved End: Issue Resolved replace_sensor->resolved error_persists Error Persists? test_known_good->error_persists check_params Step 4: Verify Controller Parameters - Correct input type? - Correct alarm settings? error_persists->check_params Yes error_persists->resolved No params_ok Parameters Correct? check_params->params_ok correct_params Action: Adjust Parameters params_ok->correct_params No contact_support End: Contact Technical Support params_ok->contact_support Yes correct_params->check_params

This compound Sensor Error Troubleshooting Workflow

References

Calibrating the TZ4M temperature controller for research accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for calibrating and troubleshooting the Autonics TZ4M temperature controller to ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the display accuracy of the this compound controller?

A1: The display accuracy of the this compound is the higher of either ±0.3% of the full scale (F.S.) or 3°C.[1][2][3] This specification is critical for determining the potential error in your temperature readings.

Q2: How can I improve the accuracy of my temperature measurements?

A2: To enhance accuracy, you can use the Input Correction (Input Bias) function, referred to as IN-B in the manual.[4] This feature allows you to offset the displayed value to match a calibrated reference thermometer. Additionally, performing an Auto-Tuning (AT) cycle helps optimize the control parameters for your specific experimental setup, leading to more stable and accurate temperature regulation.[1][5]

Q3: My controller is displaying "oPEn". What does this mean?

A3: The "oPEn" error message indicates that the sensor is disconnected or the wiring is faulty.[6] You should immediately check the connections between the temperature sensor (thermocouple or RTD) and the controller's input terminals.

Q4: The displayed temperature is fluctuating significantly. How can I stabilize it?

A4: Temperature fluctuation, or "hunting," can be caused by several factors. If you are using ON/OFF control, adjusting the hysteresis (HYS) can help.[1][5] For PID control, which is recommended for high-precision applications, running the Auto-Tuning (AT) function is essential.[1][5] This allows the controller to learn the thermal characteristics of your system and optimize the PID parameters (Proportional, Integral, and Derivative) for stable control.

Q5: Can I use a different type of temperature sensor with my this compound?

A5: Yes, the this compound is compatible with various thermocouple and RTD sensors.[1][2][3] However, you must configure the controller to the correct input type. This involves setting the internal switches and selecting the corresponding sensor type in the parameter settings.[3] Mismatched sensor types will lead to erroneous readings.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
"oPEn" Error Message Sensor is disconnected or broken.1. Power down the controller. 2. Check the wiring between the sensor and the controller's input terminals. 3. Ensure the correct polarity for thermocouples. 4. If the issue persists, test the sensor for continuity.
"Err" Error Message Internal program data is damaged due to strong external noise.1. Power cycle the controller. 2. If the error persists, the unit may require servicing.[1]
Inaccurate Temperature Reading 1. Incorrect input sensor setting. 2. Sensor placement is not optimal. 3. Controller requires calibration (input bias adjustment).1. Verify that the input sensor type in the parameter settings matches the connected sensor.[6] 2. Ensure the sensor is positioned to accurately measure the target temperature. 3. Perform the Input Bias Calibration Protocol outlined below.
Temperature Overshoots Setpoint Poorly tuned PID parameters.1. Run the Auto-Tuning (AT) function.[1][5] 2. For systems sensitive to overshoot, consider using the PIDS (Low-speed response type) control mode.[1][5]
Controller Does Not Power On No power supply or incorrect wiring.1. Verify the power supply is within the specified range (100-240VAC 50/60Hz).[1] 2. Check the power wiring to the correct terminals.

Quantitative Data Summary

This compound Accuracy and Input Specifications
Parameter Specification
Display Accuracy F.S. ±0.3% or 3°C (whichever is higher)[1][2][3]
Sampling Cycle 500ms[2]
Compatible Thermocouples K(CA), J(IC), R(PR), E(CR), T(CC), S(PR), N(NN), W(TT)[1][3]
Compatible RTDs DPt100Ω, JPt100Ω[1][2][3]
Analog Inputs 1-5VDC, 0-10VDC, DC4-20mA[1][2][3]
Control Method Comparison
Control Method Best For Key Parameters
ON/OFF Control Non-critical applications where some temperature fluctuation is acceptable.Hysteresis (HYS)[1][5]
PID Control (PIDF/PIDS) High-precision applications requiring stable temperature control.Proportional Band (P), Integral Time (I), Derivative Time (D)[1][5]

Experimental Protocols

Protocol 1: Initial Setup and Auto-Tuning

This protocol is essential for allowing the this compound to learn the thermal properties of your specific experimental setup.

  • System Assembly: Securely connect the heater, the this compound controller, and the temperature sensor in your experimental apparatus. Ensure the sensor is correctly positioned to measure the target temperature.

  • Power On and Parameter Setting: Power on the controller and configure the basic parameters, including the correct input sensor type.

  • Set Target Temperature: Set your desired operating temperature (Set Value or SV).

  • Initiate Auto-Tuning: Press and hold the AT key for 3 seconds to begin the auto-tuning process.[1][5] The AT indicator will flash.

  • Tuning Cycle: The controller will cycle the output on and off to learn the system's response. This process may take some time.

  • Completion: The AT indicator will turn off when the process is complete.[1][5] The controller has now optimized the PID parameters for your system.

Protocol 2: Input Bias Calibration for Enhanced Accuracy

This protocol should be performed after auto-tuning to correct for any inherent offset between the controller's reading and a certified reference thermometer.

  • System Stabilization: Allow your system to reach and stabilize at the desired setpoint temperature after running the auto-tuning protocol.

  • Reference Measurement: Place a calibrated, high-accuracy reference thermometer at the same measurement point as the this compound's sensor.

  • Record Temperatures: Record the stable temperature reading from both the this compound's display (Present Value or PV) and the reference thermometer.

  • Calculate Offset: Determine the difference between the reference thermometer and the this compound's displayed temperature.

  • Access Input Bias Setting: Navigate to the IN-B (Input Bias) parameter in the controller's settings.[4][7]

  • Apply Correction: Enter the calculated offset value into the IN-B parameter. For example, if the this compound reads 100.5°C and the reference is 100.0°C, enter an IN-B value of -0.5°C.

  • Verification: Allow the system to re-stabilize and verify that the this compound's displayed temperature now closely matches the reference thermometer.

Visualizations

Experimental_Workflow_for_Calibration cluster_setup Initial Setup cluster_autotune Auto-Tuning cluster_bias_calibration Input Bias Calibration A Assemble System (Heater, Controller, Sensor) B Configure Input Sensor Type A->B C Set Target Temperature (SV) B->C D Initiate Auto-Tuning (Hold AT Key) C->D Proceed to Tuning E Controller Optimizes PID Parameters D->E F AT Cycle Complete E->F G Stabilize System at SV F->G Proceed to Calibration H Measure with Reference Thermometer G->H I Calculate Temperature Offset H->I J Set 'IN-B' Parameter I->J K Verify Accuracy J->K

Caption: Workflow for this compound Calibration

Troubleshooting_Logic rect_node rect_node Start Inaccurate Reading? CheckSensor Sensor Type Correct in Settings? Start->CheckSensor CheckWiring Sensor Wiring Intact & Correct? CheckSensor->CheckWiring Yes Solution1 Correct Sensor Type in Parameter Menu CheckSensor->Solution1 No RunAutotune Auto-Tuning Performed? CheckWiring->RunAutotune Yes Solution2 Check/Fix Sensor Connections CheckWiring->Solution2 No CalibrateBias Calibrate Input Bias ('IN-B') RunAutotune->CalibrateBias Yes Solution3 Run Auto-Tuning Cycle RunAutotune->Solution3 No Solution4 Perform Input Bias Calibration Protocol CalibrateBias->Solution4 No End Accurate Reading Achieved CalibrateBias->End Yes

Caption: Troubleshooting Logic for Inaccurate Readings

References

Technical Support Center: TZ4M Controller Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the TZ4M controller. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a specific focus on why your this compound controller might be overshooting its setpoint.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for my this compound controller to overshoot the setpoint?

A1: The most frequent cause of overshooting the setpoint is related to the PID (Proportional-Integral-Derivative) settings not being optimized for your specific experimental setup.[1][2] The this compound controller utilizes PID control to regulate temperature, and if these parameters are not correctly tuned, it can lead to the temperature exceeding the desired setpoint before settling.[1]

Q2: How can I quickly resolve a setpoint overshoot issue?

A2: The quickest way to address an overshoot is to run the Auto-Tuning (AT) function on your this compound controller. This feature automatically measures the thermal characteristics of your system and calculates the optimal PID time constants for stable temperature control.[3] You can initiate the auto-tuning process by pressing the AT key for three seconds or more until the "AT" lamp starts to flicker. The process is complete when the lamp turns off.[3]

Q3: When should I consider manually adjusting the PID settings?

A3: Manual PID tuning should be considered when the auto-tuning function does not provide the desired level of control, or for applications requiring very specific response characteristics (e.g., minimizing overshoot at all costs, even if it slows down the heating process).

Q4: My controller is still overshooting after running auto-tuning. What are the next steps?

A4: If overshooting persists after auto-tuning, you should investigate other potential causes such as sensor placement, system dynamics, or the selected control mode. Ensure the temperature sensor is correctly positioned to accurately measure the temperature of your sample or process. Additionally, the this compound controller has different PID modes; you might need to select the one most appropriate for your application.[3][4]

Troubleshooting Guide: Controller Overshooting Setpoint

This guide provides a step-by-step approach to diagnosing and resolving setpoint overshooting with your this compound controller.

Step 1: Execute the Auto-Tuning Function

The first and most crucial step is to perform an auto-tuning cycle. This allows the controller to learn the thermal properties of your system.

Experimental Protocol: Performing an Auto-Tuning Cycle

  • System Setup: Ensure your entire experimental setup (heater, sensor, sample) is in place and ready for operation.

  • Set Setpoint: Set the desired temperature setpoint (SV) on the this compound controller.

  • Initiate Auto-Tuning: Press and hold the "AT" key on the controller for at least 3 seconds.[3]

  • Monitor: The "AT" indicator on the display will blink while the tuning process is active.[3]

  • Completion: The "AT" indicator will turn off once the process is complete. The controller will now use the newly calculated PID parameters.[3]

  • Verification: Run a heating cycle to see if the overshoot has been corrected.

Step 2: Select the Appropriate PID Control Mode

The this compound controller offers different PID modes to better suit various applications. For processes sensitive to overshoot, the PIDS mode is recommended.[3][4]

PID Mode Selection:

Control ModeDescriptionRecommended Application
PIDF High-speed response type: Prioritizes reaching the setpoint quickly, which may result in some overshoot.Systems that require rapid heating, such as injection molding or electric furnaces.[3][4]
PIDS Low-speed response type: Designed to minimize overshoot, even if it takes longer to reach the setpoint.Temperature-sensitive applications where overshooting could be detrimental, like plating or oil temperature control.[3][4]

The factory default setting for the TZ series is PIDS.[3][4] You can verify and change this setting in the controller's parameter groups.

Step 3: Manual PID Parameter Adjustment

If auto-tuning and mode selection are not sufficient, manual adjustment of the PID parameters may be necessary. This should be done systematically, adjusting one parameter at a time.

Manual PID Tuning Parameters:

ParameterSymbolEffect on OvershootAdjustment to Reduce Overshoot
Proportional Band PA narrower band can lead to faster response but also more overshoot.Increase the Proportional Band (P) value.
Integral Time IA shorter integral time attempts to correct errors faster, which can cause overshoot.Increase the Integral Time (I) value.
Derivative Time DDerivative action anticipates future errors and can dampen overshoot.Increase the Derivative Time (D) value.
Step 4: Verify Sensor and System Integrity

Persistent issues may not be with the controller's settings but with the physical setup.

  • Sensor Placement: Ensure the temperature sensor is securely mounted and in a location that accurately reflects the temperature you wish to control. Poor placement can lead to delayed readings and subsequent overshooting.[2]

  • System Lag: Significant delays in the heating or cooling system's response to the controller's commands can cause overshoot.[1] Ensure your heating element is appropriately sized for your system.

  • Environmental Factors: Protect your setup from drafts or sudden changes in ambient temperature that can affect control stability.[1]

Visual Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot the overshooting issue.

G start Start: Controller Overshooting Setpoint autotune Run Auto-Tuning (AT) Function start->autotune check_overshoot1 Is Overshoot Resolved? autotune->check_overshoot1 select_mode Select PIDS Control Mode (Low-speed response) check_overshoot1->select_mode No end End: Issue Resolved check_overshoot1->end Yes check_overshoot2 Is Overshoot Resolved? select_mode->check_overshoot2 manual_tune Manually Adjust PID Parameters (Increase P, I, and/or D) check_overshoot2->manual_tune No check_overshoot2->end Yes check_overshoot3 Is Overshoot Resolved? manual_tune->check_overshoot3 check_system Check Sensor Placement and System Integrity check_overshoot3->check_system No check_overshoot3->end Yes contact_support Contact Technical Support check_system->contact_support

Caption: Troubleshooting workflow for this compound controller overshoot.

References

Optimizing PID Settings on the TZ4M for Specific Thermal Loads: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Proportional-Integral-Derivative (PID) settings on the Autonics TZ4M temperature controller. This guide will help you achieve precise and stable temperature control tailored to your specific thermal load, a critical factor in many experimental and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to tune my this compound controller for a new experiment?

A1: The recommended first step is to perform an autotune. The this compound's autotuning function automatically measures the thermal characteristics of your system and calculates an initial set of PID parameters.[1] For most applications, this provides a good starting point for further optimization.

Q2: How do I initiate an autotune cycle on the this compound?

A2: To start the autotuning function, press and hold the AT key for 3 seconds. The "AT" lamp will flicker while the process is active. The autotuning process is complete when the "AT" lamp turns off.[1]

Q3: My process is very sensitive to temperature overshoot. How can I minimize this during autotuning?

A3: The this compound offers two autotuning modes. The default "Tun1" mode executes the autotuning at the set value (SV). For sensitive applications, you can select a mode that performs the autotuning at 70% of the SV, which can help reduce the initial overshoot.[1][2] Additionally, the this compound has a "PIDS" (Low-speed response type) control mode designed for applications requiring minimal overshoot.[1][2]

Q4: What is the difference between PIDF and PIDS control modes on the this compound?

A4: The this compound provides two PID control modes to suit different thermal systems:

  • PIDF (High-speed response type): This mode is designed for systems that require a fast response to reach the setpoint quickly. It is suitable for applications like injection molding or electric furnaces where rapid heating is necessary.[1][2]

  • PIDS (Low-speed response type): This mode is optimized for systems that are sensitive to temperature overshoot. It is ideal for applications such as plating or oil temperature control where exceeding the setpoint could be detrimental.[1][2]

Q5: Can I manually adjust the PID parameters after an autotune?

A5: Yes, the PID parameters (Proportional band, Integral time, and Derivative time) calculated by the autotune function can be manually adjusted in the first setting group of the controller.[1][2] This allows for fine-tuning to achieve optimal performance for your specific thermal load.

Troubleshooting Guide

This section addresses common issues encountered during PID tuning and provides step-by-step guidance for manual adjustments.

Issue 1: Temperature Overshoots the Setpoint and Oscillates

This is a common issue, particularly with systems that have a fast thermal response.

Initial Steps:

  • Verify PID Mode: Ensure you are using the PIDS (Low-speed response) mode if your application is sensitive to overshoot.

  • Re-run Autotune: If the overshoot is significant, consider re-running the autotune at 70% of the set value.

Manual Fine-Tuning:

If overshoot persists, you will need to manually adjust the PID parameters. The general approach is to make small, incremental changes and observe the effect on the system's response.

ParameterAdjustment DirectionRationale
P (Proportional Band) IncreaseA wider proportional band makes the controller less aggressive, reducing the likelihood of overshooting the setpoint.
I (Integral Time) IncreaseA longer integral time slows down the controller's response to accumulated errors, which can help to dampen oscillations.
D (Derivative Time) IncreaseIncreasing the derivative time enhances the controller's ability to anticipate and counteract rapid changes in temperature, thus preventing overshoot.
Issue 2: The System is Slow to Reach the Setpoint

This is often observed in systems with a large thermal mass or insufficient heating power.

Initial Steps:

  • Verify PID Mode: For faster response, ensure the PIDF (High-speed response) mode is selected.

  • Check Power Output: Confirm that your heater has adequate power for the thermal load.

Manual Fine-Tuning:

ParameterAdjustment DirectionRationale
P (Proportional Band) DecreaseA narrower proportional band makes the controller more aggressive, leading to a faster initial response.
I (Integral Time) DecreaseA shorter integral time allows the controller to eliminate steady-state errors more quickly. Be cautious, as decreasing this too much can lead to instability.
D (Derivative Time) DecreaseA smaller derivative time can sometimes improve response time, but it may also increase the risk of overshoot.
Issue 3: The Temperature is Stable but Offset from the Setpoint

A persistent difference between the process value (PV) and the set value (SV) is known as a steady-state error.

Manual Fine-Tuning:

ParameterAdjustment DirectionRationale
I (Integral Time) DecreaseThe integral component of the PID controller is responsible for eliminating steady-state error. Decreasing the integral time will cause the controller to correct for this offset more aggressively.

Experimental Protocols

Protocol 1: Performing an Autotune Cycle
  • Connect and Configure: Ensure the this compound controller and the temperature sensor are correctly installed in your experimental setup.

  • Set the Desired Temperature (SV): Input your target temperature setpoint.

  • Initiate Autotune: Press and hold the "AT" button for approximately 3 seconds until the "AT" indicator begins to flash.[1]

  • Monitor the Process: The controller will cycle the output on and off to learn the thermal characteristics of your system. Allow the process to complete, which is indicated when the "AT" light stops flashing.[1]

  • Observe Performance: After the autotune is complete, observe the controller's performance as it brings the system to the setpoint. Note any overshoot, undershoot, or instability.

Protocol 2: Manual PID Parameter Adjustment
  • Access Parameter Group 1: Navigate to the first parameter setting group on the this compound, where the P, I, and D parameters are located.

  • Identify the Issue: Based on the troubleshooting guide above, determine the likely cause of the suboptimal performance (e.g., overshoot, slow response).

  • Adjust One Parameter at a Time: Make a small adjustment to a single PID parameter (e.g., increase the Proportional band by 10%).

  • Cycle the System: Run the process again and observe the effect of the change. It is crucial to only change one parameter at a time to understand its impact.

  • Iterate: Continue to make small, iterative adjustments until the desired control performance is achieved. Record all changes and their effects for future reference.

Visualizing PID Tuning Logic

The following diagrams illustrate the logical workflow for diagnosing and correcting common PID tuning issues.

PID_Troubleshooting_Workflow start Start PID Optimization autotune Perform Autotune start->autotune observe Observe System Response autotune->observe issue Identify Performance Issue observe->issue overshoot Overshoot / Oscillation issue->overshoot Unstable slow_response Slow Response issue->slow_response Too Slow offset Steady-State Error issue->offset Inaccurate end Optimal Performance Achieved issue->end Acceptable adjust_p_up Increase P-Band overshoot->adjust_p_up adjust_i_up Increase I-Time overshoot->adjust_i_up adjust_d_up Increase D-Time overshoot->adjust_d_up adjust_p_down Decrease P-Band slow_response->adjust_p_down adjust_i_down Decrease I-Time slow_response->adjust_i_down offset->adjust_i_down adjust_p_up->observe adjust_i_up->observe adjust_d_up->observe adjust_p_down->observe adjust_i_down->observe adjust_i_down->observe

Caption: PID Tuning Troubleshooting Workflow.

PID_Parameter_Effects cluster_p Proportional (P) cluster_i Integral (I) cluster_d Derivative (D) p_increase Increase P-Band p_effect_down p_effect_down p_increase->p_effect_down Slower Response Less Overshoot p_decrease Decrease P-Band p_effect_up p_effect_up p_decrease->p_effect_up Faster Response More Overshoot i_increase Increase I-Time i_effect_down i_effect_down i_increase->i_effect_down Slower Error Correction i_decrease Decrease I-Time i_effect_up i_effect_up i_decrease->i_effect_up Faster Error Correction Potential Instability d_increase Increase D-Time d_effect_down d_effect_down d_increase->d_effect_down Dampens Overshoot d_decrease Decrease D-Time d_effect_up d_effect_up d_decrease->d_effect_up Faster Reaction Increased Noise Sensitivity

References

Technical Support Center: TZ4M Communication Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to resolve communication issues between the TZ4M temperature controller and a computer. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My computer is not detecting the this compound controller. What should I do?

A1: First, ensure the this compound is properly powered on. Check the USB connection between the Autonics SCM-US48I converter and your computer, and the RS485 connection between the converter and the this compound. Verify that the SCM-US48I driver is correctly installed by checking the Device Manager for a recognized COM port.[1] If the issue persists, try a different USB port or cable.

Q2: I am receiving a "communication error" message in the DAQMaster software. What are the common causes?

A2: Communication errors in DAQMaster can stem from several issues. The most common are incorrect communication parameter settings (baud rate, parity, stop bit, and address) between the software and the this compound.[2] Ensure these settings match on both the device and in the DAQMaster connection properties. Also, verify the correct COM port is selected in the software. Improper wiring of the RS485 A+ and B- lines can also lead to this error.[3]

Q3: Can I connect multiple this compound controllers to a single computer?

A3: Yes, the this compound uses the RS485 communication protocol, which allows for a multi-drop network. You can connect up to 31 units to a single communication line.[4] Each this compound on the network must have a unique address (from 1 to 99) set in its parameter settings to avoid communication conflicts.[2][5]

Q4: What are the correct RS485 communication settings for the this compound?

A4: The this compound supports the following communication speeds (baud rates): 2400, 4800, and 9600 bps. The protocol uses a start bit of 1, a data bit of 8, and no parity.[2] These settings must be configured in the second parameter setting group of the this compound.

Q5: The this compound displays "HHHH" or "LLLL". Is this a communication error?

A5: No, these are not communication errors. The display of "HHHH" indicates that the measured temperature is higher than the sensor's input range, while "LLLL" indicates it is lower. An "OPEN" display signifies that the sensor is not connected or the wire is broken.[6]

Troubleshooting Guides

Guide 1: Establishing Initial Communication

This guide outlines the steps to establish a basic communication link between a single this compound controller and a computer using the DAQMaster software.

Detailed Methodologies:

  • Hardware Connection:

    • Connect the RS485 communication output of the this compound (terminals 13 and 14) to the A+ and B- terminals of the SCM-US48I converter, respectively.

    • Connect the SCM-US48I converter to a USB port on your computer.

    • Ensure the this compound is powered on.

  • Driver Installation:

    • Download the appropriate driver for the SCM-US48I from the Autonics website.[1]

    • Install the driver and verify in the Windows Device Manager that a new COM port has been assigned and is operating correctly.

  • This compound Parameter Configuration:

    • Enter the parameter setting mode on the this compound.

    • Navigate to the second setting group to configure the communication parameters.

    • Set the desired communication speed (bps), and assign a unique address (Adrs) between 1 and 99.[2]

  • DAQMaster Software Setup:

    • Launch the DAQMaster software.

    • Add a new device and select the this compound from the list of supported devices.

    • Configure the communication settings in DAQMaster to match the parameters set on the this compound (COM port, baud rate, address).

    • Attempt to connect to the device.

Logical Workflow for Initial Communication Setup:

G start Start hw_check Check Hardware Connections (this compound, Converter, PC) start->hw_check driver_check Verify SCM-US48I Driver (Device Manager) hw_check->driver_check tz4m_config Configure this compound Communication Parameters driver_check->tz4m_config daq_config Configure DAQMaster Communication Settings tz4m_config->daq_config connect Attempt Connection daq_config->connect success Communication Established connect->success Successful fail Communication Failed connect->fail Unsuccessful G start Start check_address Verify Unique Addresses for all this compound units start->check_address check_wiring Inspect RS485 Wiring (A+/B- polarity, grounding) check_address->check_wiring check_termination Check Termination Resistors (if applicable) check_wiring->check_termination isolate_device Isolate and Test Each this compound Individually check_termination->isolate_device identify_fault Identify Faulty Unit or Wiring Segment isolate_device->identify_fault resolve Resolve Issue and Reconnect Network identify_fault->resolve success Network Communication Restored resolve->success G start Start setup Hardware and Software Setup (as per Guide 1) start->setup verify_data Verify Live Data in DAQMaster (PV matches this compound) setup->verify_data log_data Configure and Start Data Logging verify_data->log_data run_exp Run Experiment for Desired Duration log_data->run_exp stop_log Stop Data Logging run_exp->stop_log analyze Analyze Logged Data stop_log->analyze end End analyze->end

References

TZ4M Controller: Restoring to Factory Default Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to restore the TZ4M controller to its factory default settings. The following sections offer a detailed, step-by-step process, troubleshooting advice, and a visual workflow to ensure a smooth and accurate reset.

Frequently Asked Questions (FAQs)

Q1: Is there a one-touch factory reset function on the this compound controller?

A1: The this compound controller does not have a single command or button for an automatic factory reset. Instead, restoring factory defaults involves manually navigating through the parameter groups and setting the values back to their original specifications.

Q2: When should I consider restoring the this compound to its factory default settings?

A2: Restoring to factory defaults is recommended when the controller's behavior is unexpected, when you want to establish a baseline configuration before a new experiment, or if you suspect that incorrect parameter settings are affecting your process control.

Q3: Will restoring to factory defaults erase my setpoint value (SV)?

A3: Yes, all parameters, including the Set Value (SV) and alarm settings, will revert to their default values. It is crucial to record any critical settings before proceeding with the manual reset.

Q4: Where can I find the list of factory default values?

A4: The factory default values for all parameters are listed in the official Autonics this compound user manual.[1] It is essential to refer to this document to ensure accurate restoration of the settings.

Troubleshooting Guide: Manual Restoration to Factory Defaults

If you are experiencing issues with your this compound controller, or wish to start with a clean slate, follow this guide to manually reset the parameters to their factory default values.

Pre-requisites:

  • Obtain the official user manual for your specific this compound model to access the complete list of factory default parameters.[1]

  • Carefully document all current parameter settings before making any changes. This will allow you to restore your previous configuration if needed.

Step-by-Step Protocol:

  • Enter Parameter Setting Mode: Press and hold the MD key for approximately 3 seconds to enter the parameter setting mode. The display will show the first parameter group.

  • Navigate Through Parameter Groups: Use the MD key to cycle through the different parameter groups (e.g., Parameter 1 Group, Parameter 2 Group).

  • Select a Parameter: Within a parameter group, use the left (<) and right (>) arrow keys to navigate to the specific parameter you wish to reset.

  • Modify the Parameter Value: Use the up (∧) and down (∨) arrow keys to change the value of the selected parameter to match the factory default value as specified in the user manual.

  • Save the Setting: Press the MD key to save the new value and move to the next parameter.

  • Repeat for All Parameters: Continue this process for all parameters in all groups that you wish to restore to their factory defaults.

  • Return to Run Mode: Once all desired parameters are reset, press and hold the MD key for approximately 3 seconds to exit the parameter setting mode and return to the normal operation (RUN) mode.

Experimental Workflow: Manual Factory Default Restoration

The following diagram illustrates the logical workflow for manually restoring the this compound controller to its factory default settings.

Factory_Reset_Workflow start Start doc_settings Document Current Controller Settings start->doc_settings enter_param_mode Press and Hold 'MD' Key (3 seconds) to Enter Parameter Mode doc_settings->enter_param_mode navigate_groups Use 'MD' Key to Navigate Parameter Groups enter_param_mode->navigate_groups select_param Use Arrow Keys to Select a Parameter navigate_groups->select_param check_manual Consult User Manual for Factory Default Value select_param->check_manual set_default Use Up/Down Keys to Set Default Value check_manual->set_default save_setting Press 'MD' Key to Save Setting set_default->save_setting more_params More Parameters to Reset? save_setting->more_params more_params->navigate_groups Yes exit_param_mode Press and Hold 'MD' Key (3 seconds) to Exit Parameter Mode more_params->exit_param_mode No end_process End exit_param_mode->end_process

Caption: Workflow for manually resetting the this compound controller to factory default settings.

References

Improving the stability of the TZ4M controller in a noisy environment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TZ4M Controller

This guide provides troubleshooting and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of the this compound controller in noisy laboratory environments.

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of instability in the this compound controller?

A1: Instability in the this compound controller, often due to electrical noise, can manifest in several ways:

  • Erratic or fluctuating readings: The displayed values (e.g., temperature) may jump around or drift unpredictably, even when the controlled process is stable.[1][2]

  • Overshooting or undershooting the setpoint: The controller may consistently go above or below the target value.[2][3]

  • System oscillations: The controlled variable may continuously oscillate around the setpoint without settling.[3]

  • Controller not responding to setpoint changes: The controller may fail to react to new inputs or adjustments.[2]

  • Display anomalies: The controller's screen might show incorrect readings or go blank.[4]

Q2: What are the primary sources of electrical noise in a laboratory setting?

A2: Electrical noise in a lab can originate from various sources that can interfere with sensitive equipment like the this compound controller.[5] Common culprits include:

  • Electromagnetic Interference (EMI): Generated by motors, fans, cell phones, and other electronic devices.[6]

  • Radio Frequency Interference (RFI): From sources like RF signal generators and wireless communication devices.[6]

  • Power line fluctuations: Surges, sags, and noise on the AC power line can affect controller performance.

  • Improper grounding: This is a frequent cause of noise-related issues, including ground loops.[5][7]

Q3: How can I determine if the instability is caused by the this compound controller or the sensor?

A3: To isolate the source of the problem, you can perform the following checks:

  • Inspect the sensor: Look for any physical damage to the sensor or its wiring.[2]

  • Check sensor placement: Ensure the sensor is correctly and securely positioned to get an accurate reading.[2][8]

  • Test with a different sensor: If possible, connect a new or known-good sensor to the controller to see if the problem persists.

  • Review controller settings: Verify that the controller is configured correctly for the type of sensor being used.

Q4: What is a ground loop and how can it affect my experiment?

A4: A ground loop occurs when there are multiple paths to ground in a system, creating a small voltage difference between them.[7] This can induce a current that adds noise to the measurement signal, leading to inaccurate readings and controller instability.[7][9] It is crucial to ensure that all equipment in your experimental setup is grounded to a single, common point.[5]

Troubleshooting Guide

If you are experiencing stability issues with your this compound controller, follow these steps to diagnose and resolve the problem.

Step 1: Initial Checks

  • Power Supply: Verify that the controller is receiving a stable and adequate power supply.[4][8] Check for loose connections and ensure the power cord is in good condition.

  • Wiring: Inspect all wiring for damage, loose connections, or corrosion.[2][4] Ensure that signal cables are not running parallel to high-voltage power cables.[9]

  • Sensor Integrity: Examine the sensor for any signs of wear or damage and ensure it is properly connected to the controller.[2]

Step 2: Environmental Noise Assessment

  • Identify Potential Noise Sources: Look for nearby equipment that could be generating electromagnetic interference, such as motors, pumps, or other high-power devices.[6][10]

  • Temporarily Disable Suspect Equipment: If possible, turn off nearby equipment one by one to see if the instability issue with the this compound controller resolves.[6]

Step 3: Grounding and Shielding

  • Proper Grounding: Ensure all components of your experimental setup are connected to a single, common ground point to prevent ground loops.[5]

  • Use Shielded Cables: Employ shielded, twisted-pair cables for all sensor and signal connections to minimize the effects of EMI.[5][9] The shield should be connected to ground at one end only.[6][9]

Step 4: Controller Settings (PID Tuning)

  • PID Parameter Review: If the controller is oscillating or has significant overshoot, the PID (Proportional-Integral-Derivative) settings may need adjustment.[3]

  • Auto-Tuning: If your this compound controller has an auto-tuning function, use it to allow the controller to determine the optimal PID parameters for your specific setup.

  • Manual Tuning: If auto-tuning is not available or effective, you may need to manually adjust the P, I, and D values. Be aware that improper manual tuning can worsen instability.[3]

Quantitative Data Summary

The following table summarizes common sources of electrical noise and their potential impact on controller stability.

Noise SourcePotential Impact on ControllerMitigation Strategy
Motors, Pumps, Fans High-frequency noise, erratic readingsPhysical separation, shielding, proper grounding[6]
Fluorescent Lighting 50/60 Hz hum, signal interferenceUse incandescent or LED lighting, shielded cables
Cell Phones & Wi-Fi RF interference, random fluctuationsKeep devices away from sensitive equipment[6]
Improper Grounding Ground loops, low-frequency noiseSingle-point grounding, isolated grounds[5][7]
Power Supplies Voltage spikes, unstable operationUse surge protectors, uninterruptible power supplies (UPS)[5]

Experimental Protocols

Protocol for Testing Noise Immunity

This protocol outlines a method for systematically identifying the source of noise affecting the this compound controller.

  • Establish a Baseline:

    • Set up the this compound controller and its associated process in a controlled, low-noise environment if possible.

    • Allow the system to stabilize and record the controller's performance (e.g., temperature stability over 30 minutes).

  • Introduce Potential Noise Sources:

    • Individually introduce potential sources of electrical noise into the vicinity of the controller and its wiring.

    • For each noise source, observe and record any changes in the controller's stability.

  • Test Mitigation Strategies:

    • For each identified source of interference, implement a corresponding mitigation strategy (e.g., shielding, grounding, physical separation).

    • Record the controller's performance after each mitigation strategy is applied to determine its effectiveness.

  • Analyze and Document:

    • Compare the performance data from the baseline, noise-introduced, and mitigated states.

    • Document the effective strategies for your specific experimental setup.

Diagrams

Experimental_Setup_and_Noise_Sources cluster_0 Experimental Setup cluster_1 Noise Sources TZ4M_Controller TZ4M_Controller Process Process TZ4M_Controller->Process Control Signal Sensor Sensor Sensor->TZ4M_Controller Feedback Signal Process->Sensor Measures Motor Motor Motor->Sensor EMI Power_Line Power_Line Power_Line->TZ4M_Controller Power Noise RF_Transmitter RF_Transmitter RF_Transmitter->TZ4M_Controller RFI

Caption: Experimental setup with potential noise sources.

Troubleshooting_Flowchart Start Instability Detected Check_Power Check Power & Wiring Start->Check_Power Check_Sensor Inspect Sensor & Placement Check_Power->Check_Sensor Identify_Noise Identify Environmental Noise Check_Sensor->Identify_Noise Check_Grounding Verify Grounding & Shielding Identify_Noise->Check_Grounding Tune_PID Adjust PID Settings Check_Grounding->Tune_PID Resolved Issue Resolved Tune_PID->Resolved Success Contact_Support Contact Support Tune_PID->Contact_Support Failure

Caption: Troubleshooting workflow for controller instability.

References

Navigating Autotuning Setbacks with the TZ4M Temperature Controller

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise temperature control is paramount. The Autonics TZ4M temperature controller's autotuning feature is a powerful tool for achieving this, but failures in this process can lead to experimental delays and compromised results. This technical support center provides a comprehensive guide to troubleshooting autotuning issues with the this compound, ensuring your experiments remain on track.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the autotuning (AT) feature on the this compound?

A1: The PID autotuning function on the this compound automatically measures the thermal characteristics and response of your control system. It then calculates and sets the optimal PID (Proportional-Integral-Derivative) time constants to ensure high-speed response and stable temperature control without significant overshooting.

Q2: How do I initiate the autotuning process on the this compound?

A2: To start the autotuning function, press and hold the AT key for three seconds or more. The "AT" lamp on the display will flicker to indicate that autotuning is in progress.[1][2]

Q3: How can I stop the autotuning process once it has started?

A3: If you need to halt the autotuning function while it is executing, you can do so by pressing and holding the AT key for five seconds or more.[1][2] The process will stop, and the "AT" lamp will turn off.

Q4: What happens if the power is interrupted during the autotuning process?

A4: Should the power be turned off or a stop signal be applied while autotuning is active, the PID time constants will not be updated. The controller will retain the values that were in place before the autotuning process began.[1][2]

Q5: Are there different modes of autotuning available on the this compound?

A5: Yes, the this compound series features two autotuning modes. The default mode, Tun1, executes the autotuning operation at the set value (SV). An alternative mode executes the autotuning operation at 70% of the set value.[1][2] This mode can be changed in the second setting group.

Troubleshooting Guide

Initial Checks

Before delving into more complex troubleshooting, ensure the following basic conditions are met:

  • Stable Environment: The controller should not be used in environments with flammable or explosive gas, high humidity, direct sunlight, radiant heat, excessive vibration, or impact.[1][2]

  • Proper Wiring: Check all terminal connections to ensure they are secure. Loose connections can lead to malfunctions.[2]

  • Correct Sensor Input: Verify that the connected sensor is appropriate for the application and that the input type is correctly configured in the parameter settings.[3]

Error Displays During Operation

If the controller displays an error message, consult the table below for its meaning and the corresponding corrective actions.

Error DisplayMeaningTroubleshooting Steps
"LLLL" (flashing)The measured input temperature is lower than the sensor's input range.- Verify that the correct sensor is being used for the target temperature range.- Check for sensor malfunction or disconnection.- Ensure the sensor is properly placed within the system.
"HHHH" (flashing)The measured input temperature is higher than the sensor's input range.- Confirm the suitability of the sensor for the high temperature being measured.- Check for external heat sources affecting the sensor.- Inspect the sensor for any signs of damage.
"OPEN" (flashing)The input sensor is not connected or the wire has been cut.[1]- Immediately check the sensor wiring for any breaks or disconnections.- Ensure the sensor is securely connected to the correct terminals on the controller.- Test the sensor for continuity to confirm it is not faulty.
Autotuning Failure Scenarios

If the autotuning process starts but fails to complete successfully or results in poor temperature control, consider the following potential issues and solutions.

Scenario 1: The autotuning process never finishes.

  • Possible Cause: The system is too slow to respond, or the setpoint is too far from the ambient temperature, causing the process to time out.

  • Troubleshooting Steps:

    • Ensure the heater/cooler has adequate power to reach the setpoint.

    • Consider manually setting conservative PID values to get the system closer to the setpoint before initiating autotuning.

    • If the process is extremely slow, a more powerful heating/cooling element may be required.

Scenario 2: The temperature overshoots the setpoint significantly after autotuning.

  • Possible Cause: The autotuning process may have been influenced by external factors, or the system's thermal properties may have changed.

  • Troubleshooting Steps:

    • Execute the autotuning function again, ensuring that no external drafts or temperature fluctuations can affect the system.[1][2]

    • If the problem persists, consider using the autotuning mode that operates at 70% of the set value, which can sometimes result in less aggressive PID parameters.[1][2]

    • Manually adjust the Proportional (P) and Derivative (D) parameters to reduce the overshoot.

Scenario 3: The temperature oscillates around the setpoint after autotuning.

  • Possible Cause: The PID values calculated by the autotuning function are too aggressive for the system.

  • Troubleshooting Steps:

    • Re-run the autotuning process.

    • If oscillation continues, manually increase the Proportional Band (P) and Integral Time (I) values to dampen the response.

Experimental Protocols

Autotuning Procedure:

  • Ensure the this compound controller and all associated equipment (heaters, sensors) are correctly installed and powered.

  • Set the desired temperature set value (SV).

  • Press and hold the "AT" key for at least three seconds to initiate the autotuning process. The "AT" indicator will begin to flash.[1][2]

  • Allow the autotuning process to complete. The controller will cycle the output on and off to learn the system's thermal response.

  • Once the "AT" indicator stops flashing, the autotuning is complete, and the new PID parameters are saved.[1][2]

  • Monitor the system's performance to ensure stable temperature control at the setpoint.

Visualizing the Troubleshooting Process

To aid in diagnosing autotuning failures, the following workflow diagram outlines the logical steps to take when encountering an issue.

Autotuning_Troubleshooting start Autotuning Fails check_errors Check for Error Displays ('LLLL', 'HHHH', 'OPEN') start->check_errors error_present Error Message Displayed? check_errors->error_present resolve_error Address Sensor/Wiring Issue (Refer to Error Table) error_present->resolve_error Yes no_error No Error Message error_present->no_error No rerun_at Re-run Autotuning Under Stable Conditions resolve_error->rerun_at at_never_finishes Process Times Out? no_error->at_never_finishes check_system_power Verify Heater/Cooler Power and System Response at_never_finishes->check_system_power Yes poor_control Poor Control After AT (Overshoot/Oscillation) at_never_finishes->poor_control No manual_tune Manually Adjust PID Parameters check_system_power->manual_tune poor_control->rerun_at rerun_at->manual_tune If problem persists success Successful Autotuning rerun_at->success If successful manual_tune->success

A workflow for troubleshooting this compound autotuning failures.

References

Validation & Comparative

A Head-to-Head Comparison of PID Controllers for Precise Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining precise and stable environmental control is paramount to the validity and reproducibility of experimental outcomes. Proportional-Integral-Derivative (PID) controllers are the cornerstone of this control, meticulously regulating temperature, pressure, and other critical parameters in laboratory equipment. This guide provides a comprehensive comparison of the Autonics TZ4M with three other popular PID controllers used in laboratory settings: the Omega CNi16D, the Watlow PM6, and the Eurotherm 3216. This analysis is based on manufacturer specifications and features relevant to the demanding environment of research and development.

Specification Snapshot: Autonics this compound vs. Competitors

A detailed look at the key specifications of these four PID controllers reveals their respective strengths and suitability for various laboratory applications.

FeatureAutonics this compoundOmega CNi16DWatlow PM6Eurotherm 3216
Display Accuracy ±0.3% of Full Scale[1]±0.5°C (temp); 0.03% reading (process)Accuracy span: 1000°F (540°C) min.Not explicitly specified in provided documents
Sampling Cycle 500ms[1]Not explicitly specified in provided documentsNot explicitly specified in provided documentsNot explicitly specified in provided documents
Input Types Thermocouple, RTD, Voltage, Current[1][2]Thermocouple, RTD, Process Voltage/Current[3]Universal Input (Thermocouple, RTD, etc.)Universal inputs
Control Output Options Relay, SSR, Current[1][2]Relay, SSR, Pulse, Analog Voltage/Current[3]Switched DC/open collector, SSR, RelayRelay, Logic, Analogue[4]
Control Modes ON/OFF, P, PI, PD, PIDF, PIDS[2]Full Autotune PID Control[5]PID, On/OffPID, ON/OFF, VP
Auto-Tuning Yes (Dual PID auto-tuning)[1]Full Autotune PID[5]YesYes
Ramp/Soak Functionality Yes[6]Yes[3]Yes (Profiling Ramp/Soak)8 Segment programmer
Communication Options RS485[7]RS232, RS485, Ethernet (optional)[5]Modbus® RTUModbus comms
Alarm Outputs 1 or 22Up to 2Up to 3
Power Supply 100-240 VAC[1]90-240 VAC/VDC or 24 VDC100 to 240 VAC or 24 VAC/DC85-264 VAC
Dimensions (DIN Size) 72x72 mm (1/8 DIN)48x48 mm (1/16 DIN)[3]1/32, 1/16, 1/8, 1/4 DIN48x48 mm (1/16 DIN)[4]

Feature Deep Dive for the Lab Environment

Beyond the core specifications, certain features are particularly beneficial for laboratory use. Here’s a qualitative comparison of how the controllers stack up in key areas:

Autonics this compound: The standout feature of the this compound is its dual PID auto-tuning function. This allows for either high-speed response to quickly reach the desired setpoint or a low-speed response to minimize overshoot, a critical consideration for sensitive biological samples or chemical reactions.[1] Its multi-input capability, accepting thermocouple, RTD, voltage, and current inputs, provides flexibility in sensor selection.[1][2]

Omega CNi16D: The CNi16D offers a highly user-friendly interface with a programmable color-changing display that can provide visual alarms, a significant advantage for at-a-glance monitoring in a busy lab.[5] Its optional Ethernet connectivity and embedded web server are valuable for remote monitoring and data logging of experiments.[5] The high accuracy of ±0.5°C for temperature and 0.03% for process readings makes it suitable for applications demanding precise control.

Watlow PM6: The PM6 series is highly scalable, available in various DIN sizes to fit different equipment designs.[8] Its profiling ramp/soak capabilities are well-suited for complex thermal cycling protocols, such as those used in PCR or materials science. The availability of an integrated limit controller in some models adds a layer of safety for unattended experiments.

Eurotherm 3216: The Eurotherm 3216 is designed for ease of use, with a "Quick Start" wizard and scrolling text messages that provide clear information about the process.[9] It offers advanced features like heater failure detection and current monitoring, which can be crucial for preventing experimental failure due to equipment malfunction.[9] The provision for recipe selection allows for easy switching between different experimental protocols.[1]

Proposed Experimental Protocols for Performance Evaluation

Temperature Stability Test

Objective: To evaluate the controller's ability to maintain a constant setpoint temperature over an extended period.

Methodology:

  • Install the PID controller in a temperature-controlled chamber (e.g., laboratory incubator or furnace) equipped with a calibrated high-precision temperature sensor.

  • Set the desired temperature setpoint (e.g., 37°C for an incubator).

  • Allow the system to stabilize for at least one hour.

  • Once stabilized, record the temperature at 1-second intervals for a period of 24 hours using a data logger.

  • Analyze the data to determine key stability metrics:

    • Mean Temperature: The average temperature over the 24-hour period.

    • Standard Deviation: A measure of the temperature fluctuation around the mean.

    • Peak-to-Peak Fluctuation: The difference between the maximum and minimum recorded temperatures.

    • Time within Tolerance: The percentage of time the temperature remained within a specified tolerance band (e.g., ±0.1°C).

Setpoint Step-Response Test

Objective: To assess the controller's dynamic response to a sudden change in the setpoint.

Methodology:

  • Using the same experimental setup as the stability test, allow the system to stabilize at an initial setpoint (e.g., 25°C).

  • Introduce a step change in the setpoint to a higher value (e.g., 50°C).

  • Record the temperature at 1-second intervals until the new setpoint is reached and the system has stabilized.

  • Analyze the data to determine the following performance characteristics:

    • Rise Time: The time taken for the temperature to rise from 10% to 90% of the step change.

    • Overshoot: The maximum percentage by which the temperature exceeds the new setpoint.

    • Settling Time: The time required for the temperature to settle within a certain percentage (e.g., ±2%) of the new setpoint.

    • Steady-State Error: The difference between the final stabilized temperature and the new setpoint.

Ramp/Soak Profile Performance Test

Objective: To evaluate the controller's ability to accurately follow a programmed temperature profile with ramping and soaking stages.

Methodology:

  • Program the PID controller with a multi-stage temperature profile relevant to a specific laboratory application (e.g., a PCR protocol with denaturation, annealing, and extension steps).

  • The profile should include at least one ramp-up, one ramp-down, and multiple soak periods at different temperatures.

  • Initiate the program and record the temperature at 1-second intervals throughout the entire profile.

  • Analyze the data to assess:

    • Ramp Rate Accuracy: The deviation of the actual ramp rate from the programmed ramp rate.

    • Setpoint Tracking during Soak: The stability of the temperature during each soak period (analyzed similarly to the stability test).

    • Transition Overshoot/Undershoot: The degree of temperature deviation when transitioning between ramp and soak stages.

Process Logic and Workflow Diagrams

To visualize the underlying processes, the following diagrams illustrate a typical PID control loop, a laboratory temperature control workflow, and the experimental workflow for controller evaluation.

PID_Control_Loop cluster_controller PID Controller cluster_process Controlled Process (e.g., Incubator) Setpoint Setpoint (SV) Comparator +/- Setpoint->Comparator Desired Value PID_Algorithm PID Algorithm (P, I, D) Comparator->PID_Algorithm Error (e) Controller_Output Control Output (MV) PID_Algorithm->Controller_Output Actuator Heating/Cooling Element Controller_Output->Actuator Manipulated Variable Process Laboratory Equipment Actuator->Process Sensor Temperature Sensor Process->Sensor Controlled Variable (PV) Sensor->Comparator Measured Value Lab_Temp_Control_Workflow start Start Experiment setup Set Temperature Setpoint on PID Controller start->setup autotune Run Autotune Cycle (Optional) setup->autotune stabilize System Stabilizes to Setpoint autotune->stabilize experiment Conduct Experiment stabilize->experiment monitor Monitor Temperature and Alarms experiment->monitor end End Experiment experiment->end datalog Data Logging (Optional) monitor->datalog datalog->monitor Controller_Evaluation_Workflow start Start Evaluation install Install PID Controller and Calibrated Sensor start->install stability_test Perform Temperature Stability Test install->stability_test step_response_test Perform Setpoint Step-Response Test stability_test->step_response_test ramp_soak_test Perform Ramp/Soak Profile Test step_response_test->ramp_soak_test analyze Analyze Performance Data ramp_soak_test->analyze compare Compare Results Across Different Controllers analyze->compare report Generate Comparison Report compare->report end End Evaluation report->end

References

A Comparative Guide to Precision Temperature Controllers for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining precise and accurate temperature control is paramount to experimental success and product quality. This guide provides a detailed comparison of the Autonics TZ4M temperature controller with several popular alternatives, focusing on their accuracy and precision based on manufacturer specifications.

Section 1: Performance Specifications

The following table summarizes the key performance specifications for the Autonics this compound and its competitors. It is important to note that "accuracy" refers to the closeness of a measured value to a known standard, while "precision" (or repeatability) refers to the closeness of two or more measurements to each other.

FeatureAutonics this compoundWatlow PM PLUSOmega CNi8 SeriesEurotherm 3216i
Display Accuracy F.S. ±0.3% or 3°C (whichever is greater)[1]±0.1% of span, ±1°C[2][3]±0.5°C or 0.03% of reading[4][5][6][7]<0.25% of reading
Temperature Stability Not specified±0.1°C/°C rise in ambient max.[2]RTD: 0.04°C/°C, TC @ 25°C: 0.05°C/°C[7]Not specified
Sampling Cycle 500ms10Hz (100ms)[2][8]3/sec (333ms)[6]Not specified
Control Method ON/OFF, P, PI, PD, PIDF, PIDS[1][9]ON/OFF, P, PI, PD, PID[2][8]Autotune PID[4][5][10]ON/OFF, PID, VP
Input Types Thermocouple, RTD, Voltage, Current[1]Thermocouple, RTD, Process[2][3][8]Thermocouple, RTD, Process Voltage/Current, Strain[4][5][10]Thermocouple, RTD, mA, mV

Section 2: Experimental Protocols

To ensure the accuracy and reliability of temperature controllers in a laboratory setting, standardized testing and calibration procedures are essential. These protocols are designed to verify the performance of the controller against traceable standards.

Accuracy Verification

A common method for verifying the accuracy of a temperature controller is to compare its reading against a calibrated reference thermometer. The World Health Organization (WHO) outlines a simple yet effective "ice-water" procedure for checking device accuracy at 0°C.[11] For a broader range of temperatures, a calibrated dry-block or liquid bath calibrator is used to generate stable and uniform temperatures. The readings from the device under test are then compared to the reference standard at multiple points across its operating range.

Calibration Standards

For the highest level of accuracy, calibration should be traceable to national or international standards, such as those maintained by the National Institute of Standards and Technology (NIST) in the United States.[12][13] ASTM International also provides standard test methods for temperature calibration, such as ASTM E220 for thermocouples and ASTM E1363 for thermomechanical analyzers.[14][15] These standards define the procedures and apparatus for calibrating temperature sensors and instruments by comparison with a reference thermometer.

The following diagram illustrates a typical workflow for the calibration of a laboratory temperature controller according to NIST traceable standards.

G cluster_prep Preparation cluster_cal Calibration Process cluster_analysis Data Analysis & Documentation Controller_Setup Set up Controller Set_Temp_Point Set Temperature Point 1 on Calibrator Controller_Setup->Set_Temp_Point Reference_Setup Set up Reference Thermometer Reference_Setup->Set_Temp_Point Calibrator_Setup Set up Temperature Calibrator (Dry Block/Bath) Calibrator_Setup->Set_Temp_Point Stabilize Allow Temperature to Stabilize Set_Temp_Point->Stabilize Record_Readings Record Readings from Controller and Reference Thermometer Stabilize->Record_Readings Repeat_Points Repeat for Multiple Temperature Points Record_Readings->Repeat_Points Repeat_Points->Set_Temp_Point Next Point Compare_Readings Compare Controller Readings to Reference Readings Repeat_Points->Compare_Readings All Points Tested Calculate_Error Calculate Error and Uncertainty Compare_Readings->Calculate_Error Generate_Cert Generate Calibration Certificate Calculate_Error->Generate_Cert

NIST Traceable Temperature Controller Calibration Workflow

Section 3: Visualization of a Drug Stability Testing Workflow

In drug development, precise temperature control is critical for stability testing, where pharmaceutical products are stored at specific temperatures for extended periods to assess their shelf life. The following diagram illustrates a simplified workflow for a drug stability study, highlighting the role of the temperature controller.

G cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Sample Analysis Protocol Define Stability Protocol (ICH Guidelines) Sample_Prep Prepare Drug Product Samples Protocol->Sample_Prep Chamber_Setup Set up Stability Chamber with Calibrated Temperature Controller Sample_Prep->Chamber_Setup Place_Samples Place Samples in Stability Chamber Chamber_Setup->Place_Samples Monitor_Temp Continuously Monitor and Record Temperature Place_Samples->Monitor_Temp Pull_Samples Pull Samples at Defined Time Points Monitor_Temp->Pull_Samples Time Point Reached Analytical_Testing Perform Analytical Testing (e.g., HPLC, Dissolution) Pull_Samples->Analytical_Testing Data_Analysis Analyze Data and Assess Degradation Analytical_Testing->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Simplified Drug Stability Testing Workflow

Section 4: Conclusion

The choice of a temperature controller will depend on the specific requirements of the application, including the necessary level of accuracy, the type of sensor input, and the control features needed. While the Autonics this compound offers a solid set of features for general-purpose applications, alternatives like the Watlow PM PLUS, Omega CNi8, and Eurotherm 3216i may provide higher accuracy and more advanced features suitable for highly sensitive research and development activities.

It is crucial for users to evaluate the full specifications of each controller and consider performing in-house verification of accuracy and precision to ensure the selected device meets the stringent requirements of their scientific and drug development workflows. The lack of readily available, independent experimental data comparing these specific models underscores the importance of relying on manufacturer specifications and conducting internal performance checks.

References

Precision in Research: A Comparative Analysis of the Autonics TZ4M Temperature Controller

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining precise temperature control is paramount to experimental reproducibility and success. The Autonics TZ4M is a digital PID controller designed for a wide range of applications requiring stable temperature management. This guide provides a comprehensive comparison of the this compound's performance against leading alternatives, supported by technical specifications and standardized experimental protocols relevant to a laboratory setting.

Performance Comparison of PID Temperature Controllers

The following table summarizes the key performance specifications for the Autonics this compound and three comparable models from leading manufacturers: the Omron E5CC, the Watlow PM6, and the Eurotherm 3216. This data is compiled from manufacturer datasheets and product specifications.

FeatureAutonics this compoundOmron E5CCWatlow PM6Eurotherm 3216
Control Method ON/OFF, P, PI, PD, PIDF, PIDS[1]ON/OFF, 2-PIDPID, ON/OFFPID, ON/OFF
Input Types Thermocouple (K, J, R, E, T, S, N, W), RTD (DPt100, JPt100), Voltage (1-5VDC, 0-10VDC), Current (4-20mA)[1]Thermocouple (K, J, T, E, L, U, N, R, S, B, W, PL II), RTD (Pt100, JPt100), Infrared, Current (4-20mA, 0-20mA), Voltage (1-5V, 0-5V, 0-10V)[2]Universal (Thermocouple, RTD, process voltage/current)Universal (Thermocouple, RTD, process inputs)[3][4]
Output Options Relay, SSR, Current (4-20mA)[1]Relay, Voltage (for SSR), Linear Current[2]Relay, SSR, Universal ProcessRelay, Logic, Analogue (Current)[5]
Display Accuracy ±0.3% of Full Scale (FS) or 3°C (whichever is greater)[1]Thermocouple: ±0.3% of PV or ±1°C (whichever is greater), RTD: ±0.2% of PV or ±0.8°C (whichever is greater), Analog: ±0.2% FS[6]Varies by input typeNot explicitly stated in searched documents
Sampling Cycle 500ms[7]50ms[8]Not explicitly stated in searched documentsNot explicitly stated in searched documents
Power Supply 100-240VAC[1][9]100 to 240 VAC, 24 VAC/DC100-240VAC[10]85-264VAC[5]
Dimensions 72 x 72 mm[9]48 x 48 mm1/16 DIN (48 x 48 mm)[10]1/16 DIN (48 x 48 mm)[5]

Experimental Protocols

While specific experimental data comparing these controllers is not publicly available, a standardized protocol can be used to evaluate their performance in a laboratory setting.

Objective: To assess the temperature stability and control accuracy of a PID controller for a common laboratory application (e.g., maintaining the temperature of a water bath or heating block).

Materials:

  • PID Temperature Controller (e.g., Autonics this compound)

  • Heating element (e.g., immersion heater)

  • Temperature sensor (e.g., Pt100 RTD) compatible with the controller

  • Insulated container (e.g., water bath)

  • High-precision, calibrated thermometer for validation

  • Data logger

Procedure:

  • System Setup:

    • Install the heating element and temperature sensor in the insulated container.

    • Connect the sensor and heating element to the appropriate terminals on the PID controller.

    • Place the calibrated validation thermometer in the container, ensuring its probe is close to the controller's sensor but not touching it.

  • Controller Configuration:

    • Set the desired temperature (setpoint) on the controller.

    • Initiate the auto-tuning function of the controller to allow it to learn the thermal properties of the system and optimize the PID parameters.[1][10]

  • Data Collection:

    • Once the auto-tuning is complete, allow the system to run for a prolonged period (e.g., 24 hours).

    • Use the data logger to record the temperature readings from both the controller's sensor and the calibrated validation thermometer at regular intervals (e.g., every 1 second).

  • Data Analysis:

    • Plot the temperature data over time for both sensors.

    • Analyze the data to determine key performance metrics:

      • Overshoot/Undershoot: The extent to which the temperature exceeds or falls below the setpoint after initial heating.

      • Stability: The degree of temperature fluctuation around the setpoint once the system has stabilized.

      • Accuracy: The difference between the average temperature reading from the controller's sensor and the calibrated validation thermometer.

Visualizing Control Logic and Workflows

The following diagrams illustrate the underlying principles of PID control and a typical experimental workflow for temperature-sensitive applications.

PID_Control_Logic cluster_process Control Loop Setpoint Setpoint Error Error = SP - PV Setpoint->Error Process_Variable Process Variable (PV) Process_Variable->Error PID_Controller PID Controller (e.g., this compound) Error->PID_Controller Control_Output Control Output PID_Controller->Control_Output System Thermal System (Heater, Bath, etc.) Control_Output->System System->Process_Variable Feedback Experimental_Workflow Start Start Setup Assemble Experimental Apparatus (e.g., Bioreactor, PCR machine) Start->Setup Connect_Controller Install & Connect this compound Controller (Sensor and Heater) Setup->Connect_Controller Configure Set Temperature Setpoint (SP) & Alarm Thresholds Connect_Controller->Configure AutoTune Run Auto-Tune Function Configure->AutoTune Equilibrate Allow System to Reach Thermal Equilibrium AutoTune->Equilibrate Run_Experiment Introduce Samples & Initiate Experiment Equilibrate->Run_Experiment Monitor Monitor Temperature & Alarms Log Data Run_Experiment->Monitor End End Monitor->End

References

Autonics TZ4M vs. Watlow PM PLUS: A Comparative Guide for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific research and drug development, precise temperature control is not merely a technical detail but a cornerstone of experimental validity and reproducibility. From maintaining optimal conditions in bioreactors to executing the exacting temperature ramps of polymerase chain reaction (PCR), the performance of a temperature controller can significantly impact experimental outcomes. This guide provides an objective comparison of two popular PID controllers, the Autonics TZ4M and the Watlow PM PLUS, to assist researchers, scientists, and drug development professionals in selecting the appropriate instrument for their specific needs.

Executive Summary

Both the Autonics this compound and the Watlow PM PLUS are capable PID controllers suitable for a range of scientific applications. The Autonics this compound presents itself as a cost-effective and straightforward solution with a solid set of core features. In contrast, the Watlow PM PLUS offers a more advanced feature set, including enhanced connectivity and a more intuitive user interface, catering to more complex and data-intensive applications. The choice between the two will ultimately depend on the specific requirements of the application, budget constraints, and the desired level of user interaction and data integration.

Quantitative Data Comparison

The following table summarizes the key technical specifications of the Autonics this compound and the Watlow PM PLUS controllers, based on publicly available manufacturer documentation.

FeatureAutonics this compound SeriesWatlow PM PLUS Series
Control Method ON/OFF, P, PI, PD, PIDF, PIDSON/OFF, P, PI, PD, PID
Input Type Thermocouple, RTD, Voltage (VDC), Current (mA)Thermocouple, RTD, Process (mA, VDC), Potentiometer
Sampling Cycle 500ms10Hz (100ms)
Display Accuracy F.S. ±0.3%±0.1% of span, ±1°C
Control Output Relay, SSR drive, Current (4-20mA)Switched DC, Open Collector, SSR, Electromechanical Relay, Universal Process (VDC/mA)
Communication RS485 (Modbus RTU)Bluetooth®, Modbus® RTU, EtherNet/IP™, Modbus® TCP, PROFIBUS DP, DeviceNet™, SAE J1939 CAN Bus
Alarm Outputs 1 or 2Up to 4
Power Supply 100-240VAC 50/60Hz85 to 264VAC, 47 to 63Hz (High Voltage Option)
Special Features Dual PID auto-tuningTRU-TUNE+ adaptive control, Profile Ramp/Soak (4 profiles, 40 steps), EZ-LINK™ mobile app

Performance and Feature Comparison

Control Algorithm and Accuracy:

The Autonics this compound offers a dual PID auto-tuning function, which allows for either fast-response or low-overshoot control, a valuable feature for processes with varying thermal loads. Its display accuracy of ±0.3% of full scale is suitable for many standard scientific applications.

The Watlow PM PLUS, on the other hand, boasts a higher display accuracy of ±0.1% of span and features their proprietary TRU-TUNE+ adaptive control algorithm. This advanced algorithm continuously adapts to the process to provide tighter control and minimize temperature overshoot, which is critical in sensitive applications like cell culture or protein crystallization where even minor temperature fluctuations can be detrimental.

Connectivity and Data Logging:

In the modern laboratory, data integrity and the ability to remotely monitor and control experiments are paramount. The Watlow PM PLUS excels in this area with its extensive communication options, including Bluetooth® connectivity via the EZ-LINK™ mobile app and various industrial Ethernet protocols. This facilitates easy setup, monitoring, and data logging, which is essential for quality control and documentation in regulated environments. The Autonics this compound offers RS485 communication with Modbus RTU protocol, which is a robust and widely used standard but may require more effort to integrate into modern data acquisition systems.

User Interface and Ease of Use:

The Watlow PM PLUS is designed with a focus on user experience, featuring an intuitive menu flow and a SMOOTH-TOUCH™ keypad. The availability of the EZ-LINK™ mobile app further simplifies configuration and monitoring. The Autonics this compound utilizes a more traditional button-based interface, which is functional but may be less intuitive for users accustomed to modern graphical interfaces.

Experimental Protocols

To provide a practical context for the application of these controllers, we outline a detailed methodology for a key experiment in biotechnology: temperature control in a bioreactor.

Methodology for Temperature Control in a Bioreactor:

  • System Setup:

    • A jacketed glass bioreactor is filled with the appropriate culture medium.

    • A Pt100 RTD temperature sensor is inserted into the bioreactor through a sterile port, ensuring the probe is fully submerged in the medium.

    • The temperature sensor is connected to the input of the temperature controller (either this compound or PM PLUS).

    • The output of the controller is connected to a heating element (e.g., a heating blanket wrapped around the bioreactor or a heater in a water recirculation loop) and a cooling system (e.g., a solenoid valve controlling the flow of chilled water through the reactor jacket).

    • For the Watlow PM PLUS, the EZ-LINK™ app can be used for initial setup and monitoring via Bluetooth®. For the Autonics this compound, initial parameters are set through the front panel.

  • Controller Configuration:

    • The input sensor type is configured to match the Pt100 RTD.

    • The desired setpoint temperature for the cell culture (e.g., 37°C for mammalian cells) is entered into the controller.

    • The PID control mode is selected. For the Autonics this compound, the appropriate PID auto-tuning mode (high-speed or low-overshoot) is chosen based on the thermal characteristics of the bioreactor. For the Watlow PM PLUS, the TRU-TUNE+ adaptive control is enabled.

    • Alarm parameters are set to alert the user of any significant temperature deviations from the setpoint.

  • Experiment Execution and Data Logging:

    • The bioreactor is inoculated with the cell culture.

    • The temperature controller is activated to maintain the setpoint temperature.

    • Throughout the experiment, the temperature of the culture medium is continuously monitored and logged. For the Watlow PM PLUS, this can be done through its various communication protocols and dedicated software. For the Autonics this compound, data can be logged via its RS485 interface using appropriate data acquisition software.

    • The performance of the controller is evaluated based on its ability to maintain a stable temperature, the speed at which it responds to thermal disturbances (e.g., addition of cold reagents), and the degree of overshoot or undershoot.

Visualizing Experimental Workflows

To further illustrate the role of these controllers in scientific processes, the following diagrams, generated using Graphviz, depict a typical experimental workflow for temperature control in a bioreactor and the logical steps in a PCR thermal cycling process.

Bioreactor_Workflow cluster_setup System Setup cluster_config Controller Configuration cluster_run Experiment Execution & Data Logging A Prepare Bioreactor with Culture Medium B Install & Calibrate Pt100 Sensor A->B C Connect Sensor to Controller B->C D Connect Controller to Heater/Cooler C->D E Set Input Type (Pt100) F Enter Temperature Setpoint (e.g., 37°C) E->F G Select PID Mode & Initiate Auto-Tune F->G H Configure Alarms G->H I Inoculate Bioreactor J Activate Temperature Control I->J K Continuously Monitor & Log Temperature J->K L Analyze Controller Performance K->L

Caption: Experimental workflow for temperature control in a bioreactor.

PCR_Thermal_Cycling Start Start PCR Protocol Denaturation Denaturation (e.g., 95°C for 30s) Start->Denaturation Annealing Annealing (e.g., 55°C for 30s) Denaturation->Annealing Extension Extension (e.g., 72°C for 60s) Annealing->Extension Cycle_Check Repeat Cycles? (e.g., 30-40 times) Extension->Cycle_Check Cycle_Check->Denaturation Yes Final_Extension Final Extension (e.g., 72°C for 5 min) Cycle_Check->Final_Extension No End End Protocol Final_Extension->End

Caption: Logical relationship in a PCR thermal cycling process.

Conclusion

For scientific applications where precision, data integrity, and ease of use are critical, the Watlow PM PLUS stands out as a superior, albeit more premium, option. Its advanced control algorithms, extensive connectivity options, and user-friendly interface are well-suited for demanding research and development environments, particularly those operating under stringent regulatory compliance.

The Autonics this compound remains a robust and reliable controller that offers excellent value. It is a suitable choice for applications with less stringent accuracy and data logging requirements, or where budget is a primary consideration. Its straightforward functionality and proven PID control capabilities make it a workhorse for many general-purpose scientific heating and cooling tasks.

Ultimately, the selection between the Autonics this compound and the Watlow PM PLUS should be guided by a thorough assessment of the specific experimental needs, the required level of process control and monitoring, and the available budget.

A Researcher's Guide to the Long-Term Stability and Reliability of the TZ4M Temperature Controller

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision and dependability of laboratory equipment are paramount. The Autonics TZ4M dual PID temperature controller is a common fixture in many labs, but how does it stack up against the competition in terms of long-term stability and reliability? This guide provides a comprehensive comparison with popular alternatives and outlines a methodology for independent evaluation, ensuring your critical processes remain consistent and repeatable over time.

Performance Snapshot: this compound and Its Alternatives

To provide a clear overview, the following table summarizes the key specifications of the Autonics this compound alongside three comparable models: the Omron E5CC, the Watlow PM6, and the Honeywell UDC3200. This data is compiled from publicly available specification sheets.

FeatureAutonics this compoundOmron E5CCWatlow PM6Honeywell UDC3200
Control Type Dual PID, ON/OFF, P, PI, PD2-PID, ON/OFFPID, ON/OFFPID or On/Off
Input Types Thermocouple, RTD, Voltage, CurrentThermocouple, RTD, Infrared, Current, VoltageThermocouple, RTD, 0-20mA, 0-10VDCUniversal (Thermocouple, RTD, mA, mV, Voltage)
Sampling Period 0.5 sec50 ms-166 ms
Accuracy ±0.3% of Full ScaleAnalog Input: ±0.2% FS±0.1% of span, ±1°C±0.20% of Full Scale
Output Options Relay, SSR, Current (4-20mA)Relay, Voltage (for SSR), Linear CurrentRelay, Switched dc/open collector, Universal ProcessRelay, SSR, Current, Open Collector
Communication RS485 (Modbus RTU)RS-485-RS485 Modbus RTU, Ethernet
Power Supply 100-240 VAC100 to 240 VAC, 24 VAC/DC100-240 VAC100-240 VAC
Key Features Dual PID autotuning, Ramp functionHigh-contrast white PV display, Programless communicationsEZ-ZONE programming, Bluetooth with EZ-LINK app2 Universal Analog Inputs, Infrared Configuration

Evaluating Long-Term Stability: An Experimental Protocol

While manufacturers provide specifications, independent verification of long-term stability is crucial for critical applications. The following is a generalized protocol that can be adapted to test the this compound and its alternatives in a laboratory setting.

Objective:

To assess the long-term stability and reliability of a temperature controller under simulated operational conditions.

Materials:
  • Temperature controller unit (e.g., Autonics this compound)

  • Controlled environment chamber (e.g., temperature and humidity chamber)

  • Calibrated temperature sensor (e.g., high-precision thermocouple or RTD)

  • Data logger with high-resolution and accuracy

  • Resistive load (e.g., heater)

  • Power supply

Methodology:
  • Initial Setup and Calibration:

    • Install the temperature controller in the environmental chamber.

    • Connect the calibrated temperature sensor to both the controller's input and the independent data logger. This allows for a comparison between the controller's reading and a reference measurement.

    • Connect the controller's output to the resistive load.

    • Configure the controller with the desired PID settings. For the this compound, utilize the autotuning function initially to establish a baseline.[1]

  • Long-Term Stability Test (Constant Load):

    • Set the environmental chamber to standard laboratory conditions (e.g., 25°C, 60% RH).[2]

    • Set the temperature controller to a common operating setpoint (e.g., 100°C).

    • Continuously monitor and log the following parameters for an extended period (e.g., 1000 hours):

      • Temperature reading from the controller's sensor.

      • Temperature reading from the reference sensor connected to the data logger.

      • Controller's output signal (e.g., percentage of power to the heater).

      • Ambient temperature and humidity inside the chamber.

  • Environmental Stress Test:

    • To accelerate aging and identify potential weaknesses, subject the controller to environmental stress.[3][4]

    • Temperature Cycling: Cycle the ambient temperature in the chamber between the specified operating limits of the controller (e.g., -10°C to 50°C) for a set number of cycles (e.g., 100 cycles). During this, maintain the setpoint and monitor for any performance degradation.

    • Humidity Stress: Set the chamber to a high humidity level (e.g., 85% RH) at a non-condensing temperature (e.g., 40°C) for an extended period (e.g., 240 hours) and monitor for any drift or failure.

  • Power Cycling Test:

    • Subject the controller to a series of power interruptions (e.g., 1000 cycles of 5 minutes on, 1 minute off) to test the reliability of its power supply and the integrity of its memory for retaining settings.

Data Analysis:
  • Drift: Calculate the drift of the controller's temperature reading compared to the reference sensor over the long-term stability test.

  • Setpoint Accuracy: Analyze the deviation of the average controlled temperature from the setpoint over time.

  • Control Stability: Evaluate the fluctuations in the process variable (temperature) to assess the controller's ability to maintain a stable temperature.

  • Failure Analysis: Document any malfunctions, resets, or significant deviations in performance during the stress tests. Common failure modes in PID controllers can include sensor issues, electrical problems, or instability in control.[5]

Visualizing the Process

To better understand the experimental workflow and the internal logic of the this compound's key feature, the following diagrams are provided.

Experimental_Workflow cluster_setup 1. Setup and Calibration cluster_testing 2. Stability and Stress Testing cluster_analysis 3. Data Analysis A Install Controller in Environmental Chamber B Connect Calibrated Sensor to Controller & Data Logger A->B C Connect Output to Resistive Load B->C D Configure PID Settings (Autotuning) C->D E Long-Term Stability Test (Constant Load) D->E F Environmental Stress Test (Temp & Humidity Cycling) E->F G Power Cycling Test F->G H Calculate Drift and Setpoint Accuracy G->H I Evaluate Control Stability H->I J Document Failures I->J

Experimental workflow for long-term stability testing.

The this compound's dual PID control is a key feature for its stability, allowing for either fast response or minimal overshoot.[1] The autotuning function is central to optimizing this, as illustrated below.

PID_Autotuning_Logic Start Start Autotuning Measure Measure Thermal Characteristics & Response Start->Measure Calculate Calculate Optimal PID Time Constants Measure->Calculate Apply Apply New PID Values Calculate->Apply Monitor Monitor Control Performance Apply->Monitor Stable Stable Control Achieved? Monitor->Stable Stable->Measure No, re-evaluate End End Autotuning Stable->End Yes

Simplified logic of the PID autotuning function.

Conclusion

The Autonics this compound is a capable temperature controller with a feature set comparable to other reputable brands. Its dual PID functionality and autotuning are designed to enhance stability in various applications.[1] However, for critical research and development processes, relying solely on manufacturer specifications is insufficient. By implementing a rigorous, long-term stability testing protocol as outlined in this guide, researchers can generate their own comparative data. This empirical approach will provide the necessary confidence to select the most reliable and stable temperature controller for their specific laboratory needs, ultimately contributing to the robustness and reproducibility of their scientific outcomes.

References

A Comparative Guide to the TZ4M Controller for Scientific Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, maintaining precise temperature control is paramount for the validity and reproducibility of experimental results. The Autonics TZ4M is a dual PID (Proportional-Integral-Derivative) auto-tuning controller that offers a range of features for stable and responsive temperature management. This guide provides a comparative analysis of the this compound controller against other common control alternatives, supported by its technical specifications and general performance data from academic and technical literature.

Performance Comparison of Control Strategies

The this compound offers several control methods, including ON/OFF, P, PI, PD, PIDF, and PIDS control.[1] Its core feature is a dual PID auto-tuning function, which allows for both high-speed response to quickly reach the desired temperature and a low-speed response to minimize overshoot.[2] This is particularly beneficial in sensitive applications where thermal shock to samples must be avoided. The performance of these control strategies is compared in the table below.

FeatureThis compound ControllerStandard PID ControllerOn/Off Controller
Control Method Dual PID auto-tuning (PIDF/PIDS), ON/OFF, P, PI, PD[1][3]PID, PI, PD, POn/Off
Tuning 2-step auto-tuning[2]Manual tuning, auto-tuningManual hysteresis setting
Response Type Selectable high-speed (PIDF) or low-overshoot (PIDS) response[3]General purpose, can be tuned for speed or stabilityProne to oscillation and overshoot
Display Accuracy ±0.3% of Full Scale (F.S.) or 3°C[2]Varies by manufacturerNot applicable
Sampling Cycle 500ms[1]Varies, typically 100ms to 500msNot applicable
Key Advantage Flexibility with dual PID modes for different application needs.[2]Widely understood and versatile for many applications.[4]Simple and low-cost.
Limitation May be overly complex for very simple heating tasks.Can be difficult to tune manually for complex systems.[5]Lacks precision, not suitable for sensitive experiments.

Experimental Protocols

Precise temperature control is critical in a variety of research applications. A controller like the this compound can be integrated into numerous experimental setups. Below is a generalized protocol for a temperature-controlled cell culture incubation experiment.

Objective: To maintain a constant temperature of 37°C with minimal fluctuation for the duration of a 72-hour cell culture experiment.

Materials:

  • This compound-14R controller[6]

  • Incubator with a heating element and a cooling fan

  • K-type thermocouple[6]

  • Power supply for the heating/cooling elements

  • Cell culture flasks

Procedure:

  • System Setup: Install the K-type thermocouple inside the incubator at a location representative of the sample temperature. Connect the heating and cooling elements to the control output of the this compound via solid-state relays. Wire the this compound to a suitable power supply (100-240 VAC).[3]

  • Controller Configuration: Set the desired temperature (Setpoint Value, SV) to 37.0°C. Select the appropriate input sensor type (K-type thermocouple) in the controller's settings.

  • Auto-Tuning: Initiate the auto-tuning function on the this compound. For this application, the low-overshoot PIDS mode is preferable to prevent temperature spikes that could harm the cells.[3] The controller will cycle the output to learn the thermal characteristics of the incubator and calculate the optimal PID parameters.

  • Experiment Initiation: Once tuning is complete and the temperature has stabilized at 37.0°C (Process Value, PV), place the cell culture flasks inside the incubator.

  • Monitoring: Continuously monitor the PV on the this compound's display. The controller will automatically adjust the power to the heating and cooling elements to maintain the SV. Many modern controllers also offer data logging and remote monitoring capabilities.[2]

Visualizing Control Logic and Workflows

To better understand the underlying principles of the this compound and its application, the following diagrams illustrate the PID control logic and a typical experimental workflow.

PID_Control_Logic cluster_controller This compound PID Controller cluster_process Experimental System (e.g., Incubator) setpoint Setpoint (SV) comparator Comparator setpoint->comparator pid_logic PID Algorithm (P, I, D Calculations) comparator->pid_logic Error (e) output Control Output pid_logic->output actuator Actuator (Heater/Cooler) output->actuator process Process (Temperature Change) actuator->process sensor Sensor (Thermocouple) process->sensor process_variable Process Variable (PV) sensor->process_variable process_variable->comparator Feedback

PID Control Logic Diagram

The diagram above illustrates the feedback loop of a PID controller like the this compound. The controller continuously calculates the error between the setpoint and the process variable and applies a correction based on proportional, integral, and derivative terms.[7]

Experimental_Workflow cluster_setup Phase 1: Setup cluster_tuning Phase 2: Calibration cluster_execution Phase 3: Experiment cluster_analysis Phase 4: Analysis A Install Controller & Sensors B Configure Setpoint (SV) A->B C Initiate Auto-Tuning B->C D System Stabilization C->D E Introduce Samples D->E F Monitor & Log Data E->F G Analyze Experimental Results F->G

Generalized Experimental Workflow

This workflow diagram outlines the key phases of conducting a temperature-controlled experiment, from initial setup and calibration to execution and final analysis. The auto-tuning step is crucial for optimizing the controller's performance for the specific experimental system.[8]

References

Benchmarking Temperature Controllers: A Comparative Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining precise temperature control is paramount to experimental success. In this guide, we provide a detailed comparison of the Autonics TZ4M temperature controller with three popular alternatives: the Omron E5CC, Watlow PM PLUS, and Honeywell UDC2500. This guide focuses on two critical performance metrics: response time and control accuracy, supported by hypothetical experimental data and detailed testing protocols.

Performance Specification Showdown

The following table summarizes the key performance specifications of the Autonics this compound and its competitors, derived from their respective datasheets. This allows for a direct comparison of their capabilities in terms of speed and precision.

FeatureAutonics this compoundOmron E5CCWatlow PM PLUSHoneywell UDC2500
Response Time (Sampling Cycle/Rate) 500 ms50 ms10 Hz (100 ms)166 ms
Control Accuracy (Display Accuracy) ±0.3% of Full ScaleThermocouple: ±0.3% of PVPt RTD: ±0.2% of PVAnalog: ±0.2% of FS±0.1% of span, ±1°C±0.25% of Full Scale
Control Methods ON/OFF, P, PI, PD, PIDF, PIDSON/OFF, 2-PIDON/OFF, P, PI, PD, PIDPID, ON/OFF
Input Types Thermocouple, RTD, Analog (V, mA)Thermocouple, RTD, Analog (V, mA), InfraredThermocouple, RTD, Process (V, mA)Thermocouple, RTD, Analog (V, mA)

Experimental Protocols for Benchmarking

To provide a framework for objective performance evaluation, we present two detailed experimental protocols for benchmarking the response time and control accuracy of temperature controllers.

Protocol 1: Benchmarking Response Time

Objective: To determine the time taken by the temperature controller to recognize a change in temperature and initiate a corresponding control action.

Materials:

  • Temperature controller under test (e.g., Autonics this compound)

  • Calibrated Type K thermocouple

  • Stable heat source (e.g., hot plate or water bath)

  • Data acquisition system (DAQ) with a high sampling rate (>1 kHz)

  • Reference thermometer with a fast response time and high accuracy

  • Insulated testing chamber

Methodology:

  • Setup:

    • Connect the thermocouple to the input of the temperature controller.

    • Place the thermocouple and the reference thermometer in close proximity within the insulated chamber to ensure they measure the same temperature.

    • Connect the control output of the controller to the heat source.

    • Connect the thermocouple output and the reference thermometer output to the DAQ system.

  • Stabilization:

    • Set the temperature controller to a setpoint of 50°C.

    • Allow the system to stabilize until the temperature reading is constant for at least 10 minutes.

  • Step Change:

    • Rapidly introduce a step change in temperature by moving the thermocouple to a pre-heated block at 100°C.

    • Simultaneously trigger the DAQ system to start recording.

  • Data Acquisition:

    • Record the temperature readings from both the controller's thermocouple and the reference thermometer via the DAQ system.

    • Record the state of the controller's output (e.g., on/off, or percentage of power).

  • Analysis:

    • Determine the time difference between the reference thermometer detecting the temperature change and the temperature controller registering the change.

    • Measure the time taken for the controller's output to change in response to the temperature rise. This is the response time.

response_time_workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis setup_controller Connect Controller to Thermocouple & Heat Source setup_daq Connect Thermocouple & Reference Thermometer to DAQ setup_controller->setup_daq setup_chamber Place Sensors in Insulated Chamber setup_daq->setup_chamber stabilize Stabilize System at 50°C setup_chamber->stabilize step_change Introduce Step Change to 100°C stabilize->step_change acquire_data Record Temperature & Controller Output via DAQ step_change->acquire_data determine_detection_lag Calculate Time Lag for Temperature Detection acquire_data->determine_detection_lag measure_response_time Measure Time to Control Action determine_detection_lag->measure_response_time

Diagram: Workflow for Response Time Benchmarking.
Protocol 2: Benchmarking Control Accuracy

Objective: To evaluate the ability of the temperature controller to maintain a stable temperature at a given setpoint and to measure the deviation from that setpoint.

Materials:

  • Temperature controller under test

  • Calibrated Type K thermocouple

  • Stable and well-insulated thermal chamber (e.g., incubator or oven)

  • High-precision reference thermometer (e.g., calibrated platinum resistance thermometer - PRT)

  • Data acquisition system (DAQ)

Methodology:

  • Setup:

    • Install the temperature controller to regulate the thermal chamber's heating element.

    • Place the controller's thermocouple and the reference PRT in the center of the chamber, ensuring they are not in direct contact with the heating elements or walls.

    • Connect both sensors to the DAQ system.

  • Setpoint and Stabilization:

    • Set the temperature controller to a common experimental temperature, for example, 37°C for biological applications.

    • Allow the chamber to reach the setpoint and stabilize for a minimum of one hour.

  • Long-Term Monitoring:

    • Record the temperature readings from both the controller's thermocouple and the reference PRT at a rate of 1 Hz for a period of 24 hours.

  • Data Analysis:

    • Calculate the mean temperature reading from the reference PRT over the 24-hour period.

    • The difference between the mean reference temperature and the setpoint is the control accuracy.

    • Calculate the standard deviation of the reference PRT readings to quantify the stability of the temperature control.

    • Analyze for any temperature overshoot or undershoot during the initial stabilization period.

control_accuracy_workflow cluster_setup Setup cluster_monitoring Monitoring cluster_analysis Analysis setup_controller Install Controller in Thermal Chamber setup_sensors Place Controller Thermocouple & Reference PRT in Chamber setup_controller->setup_sensors connect_daq Connect Sensors to DAQ setup_sensors->connect_daq set_setpoint Set Temperature to 37°C connect_daq->set_setpoint stabilize Allow System to Stabilize for 1 Hour set_setpoint->stabilize long_term_rec Record Temperature Data for 24 Hours stabilize->long_term_rec calc_mean Calculate Mean Temperature from Reference PRT long_term_rec->calc_mean determine_accuracy Accuracy = Mean Temp - Setpoint calc_mean->determine_accuracy calc_stability Calculate Standard Deviation for Stability calc_mean->calc_stability

Diagram: Workflow for Control Accuracy Benchmarking.

Relevance to Drug Development: Signaling Pathways

In drug development, particularly in areas like oncology, understanding cellular signaling pathways is crucial. Many experiments, such as cell-based assays, require precise temperature control to ensure the validity of results when studying these pathways. The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival, and is a common target for cancer therapeutics. Maintaining a constant and accurate temperature of 37°C is critical for studying the activity of this pathway in vitro.

mapk_erk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Regulates

Diagram: The MAPK/ERK Signaling Pathway.

Conclusion

The choice of a temperature controller can have a significant impact on the reproducibility and accuracy of experimental results in a research and drug development setting.

  • For applications requiring the fastest response to temperature changes, the Omron E5CC with its 50 ms sampling cycle is a strong contender.

  • For experiments where the highest degree of accuracy is critical, the Watlow PM PLUS with its ±0.1% of span accuracy may be the preferred choice.[1][2][3][4]

  • The Honeywell UDC2500 offers a balance between response time and accuracy.[5][6][7][8][9]

  • The Autonics this compound provides a solid performance with a 500 ms sampling time and ±0.3% accuracy, making it a suitable option for a wide range of laboratory applications where extreme speed or the highest precision are not the primary requirements.[10][11][12]

Ultimately, the selection of a temperature controller should be based on a thorough evaluation of the specific experimental needs, considering the trade-offs between response time, control accuracy, and other features. The provided protocols offer a starting point for conducting in-house benchmarking to make an informed decision.

References

Unraveling the TZ4M: An Industrial Workhorse in a Research World?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cost-benefit analysis of the Autonics TZ4M for university research applications proves challenging, as this digital controller is firmly rooted in the industrial sector. While a direct comparison to specialized laboratory equipment is not feasible based on available data, this guide provides a detailed overview of the this compound's capabilities and offers a cost-benefit perspective within its intended operational context. For university research labs considering this device, it is crucial to understand its design for industrial process control rather than nuanced scientific experimentation.

The Autonics this compound is a dual PID auto-tuning temperature controller designed for robust performance in industrial settings.[1][2] Its primary function is to regulate temperature in processes such as heating and cooling systems, plastic manufacturing, and food and beverage production.[1] Available information does not indicate its use or testing in life science research, drug development, or other common university laboratory applications. Therefore, a direct comparison with typical research-grade temperature control systems is not possible.

At a Glance: The this compound in an Industrial Context

For a university lab that might have a niche requirement for straightforward, reliable temperature regulation of a non-sensitive process, the this compound could be a cost-effective solution. Below is a summary of its technical specifications.

FeatureSpecificationImplication for a Research Lab
Control Method ON/OFF, P, PI, PD, PIDF, PIDS control[2]Offers a range of control modes from simple to more complex PID algorithms for stable temperature maintenance.
Input Sensors Thermocouple (K, J, E, T, R, S, N, W), RTD (DPt100Ω, JPt100Ω), Analog (1-5VDC, 0-10VDC, DC4-20mA)[1][2]Compatible with a wide variety of common temperature sensors.
Output Options Relay, SSR drive voltage, Current (4-20mA DC)[3]Flexible output options to control different types of heating or cooling elements.
Power Supply 100-240VAC 50/60Hz[1]Standard power compatibility for easy integration.
Display 4-digit 7-segment LED[2]Clear and simple temperature readout.
Sampling Cycle 500ms[2]A relatively fast sampling rate for an industrial controller.
Auto-Tuning Dual PID auto-tuning function[1]Simplifies the process of optimizing control parameters for a specific thermal system.

Cost-Benefit Considerations for Niche University Lab Applications

Benefits:

  • Low Cost: Compared to specialized laboratory equipment, industrial controllers like the this compound are generally more affordable.

  • Robustness and Reliability: Designed for industrial environments, these controllers are built to be durable and have a long operational life.

  • Simplicity: For basic temperature control tasks without the need for high precision or data logging, the this compound offers a straightforward "set and forget" solution.

Drawbacks:

  • Lack of Precision for Scientific Applications: While suitable for industrial processes, the precision and accuracy may not meet the stringent requirements of many scientific experiments.

  • Limited Connectivity and Data Logging: The this compound is not designed for easy integration with laboratory information management systems (LIMS) or for sophisticated data logging and analysis required in research.

  • User Interface: The interface is functional for its intended purpose but lacks the user-friendly, graphical interfaces of modern laboratory instruments.

  • No Supporting Experimental Data for Research: There is no available data to validate its performance in a research context, making it a risky choice for critical experiments.

Alternatives for University Research Labs

For temperature control in a university research lab, especially in fields like drug development and life sciences, researchers would typically consider equipment specifically designed for that purpose. Examples include:

  • Peltier-based temperature controllers: Offer high precision and rapid temperature changes.

  • Water baths and circulators with programmable controls: Provide stable temperature environments for samples.

  • Incubators and environmental chambers: For cell culture and other long-term experiments requiring precise temperature and atmospheric control.

  • Thermal cyclers (for PCR): A highly specialized instrument for precise, rapid temperature cycling.

These alternatives, while more expensive, are designed for the specific needs of a research environment, offering higher precision, better stability, and features for data collection and analysis.

Visualizing the this compound's Intended Workflow

The following diagram illustrates a typical industrial process control loop where the this compound would be used. This visualization helps to understand the intended application of the device.

G cluster_process Industrial Process cluster_control Control System Heater Heating Element Process System (e.g., Oven, Tank) Heater->Process Heats System Sensor Thermocouple/RTD Process->Sensor Thermal Feedback This compound This compound Controller Sensor->this compound Measures Temperature This compound->Heater Power Power Supply Power->Heater Power->this compound

A typical industrial heating control loop using the this compound.

Conclusion

The Autonics this compound is a capable and cost-effective temperature controller for its intended industrial applications. However, for a university research lab, its utility is likely limited to non-critical, ancillary processes where high precision and data integration are not required. For core research activities, investing in laboratory-grade temperature control equipment is strongly recommended. A thorough evaluation of the specific experimental needs for precision, accuracy, and data handling should be the primary guide in any purchasing decision.

References

Safety Operating Guide

Proper Disposal of TZ4M Temperature Controllers: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Responsible Disposal of Industrial Electronic Equipment

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. This extends to the proper disposal of electronic equipment at the end of its operational life. The Autonics TZ4M is a dual PID auto-tuning temperature controller, an electronic device that requires special handling for disposal to prevent environmental contamination and ensure regulatory compliance. Improper disposal of such equipment can lead to the release of hazardous materials and may result in legal penalties.

Immediate Safety and Operational Plan

Before initiating the disposal process for a this compound temperature controller, it is crucial to ensure the device is safely decommissioned.

Step 1: Disconnection from Power Source Ensure the unit is completely disconnected from any electrical power source. This should be performed by a qualified individual familiar with the equipment and laboratory electrical systems.

Step 2: Removal from Installation Carefully remove the this compound unit from its mounting panel. Be mindful of any connected wiring and sensors.

Step 3: Segregation for Disposal Designate a specific, secure area for electronic waste (e-waste) awaiting disposal. This area should be clearly marked to prevent accidental reuse or improper disposal with general waste.

Step-by-Step Disposal Procedures

The disposal of the this compound temperature controller is governed by regulations for electronic waste, often referred to as WEEE (Waste Electrical and Electronic Equipment) in the European Union or regulated under acts like the Resource Conservation and Recovery Act (RCRA) in the United States. These regulations mandate that electronic devices are not disposed of in standard landfills due to the presence of potentially hazardous materials such as lead and mercury in their circuit boards.

1. Identify a Certified E-Waste Recycler: The primary and most critical step is to locate a certified e-waste recycling company. These facilities are equipped to handle the specific challenges of dismantling and recycling electronic components safely and in an environmentally sound manner. Look for recyclers who are certified under recognized standards such as R2 (Responsible Recycling) or e-Stewards.

2. Inquire About Collection or Drop-off Services: Contact the certified e-waste recycler to understand their procedures. Many offer collection services for industrial clients, while others may have designated drop-off locations.

3. Documentation and Record-Keeping: For laboratory and institutional compliance, it is essential to maintain records of the disposal process. This should include:

  • The name and certification of the e-waste recycling company.

  • A certificate of destruction or recycling, if provided by the vendor.

  • The date of collection or drop-off.

4. Adherence to Regional Regulations: E-waste regulations can vary significantly by country, state, and even municipality. It is the responsibility of the generator of the waste (the laboratory or institution) to be aware of and comply with local regulations.

Key Regulatory Frameworks for E-Waste Disposal

The following table summarizes major international and national regulations governing the disposal of electronic equipment like the this compound.

Regulation/DirectiveGeographic ScopeKey Requirements for End-Users
WEEE Directive (2012/19/EU) European UnionMandates the separate collection of e-waste.[1] End-users must not dispose of WEEE with unsorted municipal waste and should utilize designated collection facilities.[2]
Resource Conservation and Recovery Act (RCRA) United StatesGrants the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[3][4] E-waste containing certain toxic materials is classified as hazardous.[3]
State-Level E-Waste Laws Various States, USAMany states have enacted their own e-waste recycling laws, some of which include landfill bans for electronics and require manufacturer take-back programs.[4]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols.

Visualizing the Disposal Workflow

To clarify the proper disposal pathway for the this compound temperature controller, the following diagram outlines the recommended logical steps.

start End of Life for this compound disconnect Safely Disconnect from Power start->disconnect remove Remove from Installation disconnect->remove segregate Segregate as E-Waste remove->segregate identify Identify Certified E-Waste Recycler segregate->identify contact Contact Recycler for Procedure identify->contact arrange Arrange for Collection or Drop-off contact->arrange document Document Disposal for Compliance arrange->document end_point Responsible Disposal Complete document->end_point

References

Clarification on TZ4M: Important Safety Information

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that TZ4M is a model series of digital PID temperature controllers manufactured by Autonics, and not a chemical substance. These devices are electronic components used for process control in various industrial applications.[1][2][3][4] Therefore, the personal protective equipment (PPE) required for handling a this compound controller pertains to electrical safety, not chemical exposure.

It is crucial for laboratory safety to correctly identify the substances and equipment being used. Providing chemical handling protocols for an electronic device would be incorrect and could lead to unsafe practices if a chemical has been misidentified.

If you are working with a chemical substance, please verify its correct name and Safety Data Sheet (SDS). Once the correct chemical is identified, we can provide the necessary safety and handling information.

Personal Protective Equipment for Handling Electronic Components like the this compound Controller

When installing, operating, or servicing an electronic device such as the this compound, the primary hazards are electrical. The following PPE and safety precautions are recommended:

HazardPersonal Protective Equipment (PPE)Safety Practices
Electrical Shock - Insulated Gloves- De-energize and lock out/tag out the equipment before installation or maintenance.[1] - Never touch electrical terminals when the device is powered on.[1][2] - Ensure the unit is properly mounted in a panel to prevent accidental contact.[1]
Fire - Flame-Resistant (FR) Clothing (if working in an environment with arc flash hazards)- Ensure all wiring connections are secure and use the specified wire gauge.[2] - Do not operate the device in environments with flammable gases or vapors.[2] - Do not exceed the rated electrical load for the relay contacts.[2]
Mechanical Injury (during installation)- Safety Glasses - Work Gloves- Use appropriate tools for mounting and wiring. - Be aware of sharp edges on panels or enclosures.

Operational and Disposal Plans for Electronic Devices

Operational Plan:

A workflow for the safe handling and installation of a this compound temperature controller is outlined below. This procedure is designed to mitigate electrical hazards.

start Start: Prepare for Installation verify_deenergized Step 1: Verify Equipment is De-energized (Lockout/Tagout) start->verify_deenergized mount_controller Step 2: Securely Mount this compound Controller in Panel verify_deenergized->mount_controller connect_wiring Step 3: Connect Power and Sensor Wiring (Verify Correct Terminals) mount_controller->connect_wiring inspect_connections Step 4: Inspect All Connections for Security connect_wiring->inspect_connections energize Step 5: Remove Lockout/Tagout and Energize Equipment inspect_connections->energize configure Step 6: Configure Controller Settings as per Manual energize->configure end End: System Operational configure->end

Diagram: Safe Installation Workflow for this compound Controller.

Disposal Plan:

Electronic devices such as the this compound controller should not be disposed of in general waste streams.

  • Decommissioning : Safely disconnect the device from power and remove it from its mounting.

  • Electronic Waste Recycling : Dispose of the controller in accordance with local, state, and federal regulations for electronic waste (e-waste). Contact your institution's environmental health and safety department for specific procedures.

To ensure you receive the correct safety information, please confirm the identity of the material you are handling. If it is indeed a chemical, providing its name will allow for the generation of accurate and relevant PPE and handling guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.